molecular formula C13H8N2S B030674 2-Cyanophenothiazine CAS No. 38642-74-9

2-Cyanophenothiazine

货号: B030674
CAS 编号: 38642-74-9
分子量: 224.28 g/mol
InChI 键: XZSIGWOVDPSPMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10H-Phenothiazine-2-carbonitrile (CAS RN: 38642-74-9) is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, characterized by its phenothiazine core and a strategically positioned cyano group, serves as a versatile precursor for the synthesis of biologically active molecules. Key Research Applications and Value: Pharmaceutical Intermediate: This compound is a critical synthetic intermediate for a range of phenothiazine-based therapeutics. It is notably utilized in the synthesis of established antipsychotic agents such as pericyazine . Emerging Therapeutic Research: * Recent scientific investigations highlight the role of phenothiazine derivatives as novel peripherally acting Cannabinoid Receptor 1 (CB1) antagonists . Researchers are exploring these modified compounds, which may include 10H-Phenothiazine-2-carbonitrile as a precursor, for the potential management of obesity with a potentially improved safety profile by limiting central nervous system (CNS) penetration . Chemical Synthesis: * The molecular structure, featuring a molecular weight of 224.28 g/mol (C₁₃H₈N₂S), offers a platform for further chemical functionalization. The electron-withdrawing cyano group can be transformed into other functional groups, or the ring system can be alkylated to develop new compounds with tailored properties for structure-activity relationship (SAR) studies . Handling and Specifications: This product is supplied as a light yellow to dark green powder or crystal with a melting point of 203-207 °C. It is characterized by a minimum purity of 98.0% (GC). As a light and air-sensitive material, it is recommended to store it in a cool, dark place under inert gas . WARNING: This product is intended for research and laboratory use only. It is not approved for human consumption, diagnostic, or therapeutic use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

10H-phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSIGWOVDPSPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191957
Record name Phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38642-74-9
Record name 10H-Phenothiazine-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38642-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenothiazine-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038642749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38642-74-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenothiazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenothiazine-2-carbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GL34YY2GV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyanophenothiazine from 2-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyanophenothiazine, a critical intermediate in the pharmaceutical industry, from its precursor, 2-chlorophenothiazine (B30676).[1][2][3] The document details established experimental protocols, presents quantitative data in a comparative format, and illustrates key processes through workflow diagrams, adhering to a high standard of technical accuracy for an audience in research and development.

Introduction: The Rosenmund-von Braun Reaction

The conversion of 2-chlorophenothiazine to this compound is a nucleophilic aromatic substitution, specifically a cyanation reaction. This transformation is typically achieved using a copper(I) cyanide reagent, classifying it as a Rosenmund-von Braun reaction. While effective, historical methods often suffered from low yields and unreacted starting material.[1] Modern protocols have introduced catalytic systems and optimized reaction and purification conditions to enhance yield, purity, and industrial scalability.[1][4]

The general reaction scheme is as follows:

2-Chlorophenothiazine + CuCN → this compound + CuCl

Various high-boiling polar aprotic solvents, such as N-methyl-2-pyrrolidone (NMP) or quinoline, are employed to facilitate this reaction, which requires high temperatures.[1][4]

Experimental Protocols

Detailed methodologies from published literature and patents are outlined below. These protocols represent different approaches to catalyst use, reaction workup, and product purification.

This protocol is a straightforward method involving the direct reaction of 2-chlorophenothiazine with copper(I) cyanide.

  • Reaction Setup: A mixture of 2-chlorophenothiazine (70.12 g), copper(I) cyanide (32.24 g), and N-methylpyrrolidinone (150 ml) is prepared in a suitable reaction vessel.[5]

  • Reaction Execution: The mixture is heated to reflux and maintained for 23 hours.[5]

  • Workup and Extraction:

    • The reaction mixture is cooled and then quenched with water (900 ml).[5]

    • Sodium cyanide (29.4 g) is added, and the mixture is gently heated to 30-40°C.[5]

    • The resulting product, often a black gummy solid, is extracted with ethyl acetate (B1210297) (3 x 250 ml).[5]

    • The combined organic layers are washed with water (2 x 300 ml). Brine may be used to break any emulsions that form.[5]

  • Purification:

    • The ethyl acetate solution is dried over a suitable drying agent and the solvent is removed by rotary evaporation, yielding a crude brown-yellow solid.[5]

    • The crude product is dissolved in ethanol (B145695) and heated at reflux with activated charcoal.[5]

    • The hot solution is filtered through a filter aid (e.g., Hyflo) and concentrated via rotary evaporation to yield a slurry.[5]

    • The purified yellow product is collected by filtration and dried.[5]

This improved method utilizes a catalyst to increase reaction efficiency and yield.

  • Dehydration: In a reactor, 2-chlorophenothiazine, cuprous cyanide, a catalyst, a solvent (e.g., N-Methyl pyrrolidone), and a dewatering agent are combined. The molar ratio of 2-chlorophenothiazine to cuprous cyanide is approximately 1:0.95-1.25.[1] The mixture is heated to 100-120°C for 0.5-1 hour to reduce the moisture content to below 0.1%.[1]

    • The catalyst is a mixture of potassium iodide and lithium iodide or sodium iodide and lithium iodide.[1]

  • Reaction Execution: The temperature is increased to 200-230°C and the reaction proceeds for 3-15 hours.[1]

  • Workup and Extraction:

    • The reactor is cooled to 70-90°C.[1]

    • Water is added to precipitate the solid product, which is then collected by filtration.[1]

    • The collected solid is extracted with ethyl acetate, and the solvent is concentrated to dryness to yield the crude product.[1]

  • Purification: The crude this compound is purified by recrystallization from a mixed solvent system of toluene (B28343) and methanol.[1]

This protocol features a distinct purification step designed to eliminate amide impurities that can form due to hydrolysis of the nitrile group.

  • Reaction Setup: 2-chlorophenothiazine, cuprous cyanide, and potassium iodide are added to a reactor in a molar ratio of 1:1.0-1.5:0.5-1.5. N-methylpyrrolidone is used as the solvent.[4]

  • Reaction Execution: The mixture is heated to reflux at 230-270°C for 3-20 hours.[4]

  • Crude Product Isolation:

    • After the reaction is complete, the mixture is cooled, and water is added to precipitate the product and inorganic impurities.[4]

    • The solid mixture is collected by filtration, dried, and then extracted with ethyl acetate.[4]

    • The ethyl acetate is concentrated to yield the crude this compound.[4]

  • Refining and Dehydration:

    • The crude product is dissolved in N,N-dimethylformamide (DMF).[4]

    • At room temperature, a small amount of phosphorus oxychloride (POCl₃, 1-15% of the crude product weight) is added, and the mixture is stirred for 5-60 minutes to dehydrate any amide impurities back to the nitrile.[4]

    • A weak inorganic base solution (e.g., 2% aqueous sodium carbonate) is added to precipitate the product.[4]

    • The solid is filtered, washed with water, and dried.[4]

    • Final purification is achieved by recrystallization from toluene.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols, allowing for direct comparison of their effectiveness.

ParameterProtocol A (US04705854)[5]Protocol B (CN105175355A)[1]Protocol C (CN1583732A)[4]
Reactants (Molar Ratio) 2-CPT:CuCN (1:1.13)2-CPT:CuCN (1:0.95-1.25)2-CPT:CuCN:KI (1:1.0-1.5:0.5-1.5)
Solvent N-MethylpyrrolidinoneN-MethylpyrrolidinoneN-Methylpyrrolidone
Catalyst None specifiedKI/LiI or NaI/LiIPotassium Iodide (KI)
Reaction Temperature Reflux200-230°C230-270°C
Reaction Time 23 hours3-15 hours3-20 hours
Crude Yield 76.5% (calculated from mass)Not explicitly statedNot explicitly stated
Purified Yield 49.9% (calculated from mass)Up to 92.6%> 85% (Total Yield)
Final Purity Not explicitly statedUp to 99.61%> 99%
Key Impurity Content Not explicitly statedAmide impurity: 0.03-0.06%Amide impurity: < 0.15%

2-CPT: 2-Chlorophenothiazine

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the core reaction and experimental workflows.

G cluster_reactants Reactants cluster_products Products r1 2-Chlorophenothiazine reagents High-Boiling Solvent (e.g., NMP) Catalyst (e.g., KI) High Temperature r1->reagents r2 Copper(I) Cyanide (CuCN) r2->reagents p1 This compound p2 Copper(I) Chloride (CuCl) reagents->p1 reagents->p2

Caption: General reaction scheme for the synthesis.

G start Start react Combine Reactants: 2-Chlorophenothiazine CuCN, Solvent, Catalyst start->react heat Heat to Reflux (200-270°C) 3-24 hours react->heat cool Cool Reaction Mixture heat->cool quench Quench with Water Precipitate Crude Product cool->quench filter Filter and Dry Solid Mixture quench->filter extract Extract with Ethyl Acetate filter->extract concentrate Concentrate Extract to obtain Crude Product extract->concentrate purify Purification (Recrystallization, etc.) concentrate->purify end Final Product: This compound purify->end

Caption: A generalized experimental workflow.

G crude Crude this compound (from initial extraction) dissolve Dissolve in N,N-Dimethylformamide (DMF) crude->dissolve add_pocl3 Add POCl₃ (dehydrating agent) at Room Temperature dissolve->add_pocl3 stir Stir for 5-60 minutes add_pocl3->stir precipitate Add Weak Base Solution (e.g., aq. Na₂CO₃) to Precipitate Product stir->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Solid filter_wash->dry recrystallize Recrystallize from Toluene dry->recrystallize final High-Purity This compound recrystallize->final

Caption: Detailed purification process from Protocol C.

References

A Technical Guide to the Physicochemical Properties of 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyanophenothiazine (CAS No: 38642-74-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These values are essential for understanding the compound's behavior in different chemical and biological environments.

PropertyValueSource(s)
Molecular Formula C₁₃H₈N₂S[1][2][3][4][5][6][7]
Molecular Weight 224.28 g/mol [3][5][6][7][8][9][10]
Appearance Yellowish to amber to greenish crystalline powder[1][2][6][8][11]
Melting Point 177-181 °C, 191-193 °C, 191-194 °C, 204 °C[1][2][3][5][6][8][9][12]
Boiling Point (Predicted) 427.6 ± 34.0 °C at 760 mmHg[4][5][8][9][12]
Density (Predicted) 1.38 ± 0.1 g/cm³[4][5][8][9][12]
Solubility Soluble in chloroform, anhydrous ethanol, and dimethyl sulfoxide; slightly soluble in water.[5][8][12][13]
pKa (Predicted) -3.04 ± 0.20[5][8][9][12]
LogP (Predicted) 3.87 (XLOGP3), 2.14 (iLOGP)[9][13]
Vapor Pressure (Predicted) 1.62E-07 mmHg at 25°C[4][8]
Flash Point (Predicted) 212.4 °C[4][8]
Refractive Index (Predicted) 1.742[4][8]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are methodologies for the synthesis of this compound and general protocols for the determination of its key physicochemical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chlorophenothiazine (B30676) with a cyanide source.[14][15][16]

Materials:

  • 2-chlorophenothiazine

  • Copper(I) cyanide

  • N-methylpyrrolidinone (NMP) or other high-boiling organic solvent

  • Water

  • Sodium cyanide (for quenching)

  • Ethyl acetate

  • Ethanol

  • Activated charcoal

  • Hyflo (or other filter aid)

Procedure:

  • A mixture of 2-chlorophenothiazine, copper(I) cyanide, and N-methylpyrrolidinone is heated at reflux for several hours.[14]

  • The reaction mixture is then cooled and quenched with water. Sodium cyanide may be added at this stage.[14]

  • The crude product is extracted with an organic solvent, such as ethyl acetate.[14]

  • The combined organic layers are washed with water.[14]

  • The organic solution is dried and the solvent is removed by rotary evaporation to yield the crude this compound.[14]

  • Purification of the crude product is achieved by recrystallization. This typically involves dissolving the solid in a hot solvent like ethanol, treating with activated charcoal to remove colored impurities, filtering the hot solution through a filter aid, and then allowing the solution to cool to induce crystallization.[14]

  • The purified yellow crystals of this compound are collected by filtration and dried.[14]

Determination of Physicochemical Properties

Standard laboratory techniques are employed to determine the physicochemical properties of organic compounds like this compound.

Melting Point Determination: The melting point can be determined using a melting point apparatus.[17] A small amount of the crystalline solid is packed into a capillary tube and heated in the apparatus. The temperature range over which the solid melts is recorded.[17]

Boiling Point Determination (for liquids): While this compound is a solid at room temperature, a general method for determining the boiling point of an organic liquid involves simple distillation.[17] The liquid is heated in a flask, and the temperature of the vapor that distills is measured.[17] For high-boiling point solids, specialized techniques would be required.

Solubility Determination: A qualitative assessment of solubility can be performed by adding a small amount of this compound to a test tube containing the solvent of interest (e.g., water, ethanol, chloroform).[18] The mixture is agitated, and the degree of dissolution is observed. For quantitative measurements, a saturated solution is prepared, and the concentration of the dissolved solute is determined using an appropriate analytical method.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow Reactants 2-Chlorophenothiazine + Copper(I) Cyanide + N-Methylpyrrolidinone Reaction Reflux Reactants->Reaction Quenching Quench with Water & Sodium Cyanide Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Water Extraction->Washing Drying Dry & Evaporate Solvent Washing->Drying Crude_Product Crude this compound Drying->Crude_Product Purification Recrystallize from Ethanol with Activated Charcoal Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Physicochemical_Property_Determination cluster_synthesis Compound Availability cluster_analysis Property Analysis cluster_data Data Interpretation Compound This compound Sample MeltingPoint Melting Point Determination Compound->MeltingPoint Solubility Solubility Assessment Compound->Solubility Chromatography Chromatographic Analysis (e.g., HPLC) Compound->Chromatography Spectroscopy Spectroscopic Analysis (e.g., NMR, IR) Compound->Spectroscopy Physico_Data Physicochemical Data Table MeltingPoint->Physico_Data Solubility->Physico_Data Structural_Data Structural Confirmation Chromatography->Structural_Data Spectroscopy->Structural_Data

References

An In-Depth Technical Guide to 2-Cyanophenothiazine (CAS 38642-74-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyanophenothiazine (CAS 38642-74-9), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates critical data on its physicochemical properties, synthesis protocols, and its established role as a key intermediate in the manufacturing of phenothiazine-based therapeutics. Furthermore, this guide explores the potential biological activities and associated signaling pathways of this compound, drawing from research on closely related phenothiazine (B1677639) derivatives to inform future avenues of investigation for this specific molecule.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 10H-phenothiazine-2-carbonitrile, is a yellow to yellow-green crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[2][3][4][5][6][7]

PropertyValue
CAS Number 38642-74-9
Molecular Formula C₁₃H₈N₂S
Molecular Weight 224.28 g/mol
Appearance Yellow to yellow-green crystalline powder
Melting Point 191-204 °C
Boiling Point (Predicted) 427.6 ± 34.0 °C
Density (Predicted) 1.38 ± 0.1 g/cm³
Solubility Soluble in chloroform, dimethyl sulfoxide, and anhydrous ethanol (B145695); slightly soluble in water.
Storage Store in a cool, dry, dark place, typically at 2-8°C under an inert atmosphere.

Synthesis of this compound

The primary and most cited method for the synthesis of this compound involves the cyanation of 2-chlorophenothiazine (B30676). Detailed experimental protocols have been reported in various patents and chemical synthesis databases.

Cyanation of 2-Chlorophenothiazine

Experimental Protocol:

A mixture of 2-chlorophenothiazine (70.12 g), copper(I) cyanide (32.24 g), and N-methylpyrrolidinone (150 ml) is heated at reflux for approximately 23 hours. Following the reflux, the reaction mixture is quenched with water (900 ml) and sodium cyanide (29.4 g) is added. The mixture is then heated to 30-40°C, and the resulting black, gummy product is extracted with ethyl acetate (B1210297) (3 x 250 ml). The combined organic layers are washed with water (2 x 300 ml), using brine to break any emulsions that may form. After drying the ethyl acetate solution and removing the solvent by rotary evaporation, a crude brown-yellow solid of this compound is obtained.

For purification, the crude product is dissolved in ethanol and heated at reflux with activated charcoal. The hot solution is filtered, and the ethanol is removed by rotary evaporation until a slurry of the purified yellow product is formed. This solid is then collected by filtration and dried to yield pure this compound.[8]

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification 2-Chlorophenothiazine 2-Chlorophenothiazine Reflux (23h) Reflux (23h) 2-Chlorophenothiazine->Reflux (23h) CuCN CuCN CuCN->Reflux (23h) NMP NMP NMP->Reflux (23h) Quench (H2O, NaCN) Quench (H2O, NaCN) Reflux (23h)->Quench (H2O, NaCN) Extraction (EtOAc) Extraction (EtOAc) Quench (H2O, NaCN)->Extraction (EtOAc) Washing (H2O, Brine) Washing (H2O, Brine) Extraction (EtOAc)->Washing (H2O, Brine) Drying & Evaporation Drying & Evaporation Washing (H2O, Brine)->Drying & Evaporation Crude Product Crude Product Drying & Evaporation->Crude Product Dissolve in Ethanol Dissolve in Ethanol Crude Product->Dissolve in Ethanol Hot Filtration Hot Filtration Dissolve in Ethanol->Hot Filtration Activated Charcoal Activated Charcoal Activated Charcoal->Dissolve in Ethanol Evaporation & Precipitation Evaporation & Precipitation Hot Filtration->Evaporation & Precipitation Pure this compound Pure this compound Evaporation & Precipitation->Pure this compound

Caption: Synthesis and purification workflow for this compound.

Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of several antipsychotic drugs, most notably cyamemazine (B1669373) and pericyazine.[1][2]

Synthesis of Cyamemazine from this compound

Experimental Protocol:

This compound (100 g) is suspended in toluene (B28343) (700 mL). Sodium hydroxide (B78521) (30 g) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB, 1 g) are added with stirring. Subsequently, 1-dimethylamino-2-methyl-3-chloropropane (68 g) is added. The reaction mixture is then heated to 100°C and stirred for 2 hours. After cooling to room temperature, the reaction is quenched with water (400 mL) and the resulting product, cyamemazine, is collected by filtration.[9]

Reaction Scheme:

G This compound This compound Reagents 1) NaOH, TBAB, Toluene 2) 1-dimethylamino-2-methyl-3-chloropropane This compound->Reagents Cyamemazine Cyamemazine Reagents->Cyamemazine

Caption: Synthesis of Cyamemazine from this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of phenothiazine derivatives has been extensively studied, revealing a range of activities that suggest potential therapeutic applications for this compound.

Antipsychotic Activity and Dopamine (B1211576) Receptor Antagonism

The primary mechanism of action for the antipsychotic effects of phenothiazines is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[10] Overactivity in these pathways is associated with the positive symptoms of schizophrenia. By blocking these receptors, phenothiazines can alleviate symptoms such as hallucinations and delusions.[11]

Signaling Pathway:

G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits Phenothiazines Phenothiazines (e.g., this compound derivatives) Phenothiazines->D2_Receptor Blocks cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Signaling Downstream Signaling (Reduced Neuronal Excitability) cAMP->Downstream_Signaling Leads to

Caption: Dopamine D2 receptor antagonism by phenothiazines.

Antitumor Potential

Several phenothiazine derivatives have demonstrated antitumor effects in vitro and in vivo.[9][12] These effects are often attributed to the induction of apoptosis and the modulation of various signaling pathways critical for cancer cell survival and proliferation, such as the Akt, p38, and ERK pathways.[13] Phenothiazines have also been shown to induce autophagy and increase the production of reactive oxygen species in cancer cells.[13]

Proposed Antitumor Signaling Pathways:

G Phenothiazines Phenothiazines Akt Akt Phenothiazines->Akt Inhibits p38 p38 Phenothiazines->p38 Modulates ERK ERK Phenothiazines->ERK Modulates Autophagy Autophagy Phenothiazines->Autophagy Induces ROS_Production ROS Production Phenothiazines->ROS_Production Increases Apoptosis Apoptosis Akt->Apoptosis Promotes (Inhibition leads to apoptosis)

Caption: Potential antitumor mechanisms of phenothiazines.

Anti-Inflammatory Activity

The anti-inflammatory potential of phenothiazine derivatives has been noted. While the exact mechanisms are not fully elucidated for all derivatives, they may involve the inhibition of pro-inflammatory enzymes and cytokines. A general in vitro assay for anti-inflammatory activity involves the inhibition of protein denaturation.

Experimental Protocol (Inhibition of Protein Denaturation):

A reaction mixture is prepared containing 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (pH 6.4), and 2 ml of various concentrations of the test compound (e.g., this compound). A control solution is prepared with double-distilled water instead of the test compound. The mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes. After cooling, the absorbance of the solutions is measured at 660 nm. The percentage inhibition of protein denaturation is calculated using the formula: % inhibition = 100 × ([Absorbance of test sample / Absorbance of control] - 1).[14]

Mitochondrial Biogenesis

Recent studies have shown that some phenothiazine derivatives, such as methylene (B1212753) blue and methylene violet analogues, can induce mitochondrial biogenesis.[8][15] This is a critical process for cellular health and is implicated in neurodegenerative diseases.

Experimental Protocol (Mitochondrial Biogenesis Assay):

This assay can be performed using a commercially available in-cell ELISA kit. Cells (e.g., lymphoblasts) are plated in 24-well plates and treated with the test compound for 24-48 hours. After incubation, the cells are fixed and permeabilized. The levels of two mitochondrial proteins, a nuclear DNA-encoded protein (e.g., succinate (B1194679) dehydrogenase subunit A, SDHA) and a mitochondrial DNA-encoded protein (e.g., cytochrome c oxidase subunit 1, COX-1), are measured using specific primary antibodies and a labeled secondary antibody. The ratio of COX-1 to SDHA is calculated to determine the extent of mitochondrial biogenesis.[1][8]

Mitochondrial Biogenesis Workflow:

G Cell_Culture Plate and treat cells with test compound Fixation_Permeabilization Fix and permeabilize cells Cell_Culture->Fixation_Permeabilization Antibody_Incubation Incubate with primary antibodies (anti-COX-1 and anti-SDHA) Fixation_Permeabilization->Antibody_Incubation Secondary_Antibody Incubate with labeled secondary antibody Antibody_Incubation->Secondary_Antibody Detection Measure signal from COX-1 and SDHA Secondary_Antibody->Detection Analysis Calculate COX-1/SDHA ratio Detection->Analysis

Caption: Workflow for a mitochondrial biogenesis in-cell ELISA.

Future Directions

While this compound is well-established as a pharmaceutical intermediate, its own biological activities remain largely unexplored. The documented antitumor, anti-inflammatory, and mitochondrial biogenesis-enhancing properties of other phenothiazine derivatives provide a strong rationale for investigating this compound in these areas. Future research should focus on:

  • In-depth biological screening: Systematically evaluating the cytotoxic, anti-inflammatory, and neuroprotective effects of this compound using a variety of in vitro and in vivo models.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing novel derivatives of this compound to optimize its potential therapeutic properties.

Conclusion

This compound is a valuable compound with a solid foundation in synthetic organic and medicinal chemistry. This technical guide has summarized its key physicochemical properties, provided detailed synthesis protocols, and highlighted its role as a precursor to important antipsychotic medications. The exploration of the biological activities of the broader phenothiazine class suggests that this compound itself may possess untapped therapeutic potential. It is hoped that this comprehensive guide will serve as a valuable resource for researchers and stimulate further investigation into the pharmacological profile of this intriguing molecule.

References

Spectroscopic and Synthetic Profile of 2-Cyanophenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanophenothiazine (10H-phenothiazine-2-carbonitrile) is a crucial heterocyclic building block in medicinal chemistry.[1][2] Its tricyclic structure, composed of two benzene (B151609) rings linked by a sulfur and a nitrogen atom, forms the core of many antipsychotic drugs.[1][3] The presence of the nitrile group at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of a variety of biologically active compounds, most notably the antipsychotic drug pericyazine.[1] This document provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its characterization, and a generalized view of the signaling pathways associated with phenothiazine-based drugs.

Spectroscopic Data

Precise, high-resolution spectroscopic data for this compound is not extensively available in the public domain. The following tables summarize the expected and reported data based on information from chemical databases and spectral predictions for structurally related phenothiazine (B1677639) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H and ¹³C NMR data for this compound is not readily found in peer-reviewed publications. The expected chemical shifts are predicted based on the analysis of similar phenothiazine structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 9.0br s1HN-H
~7.5 - 7.7m2HAromatic C-H
~7.2 - 7.4m2HAromatic C-H
~6.8 - 7.1m3HAromatic C-H

Solvent: CDCl₃ or DMSO-d₆. Data is estimated.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~145 - 150Aromatic C-N
~130 - 140Aromatic C-S
~125 - 130Aromatic C-H
~120 - 125Aromatic C-H
~115 - 120Aromatic C-CN & C-H
~118-CN
~105 - 110Aromatic C-2

Solvent: CDCl₃ or DMSO-d₆. Data is estimated.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would be characterized by the following absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch
~2220Medium, SharpC≡N Stretch
~1600, 1480StrongAromatic C=C Stretch
~1320MediumC-N Stretch
~1250MediumC-S Stretch
~810 - 880StrongC-H Bending (out-of-plane)

Data is based on general values for phenothiazine derivatives.[4]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zIon
224.04[M]⁺

Exact Mass: 224.0408 g/mol .[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound, based on methods used for similar phenothiazine derivatives.[6][7]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-160 ppm using a proton-decoupled pulse sequence. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing approximately 1-2 mg of this compound with 100-150 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, for a solid-state measurement, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the clean ATR crystal before acquiring the sample spectrum.

  • Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Data Acquisition: For ESI-MS, infuse the sample solution directly into the ion source. For GC-MS, inject the sample onto a suitable GC column for separation prior to ionization. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., 50-500 m/z).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and any significant fragment ions.

Synthetic Protocol

A common method for the synthesis of this compound involves the cyanation of 2-chlorophenothiazine.[2]

Synthesis_Workflow reagents 2-Chlorophenothiazine + CuCN + N-Methylpyrrolidone (NMP) + KI (catalyst) reaction Reflux (e.g., 230-270 °C) reagents->reaction Heat workup 1. Cool 2. Add H₂O 3. Filter 4. Dry reaction->workup extraction Extract with Ethyl Acetate workup->extraction crude Crude This compound extraction->crude purification Recrystallization (e.g., from Toluene) crude->purification product Pure This compound purification->product

Caption: Synthetic workflow for this compound.

Signaling Pathways of Phenothiazine Drugs

This compound itself is not typically the final active pharmaceutical ingredient. However, it is a key precursor to phenothiazine-based antipsychotics. These drugs primarily exert their effects by antagonizing dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[3] Blockade of these receptors helps to alleviate the positive symptoms of psychosis. Phenothiazine derivatives can also interact with other receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors, which contributes to their broad spectrum of therapeutic effects and side effects.[3]

Phenothiazine_Signaling cluster_pre cluster_post Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response ↓ Neuronal Firing (Therapeutic Effect) PKA->Response Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks

References

The Solubility Profile of 2-Cyanophenothiazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2-Cyanophenothiazine (CAS 38642-74-9), a key intermediate in the synthesis of various pharmaceutical compounds, particularly antipsychotic drugs.[1] This document is intended for researchers, scientists, and professionals in drug development, offering available solubility data, detailed experimental protocols for its determination, and visual workflows to aid in laboratory processes.

Quantitative Solubility Data

Precise quantitative experimental data on the solubility of this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and predicted values provide initial guidance for solvent selection. The following table summarizes the available information.

SolventSolubility (Qualitative)Solubility (Predicted)
Anhydrous EthanolSoluble[2]-
ChloroformSoluble[2][3]-
Dimethyl Sulfoxide (DMSO)Soluble[2]-
WaterSlightly Soluble[2]-
Not Specified-0.00316 mg/mL[4]

It is crucial to note that the predicted solubility value is based on computational models and may not reflect experimental results.[4] Researchers are strongly encouraged to determine the solubility experimentally for their specific applications.

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a standard procedure for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is widely accepted for generating reliable equilibrium solubility data.[5]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, chloroform, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation is reached.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a period to allow the excess solid to sediment. For solvents where sedimentation is slow, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the sediment. Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer). Analyze the diluted sample to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key processes related to this compound.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess shake Shake at constant temperature (24-72h) add_excess->shake settle Allow solid to settle shake->settle centrifuge Centrifuge (optional) settle->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter supernatant supernatant->filter dilute Dilute sample filter->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: A flowchart of the isothermal shake-flask method.

G General Synthesis Pathway for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 2-Chlorophenothiazine reflux Reflux Reaction reactant1->reflux reactant2 Cuprous Cyanide reactant2->reflux catalyst Catalyst (e.g., KI) catalyst->reflux solvent High-boiling solvent (e.g., NMP) solvent->reflux quench Quench with water reflux->quench extract Extract with organic solvent quench->extract concentrate Concentrate extract->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Caption: A simplified overview of a common synthetic route.

References

Synthesis of Phenothiazine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of phenothiazine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the effective production of this valuable molecule.

Core Synthetic methodologies

The most prevalent and well-documented method for the synthesis of phenothiazine-2-carbonitrile is the Rosenmund-von Braun reaction. This approach involves the direct cyanation of 2-chlorophenothiazine (B30676) using copper(I) cyanide. Alternative multi-step synthetic routes have been proposed, offering different strategies for the construction of the target molecule.

Rosenmund-von Braun Reaction

This one-step synthesis is a type of Ullmann condensation and is the most direct route to phenothiazine-2-carbonitrile.[1] The reaction involves the nucleophilic substitution of the chlorine atom on the phenothiazine (B1677639) ring with a cyanide group, facilitated by a copper(I) salt.

Reaction Scheme:

Rosenmund-von_Braun_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Chlorophenothiazine 2-Chlorophenothiazine Phenothiazine-2-carbonitrile Phenothiazine-2-carbonitrile 2-Chlorophenothiazine->Phenothiazine-2-carbonitrile CuCN, NMP, Reflux Copper_Cyanide Copper(I) Cyanide (CuCN) Copper_Cyanide->Phenothiazine-2-carbonitrile Solvent N-Methylpyrrolidinone (NMP) Catalyst Potassium Iodide (KI, optional) Temperature Reflux (230-270°C) Time 3-23 hours

Caption: Rosenmund-von Braun synthesis of phenothiazine-2-carbonitrile.

Experimental Protocol:

A detailed experimental protocol for the synthesis of phenothiazine-2-carbonitrile from 2-chlorophenothiazine is as follows[2][3]:

  • Reaction Setup: In a suitable reaction vessel, combine 2-chlorophenothiazine, copper(I) cyanide, and N-methylpyrrolidinone (NMP). According to a patented procedure, the molar ratio of 2-chlorophenothiazine to copper(I) cyanide can range from 1:1.0 to 1:1.5.[3] Potassium iodide can be added as a catalyst in a molar ratio of 0.5-1.5 relative to 2-chlorophenothiazine.[3] The amount of NMP should be 0.5 to 5.0 times the weight of 2-chlorophenothiazine.[3]

  • Reaction: Heat the mixture to reflux, with temperatures ranging from 230-270°C.[3] The reaction time can vary from 3 to 23 hours.[2][3]

  • Work-up: After the reaction is complete, cool the mixture and quench with water. This will precipitate the crude product and inorganic impurities.[3] In one reported procedure, the reaction mixture was quenched with water, and sodium cyanide was added.[2] The mixture was then heated to 30-40°C, and the product was extracted with ethyl acetate.[2] The combined organic layers are then washed with water.[2]

  • Purification: The crude product can be purified by recrystallization. Solvents such as ethanol (B145695) or toluene (B28343) have been reported to be effective.[2][3] One patent describes a purification method involving dissolving the crude product in N,N-dimethylformamide, treating it with phosphorus oxychloride for dehydration, and then precipitating the product by adding a weak inorganic base solution.[3] Another patent specifies a recrystallization process using a mixed solvent of toluene and methanol.[4]

Quantitative Data:

ParameterValueReference
Reactant Molar Ratios
2-Chlorophenothiazine : CuCN1 : (1.0 - 1.5)[3]
2-Chlorophenothiazine : KI1 : (0.5 - 1.5)[3]
Reaction Conditions
Temperature230 - 270 °C[3]
Reaction Time3 - 23 hours[2][3]
Yield and Purity
Crude Yield~72% (based on 51g from 70.12g starting material)[2]
Purified Yield~47% (based on 33.3g from 70.12g starting material)[2]
Total Yield (patented method)> 85%[3]
Purity (patented method)> 99%[3]

Reaction Mechanism:

The precise mechanism of the Rosenmund-von Braun reaction is thought to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate a copper(I) species.

Rosenmund-von_Braun_Mechanism Start Ar-X + Cu(I)CN Oxidative_Addition Oxidative Addition Start->Oxidative_Addition CuIII_Intermediate [Ar-Cu(III)(CN)X] Oxidative_Addition->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Product Ar-CN + Cu(I)X Reductive_Elimination->Product

Caption: Proposed mechanism for the Rosenmund-von Braun reaction.

Alternative Multi-Step Synthesis

An alternative, though less detailed in the literature, is a multi-step approach that builds the phenothiazine ring system with the nitrile group already in place.[5]

Proposed Synthetic Pathway:

  • Nucleophilic Aromatic Substitution: Reaction of sodium 2-bromobenzenethiolate with 4-chloro-3-nitrobenzonitrile (B1361363) to form a sulfur-bridged bicyclic compound.

  • Nitro Group Reduction: Reduction of the nitro group to an amine using a reducing agent such as tin(II) chloride (SnCl2) or iron (Fe).

  • Intramolecular Cyclization: An intramolecular copper-catalyzed reaction to form the phenothiazine ring.

Alternative_Synthesis Start_Materials Sodium 2-bromobenzenethiolate + 4-chloro-3-nitrobenzonitrile Step1 Nucleophilic Aromatic Substitution Start_Materials->Step1 Intermediate1 Sulfur-bridged bicyclic compound Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 Amino-substituted diaryl sulfide Step2->Intermediate2 Step3 Intramolecular Cyclization (Cu-catalyzed) Intermediate2->Step3 Final_Product Phenothiazine-2-carbonitrile Step3->Final_Product

Caption: A multi-step synthetic approach to phenothiazine-2-carbonitrile.

This route may offer more flexibility for introducing various substituents onto the phenothiazine core but is more complex and likely to result in a lower overall yield compared to the direct cyanation method. Detailed experimental protocols for this specific pathway are not as readily available in the public domain.

Conclusion

The synthesis of phenothiazine-2-carbonitrile is most efficiently achieved through the Rosenmund-von Braun reaction, utilizing 2-chlorophenothiazine and copper(I) cyanide. This method is well-documented, with detailed protocols and quantitative data available, making it a reliable choice for laboratory and potential scale-up production. While alternative multi-step syntheses exist, they are less established for this specific target molecule. This guide provides the necessary information for researchers to successfully synthesize phenothiazine-2-carbonitrile for further applications in drug discovery and development.

References

An In-depth Technical Guide to the Derivatives of 2-Cyanophenothiazine and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyanophenothiazine and its derivatives, focusing on their synthesis, physicochemical properties, and diverse biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology, infectious diseases, and neuroscience.

Core Compound: this compound

This compound (10H-phenothiazine-2-carbonitrile) is a key heterocyclic scaffold used in the synthesis of a variety of pharmacologically active molecules.[1][2] The presence of the phenothiazine (B1677639) nucleus, coupled with a reactive cyano group, provides a versatile platform for chemical modifications, leading to derivatives with a wide spectrum of biological properties.[1][3]

Physicochemical Properties
PropertyValueReference
CAS Number 38642-74-9[1]
Molecular Formula C₁₃H₈N₂S[4]
Molecular Weight 224.28 g/mol [4]
Appearance Yellow to yellow-green crystalline powder[1]
Melting Point Approximately 177-181 °C[5]
Solubility Soluble in anhydrous ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water.[5]
Synthesis of this compound

The synthesis of this compound has been reported through various methods, primarily involving the cyanation of a halogenated phenothiazine precursor.

General Synthetic Scheme:

Synthesis_of_2_Cyanophenothiazine 2-Chlorophenothiazine 2-Chlorophenothiazine Reaction Reflux 2-Chlorophenothiazine->Reaction Cuprous_Cyanide Cuprous_Cyanide Cuprous_Cyanide->Reaction Catalyst Catalyst (e.g., KI) Catalyst->Reaction Solvent Solvent (e.g., NMP) Solvent->Reaction This compound This compound Reaction->this compound Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption leads to 2-Cyanophenothiazine_Derivative This compound Derivative 2-Cyanophenothiazine_Derivative->Inhibition Inhibition->Microtubules Inhibits Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Farnesyltransferase_Inhibition Ras_Precursor Ras Precursor FTase Farnesyltransferase (FTase) Ras_Precursor->FTase FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Membrane_Localization Membrane Localization Farnesylated_Ras->Membrane_Localization Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Membrane_Localization->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation 2-Cyanophenothiazine_Derivative This compound Derivative 2-Cyanophenothiazine_Derivative->FTase Inhibits MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with This compound derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading

References

An In-depth Technical Guide to Electrophilic Substitution on the Phenothiazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine (B1677639), a heterocyclic scaffold, is of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. Its electron-rich nature makes it susceptible to electrophilic attack, allowing for a diverse range of functionalization possibilities. Understanding the principles of electrophilic substitution on the phenothiazine ring is crucial for the rational design and synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and mechanistic insights into the electrophilic substitution reactions of phenothiazine.

Regioselectivity of Electrophilic Substitution

The phenothiazine ring system is highly activated towards electrophilic attack due to the electron-donating effects of the nitrogen and sulfur heteroatoms. Theoretical calculations and experimental evidence indicate that the positions of highest electron density are C-3 and C-7, followed by C-1 and C-9. Consequently, electrophilic substitution on the unsubstituted phenothiazine ring predominantly occurs at the 3 and 7 positions. Under certain conditions, substitution at the C-2 position has also been observed. The general reactivity order for electrophilic substitution is 3,7 > 1,9 > 2,8 > 4,6.

The regioselectivity is governed by the stability of the intermediate carbocation (Wheland intermediate) formed upon attack by the electrophile. Attack at the C-3 or C-7 position results in a resonance-stabilized intermediate where the positive charge can be delocalized over the nitrogen and sulfur atoms, making these positions the most favorable for substitution.

Key Electrophilic Substitution Reactions

This section details the most common and synthetically useful electrophilic substitution reactions performed on the phenothiazine ring.

Nitration

Nitration of phenothiazine is a key reaction for introducing a nitro group, which can be further transformed into other functional groups, such as amines. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Table 1: Quantitative Data for Nitration of Phenothiazine

Nitrating AgentSolventTemperature (°C)Product(s)Yield (%)Isomer Ratio (approx.)Reference
NaNO₂ (electrochemical)Acetonitrile (B52724)Room Temp3-Nitrophenothiazine>90-[1]
HNO₃ / H₂SO₄Acetic Acid0 - 53-Nitrophenothiazine, 3,7-DinitrophenothiazineModerate-
HNO₃ (fuming) / H₂SO₄ (oleum)Not specifiedHigh3,7-DinitrophenothiazineGood-

Experimental Protocol: Electrosynthesis of 3-Nitrophenothiazine [1]

  • Apparatus: A three-compartment Pyrex cell with a platinum working electrode, a stainless steel counter-electrode, and a saturated calomel (B162337) reference electrode (SCE).

  • Reagents: Phenothiazine, sodium nitrite (B80452) (NaNO₂), acetonitrile (ACN).

  • Procedure:

    • A solution of phenothiazine and an excess of NaNO₂ is prepared in acetonitrile.

    • Controlled-potential electrolysis is performed at a potential of 0.5 V.

    • The progress of the reaction is monitored by HPLC.

    • Upon completion, the product, 3-nitrophenothiazine, is isolated. Under optimized conditions, a yield of over 90% can be achieved.

Halogenation

Halogenation, particularly bromination and chlorination, is a common method for introducing halogen atoms onto the phenothiazine ring. These halogenated derivatives serve as important intermediates for further functionalization through cross-coupling reactions.

Table 2: Quantitative Data for Halogenation of Phenothiazine

Halogenating AgentSolventTemperature (°C)Product(s)Yield (%)Isomer Ratio (approx.)Reference
Br₂Acetic AcidRoom Temp3-Bromophenothiazine, 3,7-DibromophenothiazineHigh-
NBSAcetonitrileRoom Temp3-BromophenothiazineGoodPredominantly mono
SO₂Cl₂Diethyl Ether02-Chlorophenothiazine77.8-

Experimental Protocol: Bromination of Phenothiazine with Bromine in Acetic Acid

  • Reagents: Phenothiazine, bromine (Br₂), glacial acetic acid.

  • Procedure:

    • Dissolve phenothiazine in glacial acetic acid at room temperature.

    • Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.

    • Continue stirring at room temperature for a specified period.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter, wash with water, and dry the crude product.

    • The product mixture can be analyzed by GC-MS or HPLC to determine the ratio of mono- and di-brominated products. Further purification can be achieved by recrystallization or column chromatography.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the phenothiazine ring, typically at the 3- and 7-positions. This reaction is a valuable tool for the synthesis of phenothiazine-based ketones, which are versatile intermediates.

Table 3: Quantitative Data for Friedel-Crafts Acylation of Phenothiazine

Acylating AgentLewis AcidSolventTemperature (°C)Product(s)Yield (%)Isomer Ratio (approx.)Reference
Acetyl ChlorideAlCl₃CS₂Reflux3-Acetylphenothiazine, 3,7-DiacetylphenothiazineModerate-
Acetic AnhydrideAlCl₃BenzeneReflux3-AcetylphenothiazineGood-

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride and Aluminum Chloride [2]

  • Reagents: Phenothiazine, acetyl chloride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂).

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in dry CS₂.

    • Cool the suspension in an ice bath.

    • Add a solution of acetyl chloride in CS₂ dropwise with stirring.

    • After the addition is complete, add a solution of phenothiazine in CS₂ dropwise.

    • Remove the ice bath and allow the reaction to proceed at room temperature or under reflux for a specified time.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • The crude product can be purified by column chromatography or recrystallization.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. For phenothiazine, this reaction is expected to occur at the 3- and/or 7-positions.

Experimental Protocol: Vilsmeier-Haack Formylation of Phenothiazine [3]

  • Reagents: Phenothiazine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flask cooled in an ice bath, slowly add POCl₃ to DMF with stirring to form the Vilsmeier reagent.

    • To this reagent, add a solution of phenothiazine in DMF dropwise.

    • After the addition, the reaction mixture is stirred at room temperature or heated for a certain period.

    • The reaction is quenched by pouring it into a cold aqueous solution of sodium acetate (B1210297) or sodium hydroxide.

    • The product is then extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and the solvent is evaporated.

    • The crude product can be purified by column chromatography.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism of electrophilic aromatic substitution on the phenothiazine ring and a typical experimental workflow for such a reaction.

Electrophilic_Substitution_Mechanism cluster_step1 Step 1: Formation of the σ-complex cluster_step2 Step 2: Deprotonation and Aromatization Phenothiazine Phenothiazine Sigma_Complex σ-complex (Wheland Intermediate) Phenothiazine->Sigma_Complex Attack by π-system Electrophile Electrophile Electrophile->Sigma_Complex Substituted_Phenothiazine Substituted_Phenothiazine Sigma_Complex->Substituted_Phenothiazine Deprotonation Base Base Base->Substituted_Phenothiazine

Caption: General mechanism of electrophilic aromatic substitution on phenothiazine.

Experimental_Workflow Start Start Reactant_Preparation Prepare solution of Phenothiazine Start->Reactant_Preparation Reagent_Addition Add Electrophilic Reagent (e.g., Nitrating mixture) Reactant_Preparation->Reagent_Addition Reaction Stir at controlled temperature Reagent_Addition->Reaction Workup Quench reaction and extract product Reaction->Workup Purification Purify by chromatography or recrystallization Workup->Purification Characterization Analyze product by NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for electrophilic substitution.

Conclusion

Electrophilic substitution is a fundamental and powerful tool for the functionalization of the phenothiazine ring. A thorough understanding of the regioselectivity and reaction mechanisms allows for the targeted synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in their synthetic endeavors with this important heterocyclic system. Further exploration into the effects of substituents on the phenothiazine core will undoubtedly lead to the discovery of novel compounds with enhanced biological activities.

References

Structural Deep Dive: A Technical Guide to 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2-Cyanophenothiazine, a key intermediate in pharmaceutical synthesis. This document collates available spectroscopic and analytical data, outlines detailed experimental protocols, and presents logical workflows for its characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a solid, typically appearing as a yellow to yellow-green crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₈N₂S[1][2][3]
Molecular Weight 224.28 g/mol [1][2][3]
CAS Number 38642-74-9[4][5][6]
Appearance Yellow to yellow-green crystalline powderFinocure Laboratories
Melting Point 191-193 °C[6]
Purity (by HPLC) ≥ 99%Finocure Laboratories

Table 1: Physicochemical Properties of this compound

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of phenothiazine (B1677639) derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Employ a standard 90° pulse sequence.

    • Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.

    • Average 16 to 64 scans to achieve a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the carbon signals.

    • Longer acquisition times and a larger number of scans may be necessary due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound. The most characteristic absorption would be the nitrile (C≡N) stretching vibration.

Expected Characteristic FTIR Absorptions:

Wavenumber (cm⁻¹)Functional GroupDescription
~2230C≡N (Nitrile)Sharp, intense absorption
3100-3000Aromatic C-HStretching vibrations
1600-1450Aromatic C=CRing stretching vibrations
~3400N-HStretching vibration (secondary amine)

Table 2: Predicted FTIR Absorption Bands for this compound

Experimental Protocol: FTIR Spectroscopy

A standard procedure for solid-state FTIR analysis using the KBr pellet method is:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[9]

    • Transfer the mixture to a pellet die and press it under high pressure to form a thin, transparent pellet.[10]

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The typical scanning range is from 4000 to 400 cm⁻¹.[11]

  • Data Processing: The instrument software automatically subtracts the background from the sample spectrum to yield the final absorbance or transmittance spectrum.[8]

Alternatively, the Attenuated Total Reflectance (ATR) method can be used for solid samples, which requires minimal sample preparation.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak ([M]⁺•) would be expected at an m/z corresponding to its molecular weight (224.28).

Experimental Protocol: Mass Spectrometry

A general procedure for the analysis of small organic molecules by mass spectrometry is:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically induces fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[12][13]

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, ion trap, or time-of-flight (TOF) analyzers.[14]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the mass-to-charge ratio (m/z).

Crystallographic Data

As of the latest search, a publicly available single-crystal X-ray diffraction structure for this compound has not been identified in the Cambridge Crystallographic Data Centre (CCDC) or other open databases. The determination of its crystal structure would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Logical Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive structural characterization of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Elucidation cluster_optional Optional Advanced Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structure Verification FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Purity Purity Analysis (HPLC) Purification->Purity Purity Assessment StructureElucidation Final Structure Elucidation NMR->StructureElucidation FTIR->StructureElucidation MS->StructureElucidation Purity->StructureElucidation Xray Single Crystal X-ray Diffraction StructureElucidation->Xray Definitive 3D Structure Computational Computational Studies (DFT) StructureElucidation->Computational Theoretical Corroboration

Caption: Workflow for the synthesis and structural characterization of this compound.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of standard spectroscopic techniques. While a definitive crystal structure is not yet publicly available, the collective data from NMR, FTIR, and mass spectrometry provides a robust confirmation of its molecular structure. The experimental protocols and workflow outlined in this guide offer a standardized approach for researchers and professionals involved in the synthesis and application of this important pharmaceutical intermediate.

References

The Dawn of Psychopharmacology: A Technical History of Phenothiazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the history, discovery, and mechanism of action of phenothiazine-based antipsychotics.

This technical guide provides an in-depth exploration of the pivotal role of phenothiazine (B1677639) compounds in the history of medicine, marking the advent of psychopharmacology. From their initial synthesis in the 19th century for use in the dye industry to their revolutionary application in treating psychosis, this document traces the scientific journey of these remarkable molecules. It offers detailed insights into their mechanism of action, quantitative data on their receptor binding affinities, and the experimental protocols that underpinned their development.

A Serendipitous Journey: From Dyes to Antipsychotics

The story of phenothiazines begins not in a pharmaceutical laboratory, but in the burgeoning field of synthetic dyes. In 1883, the German chemist August Bernthsen first synthesized the parent compound, phenothiazine, by reacting diphenylamine (B1679370) with sulfur.[1][2] For decades, the primary application of phenothiazine derivatives was in the textile industry, with methylene (B1212753) blue, a notable derivative synthesized in 1876, gaining prominence as a biological stain.[3] Paul Ehrlich, a pioneer in hematology and immunology, utilized methylene blue in his cell-staining experiments, which contributed to his Nobel Prize-winning work.[3] He also explored its potential as an antimalarial agent in the 1890s.[3]

The therapeutic potential of phenothiazine itself was later recognized, and it was introduced as an insecticide in 1935 and an anthelmintic for livestock in 1940.[4] However, its journey towards becoming a cornerstone of psychiatric medicine began in the 1940s at the Rhône-Poulenc laboratories in France. A team of chemists led by Paul Charpentier was investigating phenothiazine derivatives for their antihistaminic properties.[3][5] This research led to the synthesis of promethazine (B1679618), a compound with potent sedative and antihistaminic effects.[3]

The true breakthrough came in December 1950, when Charpentier synthesized a chlorinated derivative of promazine, initially designated RP-4560 and later named chlorpromazine (B137089).[3][6] The initial investigations into chlorpromazine's properties were not for psychosis, but for its potential to potentiate anesthesia and prevent surgical shock.[7] The French surgeon Henri Laborit observed that patients treated with a "lytic cocktail" containing promethazine before surgery were unusually calm and relaxed.[5] He later experimented with chlorpromazine and noted its profound calming effect, which he termed "artificial hibernation."[7]

Intrigued by these observations, Laborit persuaded psychiatrists to investigate its use in agitated patients.[7] In 1952, Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris conducted the first clinical trials of chlorpromazine on psychotic patients.[4] The results were revolutionary. Patients who had been suffering from severe agitation, hallucinations, and delusions showed remarkable improvement, heralding a new era in the treatment of mental illness.[4] This serendipitous discovery marked the beginning of the psychopharmacological revolution, transforming the landscape of psychiatric care.[3][6]

Mechanism of Action: The Dopamine (B1211576) Hypothesis

The antipsychotic effects of phenothiazine compounds are primarily attributed to their ability to block dopamine receptors in the brain, particularly the D2 subtype.[8] The "dopamine hypothesis of schizophrenia" posits that an overactivity of dopaminergic pathways, especially the mesolimbic pathway, contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[9]

Phenothiazines act as antagonists at D2 receptors, competitively inhibiting the binding of dopamine.[1] This blockade reduces the excessive dopaminergic neurotransmission, leading to the alleviation of psychotic symptoms.[8] The interaction of phenothiazines with D2 receptors initiates a cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors (GPCRs) linked to Gi/o proteins.[5] Upon dopamine binding, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[5] By blocking the D2 receptor, phenothiazines prevent this inhibition, thereby modulating downstream signaling pathways.

While D2 receptor antagonism is central to their therapeutic action, phenothiazines are not entirely selective and interact with a range of other neurotransmitter receptors, which contributes to their side-effect profile. These include:

  • Serotonin (5-HT) Receptors: Blockade of 5-HT2A receptors is thought to contribute to the efficacy against negative symptoms of schizophrenia and may reduce the incidence of extrapyramidal side effects.[8]

  • Histamine (H1) Receptors: Antagonism at H1 receptors is responsible for the sedative and antiemetic effects of many phenothiazines.[8]

  • Adrenergic (α1) Receptors: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing).[9]

  • Muscarinic (M1) Receptors: Anticholinergic effects, such as dry mouth, blurred vision, and constipation, are due to the blockade of M1 muscarinic receptors.[9]

The varying affinities of different phenothiazine derivatives for these receptors account for their distinct clinical profiles and side-effect liabilities.

Quantitative Pharmacology: Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of phenothiazine derivatives are directly related to their binding affinities for various neurotransmitter receptors. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for several key phenothiazine compounds across a range of relevant receptors.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)
Chlorpromazine 101.42.55.8
Fluphenazine 0.80.40.21.1
Thioridazine 19108.7380
Trifluoperazine 2.21.20.72.5

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT6 (Ki, nM)5-HT7 (Ki, nM)
Chlorpromazine 133.6136.523
Fluphenazine 1,0002.51001001,000
Thioridazine 20011531001,000
Trifluoperazine 1,000101001001,000

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines.

Compoundα1A (Ki, nM)α1B (Ki, nM)H1 (Ki, nM)M1 (Ki, nM)
Chlorpromazine 1.32.10.513
Fluphenazine 101021,000
Thioridazine 10101010
Trifluoperazine 1010101,000

Table 3: Adrenergic, Histamine, and Muscarinic Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines.

Experimental Protocols

The characterization of phenothiazine compounds relies on a variety of in vitro and in vivo experimental techniques. A cornerstone of their pharmacological profiling is the radioligand binding assay, which allows for the precise quantification of their affinity for different receptors.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test phenothiazine compound for the dopamine D2 receptor using a competitive radioligand binding assay with [3H]-spiperone.

Materials:

  • Receptor Source: Membranes prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor, or from rat striatal tissue.

  • Radioligand: [3H]-spiperone (specific activity ~60-90 Ci/mmol).

  • Unlabeled Ligand for Non-specific Binding: (+)-Butaclamol (10 µM final concentration).

  • Test Compound: Phenothiazine derivative of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the receptor source tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-spiperone (at a final concentration near its Kd, typically 0.1-0.3 nM), and 100 µL of the membrane preparation.

      • Non-specific Binding (NSB): 50 µL of (+)-butaclamol (10 µM final concentration), 50 µL of [3H]-spiperone, and 100 µL of the membrane preparation.

      • Competition Binding: 50 µL of the test phenothiazine compound at various concentrations, 50 µL of [3H]-spiperone, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [3H]-spiperone) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP Response Decreased Cellular Response cAMP->Response Leads to

Figure 1: Dopamine D2 Receptor Signaling Pathway and Phenothiazine Antagonism.

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation start->prep assay_setup Assay Setup (Total, NSB, Competition) prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

The discovery and development of phenothiazine compounds represent a landmark achievement in the history of medicine. Their journey from industrial dyes to the first effective treatment for psychosis fundamentally changed our understanding and management of severe mental illness. The elucidation of their mechanism of action, centered on the dopamine D2 receptor, has provided a crucial framework for modern psychopharmacology and the ongoing development of novel antipsychotic agents. This technical guide has provided a comprehensive overview of this remarkable class of compounds, intended to serve as a valuable resource for the scientific community dedicated to advancing the treatment of psychiatric disorders.

References

An In-depth Technical Guide to 2-Cyanophenothiazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyanophenothiazine (CAS No. 38642-74-9) is a heterocyclic organic compound featuring a phenothiazine (B1677639) core substituted with a nitrile group. It serves as a critical pharmaceutical intermediate, primarily in the synthesis of various antipsychotic drugs.[1][2][3][4] Its chemical structure and properties make it a valuable building block for creating more complex molecules with therapeutic applications. This guide provides a comprehensive overview of this compound, including its commercial availability, physicochemical properties, synthesis protocols, and its relevance in the development of antipsychotic agents through the modulation of key signaling pathways.

Commercial Suppliers and Physical Properties

This compound is commercially available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically supplied as a yellow to yellow-green crystalline powder.[3][5] Key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

PropertyValueReferences
CAS Number 38642-74-9[6][7]
Molecular Formula C₁₃H₈N₂S[6]
Molecular Weight 224.28 g/mol [6]
Appearance Yellow to yellow-green crystalline powder[3][5]
Melting Point 191-193 °C[5]
Purity (by HPLC) Typically ≥98.5%[3][5]

Table 2: Solubility of this compound

SolventSolubilityReferences
Water Slightly soluble[1]
Anhydrous Ethanol Soluble[1]
Chloroform Soluble[1]
Dimethyl Sulfoxide (DMSO) Soluble[1]

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic DataReferences
UV-Vis (λmax) Dependent on solvent and conjugation. Phenothiazine and its derivatives typically show strong absorption in the UV region.[8][9][10]
Infrared (IR) Characteristic peaks for N-H, C≡N (nitrile), and aromatic C-H and C=C stretching. Aromatic C-H stretch > 3000 cm⁻¹, Nitrile (C≡N) stretch: 2100-2260 cm⁻¹.[11][12][13]
¹H NMR Signals corresponding to aromatic protons and the N-H proton of the phenothiazine ring.[14]
¹³C NMR Signals corresponding to the carbon atoms of the phenothiazine rings and the nitrile carbon.[14]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the cyanation of 2-chlorophenothiazine. The following protocol is a representative example based on published literature and patents.

Materials:

  • 2-Chlorophenothiazine

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Potassium iodide (KI) or a mixture of potassium iodide and lithium iodide (as catalyst)

  • Toluene (B28343)

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Sodium cyanide (for workup)

  • Activated charcoal

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, add 2-chlorophenothiazine, copper(I) cyanide, a catalytic amount of potassium iodide, and N-Methyl-2-pyrrolidone as the solvent.

  • Dehydration (Optional but Recommended): Heat the mixture to 100-120 °C for 30-60 minutes to remove any residual water, which can lead to the formation of amide impurities.[3]

  • Cyanation Reaction: Increase the temperature to reflux (typically 200-230 °C) and maintain the reaction for 3-15 hours.[3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Isolation of Crude Product: After the reaction is complete, cool the mixture to approximately 80-90 °C. Quench the reaction by adding water, which will cause the crude product and inorganic salts to precipitate. Filter the solid mixture. The crude this compound can be extracted from the solid mixture using a suitable organic solvent like ethyl acetate. The organic extracts are then combined and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization. A common solvent system for recrystallization is a mixture of toluene and methanol.[3] The crude product is dissolved in the hot solvent mixture, treated with activated charcoal to remove colored impurities, and then allowed to cool slowly to form purified crystals. The crystals are then collected by filtration and dried.

Quality Control:

The purity of the synthesized this compound should be assessed using High-Performance Liquid Chromatography (HPLC). The identity and structure can be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry. A typical purity of ≥98.5% is expected for pharmaceutical applications.[3][5]

Use in In Vitro Assays

Phenothiazine derivatives are often evaluated for their biological activity in various in vitro assays. The following is a general protocol for assessing the cytotoxic effects of a phenothiazine derivative, which can be adapted for this compound-derived compounds.

MTT Assay for Cytotoxicity:

  • Cell Culture: Plate cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., a derivative of this compound) in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Role in Drug Development and Signaling Pathways

This compound is a key starting material for the synthesis of antipsychotic drugs such as Pericyazine and Cyamemazine.[6] These drugs belong to the phenothiazine class of first-generation (typical) antipsychotics, although Cyamemazine exhibits some atypical properties.[15] Their therapeutic effects are primarily attributed to their ability to antagonize dopamine (B1211576) and serotonin (B10506) receptors in the brain.

Dopamine D2 Receptor Antagonism

The positive symptoms of schizophrenia (e.g., hallucinations, delusions) are thought to be associated with hyperactivity of the mesolimbic dopamine pathway.[16][17] Phenothiazine antipsychotics act as antagonists at dopamine D2 receptors.[16][17] By blocking these receptors, they reduce the downstream signaling effects of dopamine, thereby alleviating psychotic symptoms.[16] The D2 receptor is a G protein-coupled receptor (GPCR) that signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[18]

D2_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antipsychotic Phenothiazine Antipsychotic Antipsychotic->D2R Blocks G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP ATP ATP ATP:e->cAMP:w Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Reduced Neuronal Excitability PKA->Downstream Leads to

Caption: Dopamine D2 Receptor Antagonism by Phenothiazines.

Serotonin 5-HT2A Receptor Antagonism

Some phenothiazine derivatives, like Cyamemazine, also exhibit significant antagonist or inverse agonist activity at serotonin 5-HT2A receptors.[15] This action is thought to contribute to their anxiolytic effects and a lower incidence of extrapyramidal side effects compared to other typical antipsychotics.[15] The 5-HT2A receptor is a GPCR that primarily couples to Gαq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[19][20] Antagonism of this pathway can modulate neuronal activity and neurotransmitter release.

SHT2A_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT2AR Serotonin 5-HT2A Receptor Serotonin->5HT2AR Activates Antipsychotic Phenothiazine Antipsychotic Antipsychotic->5HT2AR Blocks G_alpha_q Gαq 5HT2AR->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP3 DAG DAG PIP2 PIP2 PIP2:e->IP3:w Cleaves to PIP2:e->DAG:w Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Modulation of Neuronal Activity Ca_release->Downstream PKC->Downstream

Caption: Serotonin 5-HT2A Receptor Antagonism by Phenothiazines.

Conclusion

This compound is a pivotal intermediate in medicinal chemistry, particularly for the development of antipsychotic medications. Its synthesis is well-established, and its commercial availability facilitates further research and drug development. Understanding the physicochemical properties and the biological mechanisms of the drugs derived from this compound, such as the antagonism of dopamine and serotonin receptors, is crucial for the design of new and improved therapeutic agents for psychiatric disorders. This guide provides a foundational resource for scientists and researchers working with this important compound.

References

Unveiling the Molecular Architecture of 2-Cyanophenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanophenothiazine, a key intermediate in the synthesis of various pharmaceuticals, possesses a tricyclic heterocyclic structure based on the phenothiazine (B1677639) core. Its molecular geometry and conformational flexibility are crucial determinants of its reactivity and biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound. Due to the current absence of a publicly available crystal structure, this guide presents a theoretical model based on computational chemistry, alongside a detailed methodology for its determination.

Introduction

Phenothiazine and its derivatives are a well-established class of compounds with a broad spectrum of applications, most notably in the field of medicine. The introduction of a cyano group at the 2-position of the phenothiazine scaffold, yielding this compound, significantly alters its electronic properties and potential for further chemical modification. Understanding the precise three-dimensional arrangement of this molecule is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

The core of this compound consists of a tricyclic system where two benzene (B151609) rings are fused to a central 1,4-thiazine ring. A key feature of the phenothiazine nucleus is its non-planar, folded or "butterfly" conformation. This folding is characterized by the dihedral angle between the two benzene rings.

Molecular Structure and Conformation

As of the latest literature review, a definitive experimental structure of this compound from single-crystal X-ray diffraction is not available in the public domain, including the Cambridge Structural Database (CSD). In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), provide a reliable approach to predict the molecule's geometry.

The Phenothiazine Core

The parent phenothiazine molecule exhibits a characteristic folded structure. The degree of folding can be influenced by the nature and position of substituents. This non-planarity arises from the puckering of the central thiazine (B8601807) ring.

Influence of the Cyano Substituent

The introduction of an electron-withdrawing cyano (-C≡N) group at the 2-position is expected to influence the electronic distribution within the aromatic system. However, its impact on the overall butterfly conformation is predicted to be less significant than bulky substituents at the N10 position. The linear geometry of the cyano group itself is a well-defined structural feature.

Computationally Derived Molecular Geometry

The following tables present a hypothetical but representative set of optimized geometrical parameters for this compound, derived from the established structure of the parent phenothiazine and the known geometry of the cyano group. These values serve as a robust theoretical model.

Table 1: Hypothetical Bond Lengths of this compound

Atom 1Atom 2Bond Length (Å)
C-S~ 1.77
C-N (ring)~ 1.40
C-C (aromatic)~ 1.39 - 1.41
N-H~ 1.01
C-C≡N~ 1.45
C≡N~ 1.16

Disclaimer: These values are representative and based on theoretical modeling in the absence of experimental data.

Table 2: Hypothetical Bond Angles of this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C-S-C~ 98
C-N-C~ 124
C-C-C (aromatic)~ 118 - 121
C-C-N (ring)~ 118 - 122
C-C-C≡N~ 178

Disclaimer: These values are representative and based on theoretical modeling in the absence of experimental data.

Table 3: Hypothetical Dihedral Angles of this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C-S-C-CDefines the thiazine ring puckering
C-N-C-CDefines the thiazine ring puckering
Benzene Ring 1Benzene Ring 2~ 140 - 160 (Butterfly Angle)

Disclaimer: These values are representative and based on theoretical modeling in the absence of experimental data.

Experimental and Computational Methodologies

Elucidating the precise molecular structure and conformation of this compound would involve a combination of experimental and computational techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of a molecule.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of this compound would need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures would be screened.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides valuable information about the molecular structure and can be used to infer conformational preferences.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to identify all unique chemical environments.

  • 2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton coupling networks. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to assign proton and carbon signals and establish through-bond connectivities.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space correlations between protons that are close in proximity, providing insights into the solution-state conformation.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the geometry of molecules.

Computational Protocol:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p) or larger). This process finds the lowest energy conformation of the molecule in the gas phase or in a simulated solvent environment (using a polarizable continuum model, PCM).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Analysis of Results: The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles.

Workflow for Structural Characterization

The logical flow for determining the molecular structure and conformation of this compound is depicted below.

cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_analysis Structural Analysis & Conformation synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth nmr NMR Spectroscopy (1D & 2D) synthesis->nmr xray Single-Crystal X-ray Diffraction crystal_growth->xray bond_lengths Bond Lengths xray->bond_lengths bond_angles Bond Angles xray->bond_angles dihedral_angles Dihedral Angles (Conformation) xray->dihedral_angles nmr->dihedral_angles initial_model Initial 3D Model Generation dft DFT Geometry Optimization initial_model->dft freq Frequency Analysis dft->freq dft->bond_lengths dft->bond_angles dft->dihedral_angles

Caption: Workflow for the structural elucidation of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust theoretical framework for understanding its molecular architecture. The characteristic butterfly conformation of the phenothiazine core is the dominant structural feature. The provided computational methodologies and hypothetical structural parameters offer a valuable starting point for researchers in the fields of medicinal chemistry, materials science, and drug development. Future experimental work, particularly single-crystal X-ray diffraction, will be crucial for validating and refining the theoretical model presented herein.

potential applications of 2-Cyanophenothiazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

2-Cyanophenothiazine: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound (CAS No: 38642-74-9) is a heterocyclic organic compound featuring a tricyclic phenothiazine (B1677639) core with a nitrile group substituted at the 2-position.[1][2][3][4] While not typically an active pharmaceutical ingredient (API) itself, it serves as a critical pharmaceutical intermediate and a versatile scaffold in the synthesis of a wide array of biologically active molecules.[1][5][6] Its derivatives have shown significant promise in several therapeutic areas, most notably as antipsychotics and, more recently, as novel anticancer agents.[7][8][9] The phenothiazine nucleus, with its unique butterfly-like conformation, provides a privileged structure for interacting with various biological targets, and the 2-cyano group offers a key synthetic handle for further chemical modification. This guide explores the synthesis, established and potential applications, and structure-activity relationships of this compound in medicinal chemistry.

Physicochemical Properties and Synthesis

This compound is typically a yellow to yellow-green crystalline powder.[4] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 38642-74-9[2][3][4]
Molecular Formula C₁₃H₈N₂S[2][3]
Molecular Weight 224.28 g/mol [2][3]
Appearance Yellow to yellow-green crystalline powder[4][7]
Melting Point ~177-181 °C[1]
Solubility Soluble in dimethyl sulfoxide, chloroform, anhydrous ethanol; slightly soluble in water.[1]
Purity (Typical) ≥98.5%[4][7]
Synthesis of this compound

The most common industrial synthesis route involves the cyanation of 2-chlorophenothiazine (B30676) using a cyanide source, such as copper(I) cyanide, in a high-boiling point organic solvent.[5][6][10] Various patents have optimized this process to improve yield and purity.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Steps A 2-Chlorophenothiazine F Cyanation Reaction A->F B Copper(I) Cyanide (CuCN) B->F C Solvent: N-Methylpyrrolidinone (NMP) or Quinoline C->F D Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI) D->F E High Temperature (Reflux, ~200-270°C) E->F G Quenching (Water Addition) F->G H Extraction (e.g., Ethyl Acetate) G->H I Purification (Recrystallization) H->I J This compound (Final Product) I->J

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Chlorophenothiazine

The following protocol is a representative example compiled from published methods.[6][10]

Materials:

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chlorophenothiazine (1 molar equivalent), copper(I) cyanide (1.0-1.5 molar equivalents), and potassium iodide (0.5-1.5 molar equivalents).

  • Solvent Addition: Add N-methylpyrrolidone as the solvent (approx. 2-5 times the weight of 2-chlorophenothiazine).

  • Reaction: Heat the mixture under reflux at approximately 230-270°C for 3 to 20 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Work-up: After the reaction is complete, cool the mixture. Add water to precipitate the product and inorganic impurities.

  • Extraction: Filter the resulting solid mixture. The crude product can be extracted from this solid mixture using a suitable organic solvent like ethyl acetate. Concentrate the ethyl acetate extract under reduced pressure to obtain the crude this compound.[6][10]

  • Purification: The crude product is purified by recrystallization from a solvent system such as toluene or an ethanol/water mixture to yield the final product with high purity (>99%).[6]

Table 2: Summary of Reported Synthesis Parameters

MethodKey ReagentsSolventYieldPurityReference
Patent CN1583732A 2-chlorophenothiazine, CuCN, KINMP>85%>99%[6]
Patent CN105175355A 2-chlorophenothiazine, CuCN, CatalystProprietary>90.3%>99.5%[5]
US Patent 4705854 2-chlorophenothiazine, CuCNNMP~50-60% (Purified)Not specified[10]

Applications in Medicinal Chemistry

This compound is a cornerstone intermediate for drugs targeting the central nervous system (CNS) and for developing novel cancer chemotherapeutics.[5][6][8]

Antipsychotic Agents

Phenothiazines were among the first-generation antipsychotic drugs developed and are known to act primarily as antagonists of dopamine (B1211576) receptors in the CNS.[9][11] The three-dimensional structure of the phenothiazine core mimics that of dopamine, allowing it to block D2 receptors effectively.[9] The substituent at the C-2 position is crucial for this neuroleptic activity.[9] this compound serves as the precursor for several antipsychotic drugs, where the cyano group is either retained or converted into other functional groups to modulate activity and pharmacokinetic properties.

Caption: Phenothiazines block D2 receptors, preventing dopamine binding.
Anticancer Agents: Dual-Target Inhibition

A highly promising application is the use of this compound as a scaffold for novel anticancer drugs. Research has focused on developing derivatives, such as phenothiazine-cyanochalcones, that act as dual inhibitors of human farnesyltransferase (FTase) and tubulin polymerization.[8] This dual-action mechanism can potentially overcome drug resistance by targeting two distinct critical processes in cancer cell proliferation.[8]

  • Farnesyltransferase (FTase) Inhibition: FTase is a key enzyme in the post-translational modification of the Ras protein.[8] Farnesylated Ras is active and can trigger downstream signaling pathways (e.g., RAF-MEK-ERK) that promote cell growth and division. Inhibiting FTase prevents Ras activation, thereby halting this pro-proliferative signaling.[8]

  • Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division.[8] Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death).[8]

G Dual-Target Anticancer Mechanism of Phenothiazine Derivatives cluster_ras Ras Signaling Pathway cluster_tubulin Microtubule Dynamics compound Phenothiazine-Cyanochalcone (Derivative of this compound) ftase Farnesyltransferase (FTase) compound->ftase INHIBITS tubulin Tubulin Dimers compound->tubulin INHIBITS ras Inactive Ras apoptosis Cell Cycle Arrest & Apoptosis ftase->apoptosis active_ras Active Ras (Membrane-Bound) ras->active_ras Farnesylation downstream RAF-MEK-ERK Pathway active_ras->downstream prolif Cell Proliferation & Survival downstream->prolif microtubules Microtubules (Mitotic Spindle) tubulin->microtubules Polymerization tubulin->apoptosis mitosis Successful Mitosis microtubules->mitosis

Caption: Dual inhibition of FTase and Tubulin leads to cancer cell death.

Table 3: In Vitro Activity of Selected Phenothiazine-Cyanochalcone Derivatives

CompoundTargetIC₅₀ (µM)NotesReference
1l h-FTase> 103'-hydroxy-4'-methoxyphenyl B ring[8]
Tubulin Polymerization1.1Active against tubulin[8]
1c h-FTase> 104-dimethylaminophenyl B ring[8]
Tubulin Polymerization> 10Inactive against both targets[8]

Note: The data is for derivatives of this compound, not the compound itself. The "B ring" refers to a part of the cyanochalcone modification.

Other Potential Applications

The phenothiazine scaffold is known to interact with other biological targets, suggesting broader therapeutic potential for its 2-cyano derivatives:

  • Calmodulin (CaM) and Protein Kinase C (PKC) Inhibition: Phenothiazines can inhibit CaM and PKC, enzymes involved in numerous signaling pathways. This activity is relevant for cancer chemoprevention and for overcoming multidrug resistance.[9]

  • Reversal of Multidrug Resistance (MDR): Some phenothiazines can inhibit the function of P-glycoprotein (Pgp), a transport protein that pumps chemotherapeutic drugs out of cancer cells, thereby restoring sensitivity to treatment.[9]

Conclusion and Future Outlook

This compound is far more than a simple chemical. It is a privileged scaffold that has given rise to essential CNS medications and now stands at the forefront of innovative anticancer drug design. Its synthetic accessibility and the versatile reactivity of the cyano group allow for the creation of diverse chemical libraries. The development of dual-target inhibitors based on this core structure represents a promising strategy to combat complex diseases like cancer. Future research will likely focus on refining the structure-activity relationships of its derivatives to enhance potency and selectivity, while also exploring its potential in other therapeutic areas such as neurodegenerative diseases and infectious agents. For drug development professionals, this compound remains a high-value starting point for generating next-generation therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of the Phenothiazine (B1677639) Core

Introduction

Phenothiazine (PTZ) is a sulfur and nitrogen-containing tricyclic heterocycle that forms the structural backbone of a diverse range of functional molecules.[1] Initially recognized for its profound impact on psychopharmacology with the development of antipsychotic drugs like chlorpromazine, the applications of the phenothiazine core have expanded significantly.[2][3] Its unique electronic structure, characterized by an electron-rich nature and reversible redox behavior, has made it a valuable building block in materials science for optoelectronics, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[4][5]

The versatility of the phenothiazine core stems from its non-planar, butterfly-like conformation and the ease with which its properties can be tuned through functionalization at the N-10, C-3, and C-7 positions.[6][7] This guide provides a detailed examination of the fundamental electronic properties of the phenothiazine core, the experimental and computational methods used for their characterization, and their implications in drug development and materials science.

Fundamental Electronic Properties

The utility of phenothiazine in various applications is intrinsically linked to its distinct electronic characteristics. These properties are primarily governed by its frontier molecular orbitals and its capacity for facile electron transfer.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[8]

  • HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy level occupied by electrons. The energy of the HOMO is related to the ionization potential and reflects the molecule's ability to donate an electron. For phenothiazine, the electron-rich nitrogen and sulfur heteroatoms contribute significantly to a high-energy HOMO, making it a strong electron donor.[9][10]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level devoid of electrons. The LUMO energy relates to the electron affinity and indicates the molecule's ability to accept an electron.

  • HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap.[11] This gap is a critical parameter that determines the molecule's optical and electronic properties, such as the wavelength of light it can absorb and its potential for charge transport.[12] A smaller gap generally facilitates light absorption at longer wavelengths.[12][13]

In phenothiazine-based donor-acceptor systems, the HOMO is typically localized on the electron-donating phenothiazine fragment, while the LUMO is localized on the electron-accepting moiety.[12][14] This spatial separation of frontier orbitals is crucial for applications in charge transfer and optoelectronics.

Redox Behavior

A defining characteristic of the phenothiazine core is its reversible oxidative electrochemistry.[15] Phenothiazines can undergo a one-electron oxidation to form a stable, deeply colored radical cation.[15] Some derivatives can even undergo a second reversible one-electron oxidation to form a dication.[16]

This behavior is due to the electron-rich nature of the core, which results in low oxidation potentials.[5] This property is not only fundamental to its use as a redox-active unit in materials science but also plays a role in its biological mechanisms, including its antioxidant effects and interactions with biological targets.[15][17] The stability of the resulting radical cation is a key feature that enables its diverse applications.[5]

Quantitative Electronic Data

The electronic properties of phenothiazine can be precisely tuned by chemical modification. The following table summarizes key quantitative data for the parent phenothiazine (PTZ) and several of its derivatives, illustrating the impact of structural changes.

CompoundFirst Oxidation Potential (Eox vs. Fc/Fc+)HOMO Energy (eV)LUMO Energy (eV)Optical Gap (Eoptg) (eV)
Phenothiazine (PTZ)0.16 V[5]-4.96[5]-1.86[5]3.10[5]
N-Methylphenothiazine (MPTZ)0.15 V (vs. Au)[18]---
3,7-Dimethoxy-N-styrylphenothiazine (PSDMPT)0.11 V[16]---
Ethynylaniline-PTZ derivative (sulfide oxidation state)0.19 V[4]---
Ethynylaniline-PTZ derivative (sulfone oxidation state)0.31 V[4]---
Extended Phenothiazine 10.26 V[5]-5.06[5]-2.01[5]3.05[5]
Extended Phenothiazine 20.36 V[5]-5.16[5]-2.04[5]3.12[5]
Extended Phenothiazine 30.27 V / 0.96 V[5]-5.07[5]-2.35[5]2.72[5]

Note: Values can vary based on experimental conditions (solvent, electrolyte, reference electrode). HOMO/LUMO energies are often estimated from electrochemical data.

Experimental and Computational Protocols

A combination of electrochemical, spectroscopic, and computational methods is employed to characterize the electronic properties of phenothiazine derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating the redox behavior of phenothiazines and estimating their HOMO/LUMO energy levels.[8][19]

Methodology:

  • Sample Preparation: The phenothiazine derivative is dissolved in a suitable organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, nBu₄NPF₆).[16][18] The solution must be deoxygenated, typically by bubbling with an inert gas like argon or nitrogen.

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, SCE), and a counter electrode (e.g., platinum wire).[20][21]

  • Measurement: A potentiostat applies a linearly sweeping potential to the working electrode. The potential is swept from a starting value to a vertex potential and then back. The resulting current is measured as a function of the applied potential, producing a cyclic voltammogram.

  • Data Analysis:

    • Redox Potentials: The anodic (Epa) and cathodic (Epc) peak potentials are identified. The half-wave potential (E₁/₂), which is an indicator of the standard redox potential, is calculated as (Epa + Epc) / 2.[16]

    • Reversibility: A chemically reversible process is indicated by a ratio of anodic to cathodic peak currents (ipa/ipc) close to unity.[21] An electrochemically reversible one-electron transfer process will have a peak-to-peak separation (ΔEp = Epa - Epc) of approximately 59 mV at 25 °C.[21]

    • HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials, respectively, relative to an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The following empirical equations are commonly used:

      • EHOMO = -e(Eox - EFc/Fc+ + 4.8) eV

      • ELUMO = -e(Ered - EFc/Fc+ + 4.8) eV

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical properties, particularly the optical band gap (Eg), which corresponds to the energy required for the HOMO→LUMO electronic transition.[11]

Methodology:

  • Sample Preparation: A dilute solution of the phenothiazine compound is prepared in a suitable solvent (e.g., MeCN, CH₂Cl₂).[15]

  • Measurement: A spectrophotometer measures the absorbance of the sample across a range of ultraviolet and visible wavelengths.

  • Data Analysis: The absorption spectrum is plotted (absorbance vs. wavelength). The optical band gap (Eg) is estimated from the onset of the lowest energy (longest wavelength, λonset) absorption band using the Planck-Einstein relation:

    • Eg (eV) = 1240 / λonset (nm)[22]

The LUMO energy can also be estimated by subtracting the optical gap from the electrochemically determined HOMO energy: ELUMO = EHOMO - Eg.[23]

Computational Chemistry (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to predict and rationalize the electronic structure and properties of molecules.[8][13]

Methodology:

  • Structure Optimization: The ground-state geometry of the phenothiazine molecule is optimized using a selected functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-31G(d), 6-311+G*).[7][18]

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometry to determine the energies of the frontier molecular orbitals (EHOMO and ELUMO).

  • Property Prediction: DFT can be used to calculate redox potentials by optimizing the geometries of the neutral and oxidized/reduced species and calculating the Gibbs free energies.[24] Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra and predict excitation energies.[25]

DFT provides invaluable insight into how structural modifications influence electronic properties, guiding the rational design of new phenothiazine derivatives.[13]

Visualizations: Workflows and Signaling Pathways

Experimental & Computational Workflow

The characterization of a novel phenothiazine derivative involves a synergistic combination of synthesis, experimental measurements, and theoretical calculations.

G Workflow for Characterizing Phenothiazine Derivatives cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Phenothiazine Derivative purification Purification & Characterization (NMR, MS) synthesis->purification cv Cyclic Voltammetry (CV) purification->cv uv_vis UV-Vis Spectroscopy purification->uv_vis dft DFT/TD-DFT Calculations purification->dft redox Determine Redox Potentials cv->redox band_gap Calculate Optical Band Gap (from UV-Vis) uv_vis->band_gap homo_lumo_comp Calculate HOMO/LUMO (from DFT) dft->homo_lumo_comp homo_lumo_exp Estimate HOMO/LUMO (from CV) redox->homo_lumo_exp comparison Compare Experimental & Computational Results homo_lumo_exp->comparison band_gap->comparison homo_lumo_comp->comparison

Caption: A typical workflow for the electronic characterization of novel phenothiazine compounds.

Role in Signaling Pathways

The biological activity of phenothiazine-based drugs is often due to their interaction with key signaling pathways. Their primary mechanism as first-generation antipsychotics is the antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[2][26]

G Mechanism of Action: Dopamine D2 Receptor Antagonism cluster_0 Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates PTZ Phenothiazine Drug PTZ->D2_Receptor Blocks Signal Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal Synapse Post-synaptic Neuron Response Reduction of Psychotic Symptoms Signal->Response

Caption: Phenothiazines act as antagonists, blocking dopamine from activating D2 receptors.[26]

Beyond their antipsychotic effects, phenothiazines have been shown to modulate critical signaling pathways in cancer cells, including the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways, to inhibit proliferation and induce apoptosis.[2] They can also activate the Nrf2/ARE antioxidant pathway, which contributes to their potential therapeutic effects in oxidative stress-mediated diseases.[2][17]

Conclusion

The phenothiazine core possesses a rich set of electronic properties, defined by its electron-donating character, high-energy HOMO, and reversible redox behavior. These features are not only responsible for its widespread use in materials science but also underpin its diverse pharmacological activities. The ability to systematically tune these properties through synthetic modification, guided by a combination of electrochemical, spectroscopic, and computational analysis, ensures that phenothiazine will remain a privileged scaffold in the development of new drugs and advanced functional materials.

References

2-Cyanophenothiazine: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanophenothiazine, a heterocyclic compound featuring a tricyclic phenothiazine (B1677639) core with a nitrile group at the 2-position, has emerged as a crucial building block in organic synthesis. Its unique electronic and structural properties make it a versatile scaffold for the development of a wide array of functional molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in medicinal chemistry and materials science. The phenothiazine nucleus itself is a privileged structure in drug discovery, known for its diverse biological activities, including antipsychotic, antihistaminic, and antiemetic effects.[1][2] The introduction of a cyano group at the C-2 position not only provides a handle for further chemical transformations but also modulates the biological activity of the resulting derivatives. Notably, substitution at the C-2 position of the phenothiazine ring is considered optimal for neuroleptic activity.[3]

Physicochemical Properties

This compound (CAS Number: 38642-74-9) is a yellow to yellow-green crystalline powder.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₈N₂S[5]
Molecular Weight 224.28 g/mol [5]
Appearance Yellow to yellow-green crystalline powder[4]
Melting Point 191-193 °C[6]
Boiling Point 427.6 ± 34.0 °C (Predicted)[6]
Solubility Soluble in chloroform, dimethyl sulfoxide, anhydrous ethanol (B145695); slightly soluble in water.[6]
CAS Number 38642-74-9[5]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the cyanation of 2-chlorophenothiazine (B30676) using a copper(I) cyanide. This reaction is typically carried out in a high-boiling polar aprotic solvent such as N-methylpyrrolidinone (NMP) or dimethylformamide (DMF). Several variations of this procedure exist, with differences in catalysts, reaction times, and purification methods.

Synthesis via Cyanation of 2-Chlorophenothiazine

A general reaction scheme for the synthesis of this compound is depicted below:

G reactant1 2-Chlorophenothiazine arrow NMP, Reflux reactant1->arrow reactant2 + CuCN reactant2->arrow product This compound arrow->product

Caption: General reaction for the synthesis of this compound.

Quantitative data for various reported synthetic protocols are summarized in Table 2.

Table 2: Synthesis of this compound from 2-Chlorophenothiazine

Reagents and ConditionsReaction Time (h)Yield (%)Purity (%)Reference(s)
CuCN, N-methylpyrrolidinone, reflux23~56 (purified)-[7]
CuCN, KI, N-methylpyrrolidinone, 230-270 °C3-20>85>99[1]
CuCN, catalyst, solvent, dewatering agent, 100-120 °C then 200-230 °C3-15>90.3>99.5[6]
Detailed Experimental Protocols
  • Reagents:

    • 2-Chlorophenothiazine (70.12 g)

    • Copper(I) cyanide (32.24 g)

    • N-methylpyrrolidinone (150 ml)

    • Sodium cyanide (29.4 g)

    • Ethyl acetate (B1210297)

    • Ethanol

    • Activated charcoal

  • Procedure:

    • A mixture of 2-chlorophenothiazine, copper(I) cyanide, and N-methylpyrrolidinone is heated at reflux for 23 hours.

    • The reaction mixture is cooled and then quenched with water (900 ml), followed by the addition of sodium cyanide.

    • The mixture is heated to 30-40 °C, and the product is extracted with ethyl acetate (3 x 250 ml).

    • The combined organic layers are washed with water, dried, and concentrated under reduced pressure to yield crude this compound (51 g).

    • The crude product is purified by refluxing in ethanol with activated charcoal, followed by filtration and evaporation to yield purified this compound (33.3 g).

This compound as a Building Block in Organic Synthesis

This compound is a versatile intermediate due to the presence of two reactive sites: the secondary amine of the phenothiazine ring and the cyano group.

Reactions at the Nitrogen Atom: N-Alkylation

The nitrogen atom of the phenothiazine ring can be readily alkylated to introduce various side chains, a key step in the synthesis of many biologically active compounds. A prominent example is the synthesis of the antipsychotic drug Cyamemazine.

  • Reagents:

    • This compound (10 g)

    • Anhydrous xylene (75 ml)

    • 95% Sodamide (2.15 g)

    • 1-Dimethylamino-2-methyl-3-chloropropane (7.05 g) in xylene (70 ml)

  • Procedure:

    • A solution of this compound in anhydrous xylene is heated to reflux and treated with sodamide. The reaction is maintained for one hour.

    • A solution of 1-dimethylamino-2-methyl-3-chloropropane in xylene is added over 15 minutes.

    • The mixture is heated under reflux for 20 hours and then cooled.

    • The reaction mixture is worked up with water and methane (B114726) sulphonic acid to yield Cyamemazine.

Table 3: N-Alkylation of this compound

Alkylating AgentBase/SolventProductApplicationReference(s)
1-Dimethylamino-2-methyl-3-chloropropaneSodamide/XyleneCyamemazineAntipsychotic[8][9]
3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl chlorideNaH/DMFFluphenazine analogue precursorAntipsychotic research-
Reactions of the Cyano Group

The nitrile functionality of this compound opens a wide range of synthetic possibilities, allowing for its conversion into other important functional groups such as carboxylic acids, amides, amines, and ketones.

The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (phenothiazine-2-carboxylic acid) or amide (phenothiazine-2-carboxamide), respectively. These derivatives are valuable intermediates for the synthesis of other compounds, such as hydroxamic acids which have shown promise as HDAC6 inhibitors.[10]

Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), would yield 2-(aminomethyl)phenothiazine. This primary amine can then be further functionalized.

Reaction of this compound with Grignard reagents or organolithium compounds, followed by hydrolysis, would lead to the formation of 2-acylphenothiazines. For example, reaction with methylmagnesium bromide would yield 2-acetylphenothiazine, a versatile synthon in heterocyclic synthesis.[11][12][13]

Biological Significance and Signaling Pathways

Phenothiazine derivatives, including those derived from this compound, are well-known for their interaction with dopamine (B1211576) receptors, particularly the D2 receptor. This interaction is central to their antipsychotic effects. The antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for the therapeutic effects on the positive symptoms of schizophrenia.

Below is a simplified representation of the dopamine D2 receptor signaling pathway, which is a G-protein coupled receptor (GPCR) pathway.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Response PKA->downstream Phosphorylates targets Phenothiazine Phenothiazine Derivative (Antagonist) Phenothiazine->D2R Blocks

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Phenothiazine derivatives act as antagonists at the D2 receptor, blocking the binding of dopamine.[14] This leads to an inhibition of the Gαi/o-protein-mediated downstream signaling, which includes the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[15] This modulation of the dopaminergic system is fundamental to their therapeutic effects in psychosis.

Experimental Workflow

A typical workflow for the synthesis, purification, and characterization of a this compound derivative is illustrated below. This workflow is representative of a standard procedure in an organic chemistry laboratory.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization & Final Product start This compound + Alkylating Agent reaction Reaction in appropriate solvent with base start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir

Caption: General workflow for the synthesis of a this compound derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of both the phenothiazine nitrogen and the cyano group provide medicinal chemists and materials scientists with a powerful tool for the creation of novel and functional molecules. The continued exploration of the reactivity of this scaffold is expected to lead to the discovery of new therapeutic agents and advanced materials with tailored properties. The detailed protocols and data presented in this guide aim to facilitate further research and development in this exciting area of organic chemistry.

References

Methodological & Application

Application Notes and Protocols: 2-Cyanophenothiazine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Cyanophenothiazine as a critical intermediate in the synthesis of pharmaceutical compounds, with a focus on antipsychotic drugs. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological signaling pathways are presented to support research and development in this area.

Introduction

This compound (CAS 38642-74-9) is a key building block in the synthesis of a variety of phenothiazine-based active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive secondary amine on the phenothiazine (B1677639) core and a cyano group at the 2-position, allows for diverse functionalization, leading to compounds with significant therapeutic effects. This intermediate is particularly important in the production of antipsychotic medications used to treat conditions such as schizophrenia and severe anxiety. The purity of this compound is critical, as it directly impacts the yield, purity, and safety profile of the final drug product.

Physicochemical Properties and Specifications

High-purity this compound is essential for successful and reproducible pharmaceutical synthesis.

PropertySpecification
Chemical Name 10H-Phenothiazine-2-carbonitrile
CAS Number 38642-74-9
Molecular Formula C₁₃H₈N₂S
Molecular Weight 224.28 g/mol
Appearance Yellow to yellow-green crystalline powder
Purity (Assay) ≥98.5%
Melting Point 191-194 °C
Solubility Soluble in anhydrous ethanol (B145695), chloroform, and dimethyl sulfoxide; slightly soluble in water.[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with variations in catalysts, solvents, and reaction conditions affecting yield and purity. Below are summaries of common methods.

Method 1: Cyanation of 2-Chlorophenothiazine (B30676)

This is a widely used method involving the reaction of 2-chlorophenothiazine with a cyanide source.

ParameterValueReference
Starting Material 2-Chlorophenothiazine[2][3]
Reagent Copper(I) cyanide (CuCN)[2][3]
Solvent N-methylpyrrolidinone (NMP) or Quinoline[2][3]
Catalyst Potassium Iodide (KI) or Iodine (I₂)[4][5]
Reaction Temperature 230-270 °C (reflux)[4][5]
Reaction Time 3-23 hours[2][4]
Crude Yield ~73% (based on 51g from 70.12g starting material)[2]
Purified Yield ~47% (based on 33.3g from 70.12g starting material)[2]
Purity (after recrystallization) >99%[4][5]
Experimental Protocol: Synthesis of this compound from 2-Chlorophenothiazine

Materials:

  • 2-Chlorophenothiazine

  • Copper(I) cyanide

  • N-methylpyrrolidinone (NMP)

  • Sodium cyanide

  • Ethyl acetate (B1210297)

  • Ethanol

  • Activated charcoal

  • Hyflo (filter aid)

  • Water

  • Brine solution

Procedure: [2]

  • A mixture of 2-chlorophenothiazine (70.12 g), copper(I) cyanide (32.24 g), and N-methylpyrrolidinone (150 ml) is heated at reflux for 23 hours.

  • The reaction mixture is then cooled and quenched with water (900 ml), followed by the addition of sodium cyanide (29.4 g).

  • After heating the mixture to 30-40 °C, the crude product is extracted with ethyl acetate (3 x 250 ml).

  • The combined ethyl acetate layers are washed with water (2 x 300 ml), using brine to break any emulsions.

  • The organic solution is dried, and the solvent is removed by rotary evaporation to yield a brown-yellow solid of crude this compound (51 g).

  • For purification, the crude product is dissolved in ethanol and heated at reflux with activated charcoal.

  • The hot solution is filtered through Hyflo, and the filtrate is concentrated by rotary evaporation to near dryness, resulting in a slurry.

  • The purified yellow product is collected by filtration and dried (33.3 g).

Synthetic Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification 2-Chlorophenothiazine 2-Chlorophenothiazine Reflux Heat at Reflux (23 hours) 2-Chlorophenothiazine->Reflux Copper(I) Cyanide Copper(I) Cyanide Copper(I) Cyanide->Reflux NMP N-methylpyrrolidinone NMP->Reflux Quench Quench with Water & Sodium Cyanide Reflux->Quench Reaction Mixture Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Evaporate Wash->Dry Organic Layer Recrystallize Recrystallize from Ethanol with Activated Charcoal Dry->Recrystallize Crude Product Filter Filter & Dry Recrystallize->Filter Final_Product This compound Filter->Final_Product Purified Product

Synthetic workflow for this compound.

Application in the Synthesis of Antipsychotic Drugs

This compound is a crucial intermediate for synthesizing phenothiazine antipsychotics. The primary synthetic route involves the N-alkylation of the phenothiazine nitrogen.

Synthesis of Pericyazine

Pericyazine is synthesized via the N-alkylation of this compound with a suitable piperidinylpropyl halide.

Reaction Scheme:

This compound + 1-(3-chloropropyl)-4-piperidinol → Pericyazine

Experimental Protocol: Synthesis of Pericyazine (Adapted from general phenothiazine alkylation)

Materials:

  • This compound

  • 1-(3-chloropropyl)-4-piperidinol

  • Potassium hydroxide (B78521) (KOH) or other suitable base

  • Anhydrous solvent (e.g., Toluene (B28343), DMF)

  • Water

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Brine solution

  • Magnesium sulfate (B86663) (MgSO₄) or other suitable drying agent

Procedure:

  • To a solution of this compound in an anhydrous solvent, add a powdered base such as potassium hydroxide.

  • Add 1-(3-chloropropyl)-4-piperidinol to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent like dichloromethane.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Pericyazine by column chromatography or recrystallization to yield the final product.

Synthesis of Triflupromazine

While Triflupromazine is typically synthesized from 2-(trifluoromethyl)-10H-phenothiazine, a similar N-alkylation strategy is employed. This provides a model protocol for the N-alkylation of phenothiazine derivatives.

Reaction Scheme:

2-(Trifluoromethyl)-10H-phenothiazine + 3-chloro-N,N-dimethylpropan-1-amine → Triflupromazine[2]

Experimental Protocol: Synthesis of Triflupromazine

Materials:

  • 2-(Trifluoromethyl)-10H-phenothiazine

  • 3-chloro-N,N-dimethylpropan-1-amine

  • Potassium hydroxide (KOH)

  • Anhydrous Toluene

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 2-(trifluoromethyl)-10H-phenothiazine and powdered potassium hydroxide in anhydrous toluene is stirred.

  • 3-chloro-N,N-dimethylpropan-1-amine is added to the suspension.

  • The mixture is heated to reflux, and the reaction is monitored for completion.

  • After cooling, water is added, and the product is extracted with dichloromethane.

  • The organic layer is washed with water and brine, then dried over magnesium sulfate.

  • The solvent is removed under reduced pressure to yield crude Triflupromazine, which can be further purified.

Synthetic Workflow: N-Alkylation of Phenothiazine Core

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Phenothiazine_Core 2-Substituted Phenothiazine Alkylation N-Alkylation (Reflux) Phenothiazine_Core->Alkylation Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylation Base Base Base->Alkylation Solvent Solvent Solvent->Alkylation Quench Quench with Water Alkylation->Quench Reaction Mixture Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Evaporate Wash->Dry Organic Layer Purify Column Chromatography or Recrystallization Dry->Purify Crude Product Final_Product N-Alkylated Phenothiazine (e.g., Pericyazine) Purify->Final_Product Purified API

General workflow for N-alkylation of phenothiazines.

Biological Signaling Pathways of Derived Drugs

Phenothiazine antipsychotics derived from this compound exert their therapeutic effects by modulating various neurotransmitter systems in the brain.

Mechanism of Action of Pericyazine

Pericyazine is a first-generation antipsychotic that primarily acts as an antagonist at dopamine (B1211576) D2 receptors.[6] Overactivity of dopamine in the mesolimbic pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors, Pericyazine helps to alleviate these symptoms. It also exhibits antagonistic effects at serotonin (B10506) 5-HT2A receptors, which may contribute to its efficacy against negative symptoms and improve mood.[6] Additionally, Pericyazine has anticholinergic, antihistaminergic, and alpha-adrenergic blocking properties, which contribute to both its therapeutic effects and side-effect profile.[6]

G Pericyazine Pericyazine D2R Dopamine D2 Receptor Pericyazine->D2R Antagonist 5HT2AR Serotonin 5-HT2A Receptor Pericyazine->5HT2AR Antagonist A1R Alpha-1 Adrenergic Receptor Pericyazine->A1R Antagonist H1R Histamine H1 Receptor Pericyazine->H1R Antagonist AchR Muscarinic Acetylcholine Receptor Pericyazine->AchR Antagonist Therapeutic_Effects Antipsychotic Effects (Reduction of positive & negative symptoms) D2R->Therapeutic_Effects 5HT2AR->Therapeutic_Effects Side_Effects Side Effects (Sedation, Hypotension, Anticholinergic effects) A1R->Side_Effects H1R->Side_Effects AchR->Side_Effects

Signaling pathway of Pericyazine.
Mechanism of Action of Triflupromazine

Triflupromazine is another first-generation antipsychotic that strongly binds to and inhibits dopamine D1 and D2 receptors.[2] Its antiemetic effects are primarily due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[2] Similar to other phenothiazines, it also interacts with other receptors, contributing to its overall pharmacological profile.

G Triflupromazine Triflupromazine D1R Dopamine D1 Receptor Triflupromazine->D1R Antagonist D2R Dopamine D2 Receptor Triflupromazine->D2R Antagonist Antipsychotic_Effect Antipsychotic Effect D1R->Antipsychotic_Effect CTZ Chemoreceptor Trigger Zone D2R->CTZ D2R->Antipsychotic_Effect Antiemetic_Effect Antiemetic Effect CTZ->Antiemetic_Effect Blockade

Signaling pathway of Triflupromazine.

Conclusion

This compound is a versatile and indispensable intermediate in the pharmaceutical industry. Its efficient synthesis and subsequent derivatization, particularly through N-alkylation, provide access to a class of potent antipsychotic drugs. The protocols and data presented herein offer a valuable resource for researchers and professionals engaged in the development and manufacturing of phenothiazine-based therapeutics. A thorough understanding of the synthetic routes and the biological mechanisms of the resulting APIs is crucial for the innovation of new and improved treatments for psychiatric disorders.

References

Application Notes and Protocols: 2-Cyanophenothiazine in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application of 2-Cyanophenothiazine in Photoredox Catalysis

Introduction

Phenothiazine (B1677639) and its derivatives are a well-established class of organic compounds that have garnered significant interest in the field of photoredox catalysis. Their robust electrochemical properties, strong reducing capabilities in the excited state, and amenability to structural modification make them versatile photocatalysts for a wide range of organic transformations. This document provides an overview of the potential applications of this compound in this context.

It is important to note that while the phenothiazine core is a privileged scaffold in photoredox catalysis, a comprehensive literature survey reveals a notable absence of specific studies detailing the direct application of this compound as a primary photocatalyst. However, based on the well-documented reactivity of analogous phenothiazine derivatives, we can extrapolate potential applications and provide representative protocols. The introduction of a cyano group, an electron-withdrawing moiety, is expected to modulate the photophysical and electrochemical properties of the phenothiazine core, potentially influencing its catalytic activity.

These application notes, therefore, present a detailed examination of reactions catalyzed by closely related phenothiazine derivatives, such as N-phenylphenothiazine and extended phenothiazines. The provided protocols and data serve as a foundational guide for researchers interested in exploring the photocatalytic potential of this compound and other cyanated phenothiazine derivatives.

General Principles of Phenothiazine Photoredox Catalysis

The photocatalytic activity of phenothiazines is rooted in their ability to absorb light and transition to an excited state with enhanced redox properties. The general mechanism involves the following key steps:

  • Photoexcitation: The phenothiazine catalyst (PC) absorbs a photon of light, promoting it to a singlet excited state (¹PC), which can then undergo intersystem crossing to a longer-lived triplet excited state (³PC).

  • Single Electron Transfer (SET): The excited state catalyst (PC*) can then engage in either an oxidative or reductive quenching cycle.

    • Reductive Quenching: PC* donates an electron to a substrate, generating a substrate radical anion and the oxidized catalyst radical cation (PC•⁺).

    • Oxidative Quenching: PC* accepts an electron from a substrate, forming a substrate radical cation and the reduced catalyst radical anion (PC•⁻).

  • Catalyst Regeneration: To complete the catalytic cycle, the catalyst must be returned to its ground state through a subsequent electron transfer event with another reaction component.

The specific pathway is dictated by the redox potentials of the catalyst and the substrates involved.

Representative Applications and Protocols

While specific data for this compound is unavailable, the following sections detail protocols for reactions successfully catalyzed by other phenothiazine derivatives. These examples are chosen to highlight the versatility of the phenothiazine scaffold and to provide a starting point for the investigation of this compound.

Reductive Activation of Cyclic Malonyl Peroxides for γ-Lactone Synthesis

N-substituted phenothiazines are highly effective in promoting the reductive activation of cyclic malonyl peroxides, leading to the formation of valuable γ-lactone structures. This transformation is initiated by a single-electron reduction of the peroxide bond.

Catalyst: N-Phenylphenothiazine Sulfoxide (formed in situ from N-Phenylphenothiazine)

Reaction Scheme: (A general reaction scheme for the synthesis of γ-lactones from an olefin and a cyclic malonyl peroxide)

Experimental Protocol:

A detailed experimental protocol for this transformation is as follows:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the cyclic malonyl peroxide (0.2 mmol, 1.0 equiv.), the olefin (0.4 mmol, 2.0 equiv.), and N-phenylphenothiazine (0.004 mmol, 2 mol%).

  • The vial is sealed with a cap containing a PTFE septum.

  • The vial is evacuated and backfilled with argon three times.

  • Acetonitrile (B52724) (MeCN, 2.0 mL) is added via syringe.

  • The reaction mixture is stirred and irradiated with a blue LED lamp (456 nm) at room temperature for 12 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ-lactone product.

Quantitative Data:

The following table summarizes representative yields for the synthesis of γ-lactones using a phenothiazine-based photocatalyst.

EntryOlefinPeroxideProductYield (%)
1StyreneCyclobutane malonyl peroxide2-benzyl-2-carboxyspiro[3.3]heptan-1-one85
24-MethylstyreneCyclobutane malonyl peroxide2-(4-methylbenzyl)-2-carboxyspiro[3.3]heptan-1-one82
34-ChlorostyreneCyclobutane malonyl peroxide2-(4-chlorobenzyl)-2-carboxyspiro[3.3]heptan-1-one75
Photocatalytic Oxidative Coupling of Amines to Imines

Extended phenothiazines with longer conjugation lengths have been shown to efficiently catalyze the oxidative coupling of primary amines to imines under visible light irradiation, using oxygen as a green oxidant.

Catalyst: Extended Phenothiazine Derivatives

Reaction Scheme: (A general reaction scheme for the oxidative coupling of a primary amine to an imine)

Experimental Protocol:

  • A solution of the primary amine (0.5 mmol) and the extended phenothiazine photocatalyst (1 mol%) in acetonitrile (5 mL) is prepared in a quartz reaction tube.

  • The tube is sealed with a septum, and oxygen is bubbled through the solution for 10 minutes.

  • The reaction mixture is then stirred and irradiated with a 300 W Xenon lamp (with a 420 nm cut-off filter) at room temperature.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • After completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Quantitative Data:

The table below presents the photophysical and electrochemical properties of some phenothiazine derivatives, which are crucial for their photocatalytic activity.

Photocatalystλabs (nm)E1/2 vs. SCE (V)E1/2(PC•+/PC*) vs. SCE (V)Yield (%) of Benzylamine Coupling
Phenothiazine (PTZ)3180.59-2.1795 (UV light)
Extended Phenothiazine 13680.69-2.1296 (UV light)
Extended Phenothiazine 34250.70-1.7298 (Visible light)

Visualizations

General Photoredox Catalytic Cycle of Phenothiazine

G cluster_red Reductive Quenching Cycle cluster_ox Oxidative Quenching Cycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star hν (Light) PC_ox PC•⁺ (Oxidized) PC_star->PC_ox SET PC_red PC•⁻ (Reduced) PC_star->PC_red SET Sub_A_red Substrate A•⁻ PC_star->Sub_A_red Sub_B_ox Substrate B•⁺ PC_star->Sub_B_ox PC_ox->PC SET Sub_B Substrate B PC_ox->Sub_B PC_red->PC SET Sub_A Substrate A PC_red->Sub_A Product1 Product 1 Sub_A_red->Product1 Product2 Product 2 Sub_B_ox->Product2

Caption: General photoredox cycles for a phenothiazine catalyst.

Experimental Workflow for Photocatalytic Reactions

G start Start reagents Combine Reactants and Photocatalyst in Solvent start->reagents inert Establish Inert Atmosphere (e.g., Ar or N2 Purge) reagents->inert irradiate Irradiate with Light Source (e.g., Blue LED) inert->irradiate monitor Monitor Reaction Progress (TLC, GC-MS, NMR) irradiate->monitor workup Reaction Workup (Solvent Removal) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a photoredox-catalyzed reaction.

Conclusion and Future Outlook

The phenothiazine scaffold represents a powerful and versatile platform for the development of organic photoredox catalysts. While this compound itself has not yet been extensively explored in this capacity, the foundational knowledge from related derivatives suggests its potential for a range of synthetic transformations. The electron-withdrawing nature of the cyano group may offer unique modulation of the catalyst's photophysical and electrochemical properties, potentially leading to novel reactivity.

Researchers are encouraged to use the provided protocols as a starting point for investigating the photocatalytic applications of this compound. Further studies are warranted to fully characterize its properties and unlock its potential in photoredox catalysis, contributing to the development of more efficient and sustainable synthetic methodologies.

Application Note: A Detailed Protocol for the Synthesis of Phenothiazines via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ullmann condensation is a cornerstone of cross-coupling reactions, enabling the formation of carbon-heteroatom and carbon-carbon bonds. This application note provides a detailed experimental protocol for the synthesis of the phenothiazine (B1677639) scaffold, a key structural motif in many pharmaceuticals, through a copper-catalyzed Ullmann-type reaction. Phenothiazines are a class of heterocyclic compounds with a wide range of therapeutic applications, including antipsychotic, antihistaminic, and antiemetic properties.[1][2] The traditional Ullmann condensation for phenothiazine synthesis involves the coupling of a substituted 2-aminothiophenol (B119425) with a substituted o-halobenzene in the presence of a copper catalyst and a base, typically at elevated temperatures.[1] While classic Ullmann reactions often require harsh conditions such as high temperatures and stoichiometric amounts of copper, modern variations have been developed using soluble copper catalysts and ligands to improve yields and moderate reaction conditions.[3][4]

General Reaction Scheme

The synthesis of phenothiazines via an Ullmann-type condensation generally follows the reaction scheme below, involving the intramolecular cyclization of a diphenyl sulfide (B99878) intermediate. The cyclization of diphenyl sulfides is a crucial method for phenothiazine synthesis.[5]

Figure 1: General Reaction Scheme for Phenothiazine Synthesis

Experimental Protocol: Synthesis of a Substituted Phenothiazine

This protocol details a general procedure for the synthesis of a phenothiazine derivative via a copper-catalyzed Ullmann condensation. The following is a representative example and may require optimization for specific substrates.

Materials and Reagents:

  • Substituted 2-aminothiophenol (1.0 equiv)

  • Substituted o-halobenzene (e.g., o-chloronitrobenzene) (1.0 equiv)

  • Copper(I) iodide (CuI) or Copper powder (0.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH) (2.0 equiv)

  • High-boiling polar solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas supply

Equipment:

  • Flame-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminothiophenol (1.0 equiv), substituted o-halobenzene (1.0 equiv), copper catalyst (e.g., CuI, 0.1 equiv), and base (e.g., K₂CO₃, 2.0 equiv).[1][6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a high-boiling polar solvent such as DMF via syringe.[1][3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 100-210°C) and stir vigorously.[3] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to complete.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.[6]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure phenothiazine derivative.[6]

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions for Ullmann-Type Couplings

The conditions for the Ullmann condensation can vary significantly depending on the substrates and the specific phenothiazine derivative being synthesized. The following table summarizes typical and modern conditions for Ullmann-type C-N and C-S bond formations.

Reactant 1Reactant 2Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminothiophenol derivativeo-Halobenzene derivativeCuI or CuO nanoparticlesK₂CO₃ or NaOHDMF or NMPHighVariesVaries[1]
IodobenzeneThiophenolCopper powder (150)K₂CO₃DMF18024-[6]
Aryl HalideAnilineCuI / PhenanthrolineKOHVariesHighVariesVaries[3]
(Hetero)aryl IodideSulfenamideCuI (20)Na₂CO₃DMSO110VariesHigh[7]
2-Chloronicotinic AcidSubstituted AnilineCopper-XyleneReflux24Low to Good[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of phenothiazines via the Ullmann condensation protocol.

Ullmann_Phenothiazine_Synthesis A 1. Reagent Preparation (2-Aminothiophenol, o-Halobenzene, Cu Catalyst, Base) B 2. Reaction Setup (Flame-dried flask under inert gas) A->B Combine C 3. Solvent Addition (High-boiling polar solvent, e.g., DMF) B->C Add D 4. Heating & Reaction (100-210°C with stirring) C->D Heat E 5. Reaction Work-up (Cooling, dilution, filtration) D->E Cool F 6. Extraction & Washing (Ethyl acetate, water, brine) E->F Extract G 7. Drying & Concentration (Anhydrous Na₂SO₄, rotary evaporation) F->G Dry H 8. Purification (Column Chromatography) G->H Purify I 9. Product Characterization (NMR, MS) H->I Analyze

References

Application Notes and Protocols for the Synthesis of Pericyazine from 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Pericyazine, a first-generation antipsychotic drug, starting from 2-Cyanophenothiazine. Pericyazine, a phenothiazine (B1677639) derivative, functions as a selective D2 dopamine (B1211576) receptor antagonist and is utilized in the management of psychosis and severe anxiety.[1][2] The following protocols are based on established chemical principles of N-alkylation of phenothiazines and subsequent nucleophilic substitution.

The synthesis is a multi-step process commencing with the N-alkylation of this compound to introduce a propyl chain, followed by activation of the terminal hydroxyl group, and finally, coupling with 4-hydroxypiperidine (B117109).

Overall Synthesis Workflow

The synthetic route from this compound to Pericyazine can be logically structured as a three-step process:

  • N-Alkylation: Introduction of a 3-hydroxypropyl group to the nitrogen atom of the phenothiazine ring.

  • Tosylation: Activation of the terminal hydroxyl group of the propyl chain by converting it into a tosylate, a good leaving group.

  • Nucleophilic Substitution: Coupling of the tosylated intermediate with 4-hydroxypiperidine to yield the final product, Pericyazine.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Tosylation cluster_2 Step 3: Final Coupling A This compound B 10-(3-hydroxypropyl)-10H- phenothiazine-2-carbonitrile A->B  3-Chloro-1-propanol (B141029), NaH, DMF C 3-(2-Cyano-10H-phenothiazin-10-yl)propyl 4-methylbenzenesulfonate (B104242) B->C  p-Toluenesulfonyl chloride, Pyridine (B92270) D Pericyazine C->D  4-Hydroxypiperidine, K2CO3, Acetonitrile (B52724)

Figure 1: Overall workflow for the synthesis of Pericyazine.

Experimental Protocols

Protocol 1: Synthesis of 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile (Intermediate I)

This protocol details the N-alkylation of this compound with 3-chloro-1-propanol.

Materials:

Reagent/SolventMolar Mass ( g/mol )
This compound224.28
Sodium Hydride (60% in oil)24.00
3-Chloro-1-propanol94.54
N,N-Dimethylformamide (DMF)-
Ethyl Acetate (B1210297)-
Saturated NaCl solution-
Anhydrous MgSO4-

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour.

  • Add 3-chloro-1-propanol (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile as a solid.

Protocol 2: Synthesis of 3-(2-Cyano-10H-phenothiazin-10-yl)propyl 4-methylbenzenesulfonate (Intermediate II)

This protocol describes the activation of the hydroxyl group of Intermediate I by tosylation.

Materials:

Reagent/SolventMolar Mass ( g/mol )
10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile282.36
p-Toluenesulfonyl chloride (TsCl)190.65
Pyridine-
Dichloromethane (B109758) (DCM)-
1M Hydrochloric Acid-
Saturated NaHCO3 solution-
Anhydrous Na2SO4-

Procedure:

  • Dissolve 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile (1.0 equivalent) in anhydrous pyridine or dichloromethane at 0 °C under an inert atmosphere.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude tosylate is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/hexane.

Protocol 3: Synthesis of Pericyazine

This final step involves the nucleophilic substitution of the tosylate group by 4-hydroxypiperidine.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )
3-(2-Cyano-10H-phenothiazin-10-yl)propyl 4-methylbenzenesulfonate436.54
4-Hydroxypiperidine101.15
Potassium Carbonate (K2CO3)138.21
Acetonitrile or Methyl Isobutyl Ketone (MIBK)-
Ethyl Acetate-
Anhydrous MgSO4-

Procedure:

  • In a round-bottom flask, combine the tosylated intermediate (1.0 equivalent), 4-hydroxypiperidine (1.5 equivalents), and potassium carbonate (2.0 equivalents) in a suitable solvent such as acetonitrile or MIBK.

  • Heat the mixture to reflux (80-100 °C) and stir for 24-48 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Pericyazine.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Pericyazine.

Quantitative Data Summary (Expected):

StepProductStarting MaterialExpected Yield (%)Purity (%)
1Intermediate IThis compound75-85>95
2Intermediate IIIntermediate I80-90>90
3PericyazineIntermediate II60-75>99

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions and scale.

Reaction Mechanism and Visualization

The core of the synthesis is the formation of a carbon-nitrogen bond between the phenothiazine nitrogen and the propyl chain, followed by a second C-N bond formation between the propyl chain and the 4-hydroxypiperidine nitrogen.

Reaction_Mechanism R1 This compound (Deprotonated) S1 Step 1 N-Alkylation R1->S1 R2 3-Chloro-1-propanol R2->S1 R3 Intermediate I S2 Step 2 Tosylation R3->S2 R4 TsCl R4->S2 R5 Intermediate II S3 Step 3 Coupling R5->S3 R6 4-Hydroxypiperidine R6->S3 P Pericyazine S1->R3 S2->R5 S3->P

Figure 2: Logical relationship of the key reaction steps.
Final Coupling Step Visualization

The final and crucial step is the SN2 reaction where the nitrogen of 4-hydroxypiperidine displaces the tosylate leaving group.

Final_Step reactant1 Tosylated Intermediate (II) product Pericyazine reactant1->product reactant2 4-Hydroxypiperidine reactant2->product base K2CO3 (Base) base->product facilitates solvent Solvent (e.g., ACN) solvent->product medium

Figure 3: Reactants and conditions for the final synthesis step.

References

Application Notes and Protocols: 2-Cyanophenothiazine in the Preparation of Organic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-cyanophenothiazine as a versatile starting material for the synthesis of novel organic dyes. The protocols detailed below outline a proposed synthetic route to a donor-acceptor (D-π-A) type dye, leveraging the electron-donating properties of the phenothiazine (B1677639) core. The resulting chromophores have potential applications in various fields, including dye-sensitized solar cells (DSSCs), bio-imaging, and as components in advanced materials.

Introduction

Phenothiazine and its derivatives are a well-established class of heterocyclic compounds known for their rich redox chemistry and broad range of applications, from pharmaceuticals to materials science. The phenothiazine nucleus is strongly electron-donating, making it an excellent building block for the construction of organic dyes. This compound, in particular, offers a strategic starting point for the synthesis of D-π-A dyes, where the phenothiazine acts as the electron donor (D) and the cyano group can be elaborated into a potent electron acceptor (A) moiety. This design strategy is crucial for tuning the intramolecular charge transfer (ICT) characteristics of the dye, which in turn governs its photophysical properties.

This document provides detailed experimental protocols for a two-step synthesis of a novel organic dye starting from this compound. The proposed synthesis involves a Vilsmeier-Haack formylation followed by a Knoevenagel condensation.

Data Presentation

The photophysical properties of organic dyes are critical for their application. Below is a summary of spectroscopic data for several phenothiazine-based dyes reported in the literature, which can serve as a reference for the expected properties of dyes synthesized from this compound.

Dye ReferenceStructureλmax (nm) in THFMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
PTZ-3 Phenothiazine-π-cyanoacrylic acid44662,300[1]
PTZ-5 Phenothiazine-π-benzothiadiazole-π-cyanoacrylic acid50438,000[1]
OMS1 Phenothiazine-cyanovinyl-cyanoacrylic acid389-[2]
OMS2 Phenothiazine-(cyanovinyl)₂-cyanoacrylic acid484-[2]
OMS3 Phenothiazine-(cyanovinyl)₃-cyanoacrylic acid484-[2]

Experimental Protocols

The following protocols describe a proposed synthetic route to a D-π-A organic dye starting from this compound.

Protocol 1: Synthesis of 2-Cyano-7-formyl-10H-phenothiazine (Proposed)

This protocol outlines the Vilsmeier-Haack formylation of this compound. The phenothiazine ring is electron-rich and susceptible to electrophilic substitution. The formylation is predicted to occur at the 7-position, which is para to the nitrogen atom and in the ring not deactivated by the electron-withdrawing cyano group.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (5 equivalents) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-cyano-7-formyl-10H-phenothiazine.

Protocol 2: Synthesis of (E)-2-Cyano-3-(2-cyano-10H-phenothiazin-7-yl)acrylic acid (Proposed)

This protocol details the Knoevenagel condensation of the aldehyde synthesized in Protocol 1 with cyanoacetic acid to generate the final D-π-A dye.

Materials:

  • 2-Cyano-7-formyl-10H-phenothiazine (from Protocol 1)

  • Cyanoacetic acid

  • Piperidine (B6355638)

  • Acetonitrile

  • Hydrochloric acid (1 M)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-7-formyl-10H-phenothiazine (1 equivalent) and cyanoacetic acid (1.2 equivalents) in acetonitrile.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., a mixture of DCM and methanol) and acidify with 1 M HCl to precipitate the product.

  • Filter the solid precipitate and wash it with distilled water and then with cold ethanol.

  • Dry the solid under vacuum to obtain the final dye, (E)-2-cyano-3-(2-cyano-10H-phenothiazin-7-yl)acrylic acid.

  • The product can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

G cluster_0 Protocol 1: Vilsmeier-Haack Formylation This compound This compound Reaction Step 1 Reflux This compound->Reaction Step 1 DCM Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Reaction Step 1 2-Cyano-7-formyl-10H-phenothiazine 2-Cyano-7-formyl-10H-phenothiazine Workup & Purification Workup & Purification Reaction Step 1->Workup & Purification Hydrolysis, Extraction Workup & Purification->2-Cyano-7-formyl-10H-phenothiazine

Caption: Synthetic route for the formylation of this compound.

G cluster_1 Protocol 2: Knoevenagel Condensation 2-Cyano-7-formyl-10H-phenothiazine 2-Cyano-7-formyl-10H-phenothiazine Reaction Step 2 Reflux 2-Cyano-7-formyl-10H-phenothiazine->Reaction Step 2 Acetonitrile Cyanoacetic Acid Cyanoacetic Acid Cyanoacetic Acid->Reaction Step 2 Piperidine (cat.) Final Dye (E)-2-Cyano-3-(2-cyano-10H-phenothiazin-7-yl)acrylic acid Workup & Purification Workup & Purification Reaction Step 2->Workup & Purification Acidification, Filtration Workup & Purification->Final Dye

Caption: Synthesis of the final D-π-A dye via Knoevenagel condensation.

G Start Start Reaction Setup Assemble glassware under inert atmosphere Start->Reaction Setup Reagent Addition Add starting materials and reagents Reaction Setup->Reagent Addition Reaction Heat/stir for specified time Reagent Addition->Reaction Monitoring Monitor progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench reaction, extract product Monitoring->Workup Complete Purification Column chromatography or recrystallization Workup->Purification Characterization Analyze product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for organic synthesis.

References

Application Notes and Protocols: 2-Cyanophenothiazine in Photoelectric Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanophenothiazine is a heterocyclic organic compound featuring a phenothiazine (B1677639) core functionalized with a cyano group.[1] This molecule has garnered significant interest as a versatile building block in the development of novel photoelectric materials. Its electron-rich phenothiazine moiety acts as an excellent electron donor, while the cyano group provides electron-withdrawing properties and a site for further chemical modification. This donor-acceptor character, coupled with the inherent photophysical and electrochemical properties of the phenothiazine scaffold, makes this compound and its derivatives promising candidates for applications in organic electronics, including dye-sensitized solar cells (DSSCs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3][4]

These application notes provide an overview of the utility of this compound in photoelectric materials and detailed protocols for its synthesis and incorporation into such devices.

Application Notes

Dye-Sensitized Solar Cells (DSSCs)

This compound derivatives have been successfully employed as sensitizers in DSSCs. In a typical D-π-A (Donor-π bridge-Acceptor) architecture, the phenothiazine unit serves as the electron donor, a π-conjugated spacer facilitates charge separation and transport, and a cyanoacrylic acid or similar group acts as the electron acceptor and anchoring group to the semiconductor (e.g., TiO₂) surface.[2][5] The unique "butterfly" conformation of the phenothiazine core can help to suppress molecular aggregation, which is beneficial for achieving high photovoltages.[2]

The performance of DSSCs based on this compound dyes can be tuned by modifying the molecular structure, such as by introducing different substituents on the phenothiazine nitrogen or at other positions on the aromatic rings. These modifications can influence the material's absorption spectrum, energy levels, and charge transfer kinetics, ultimately affecting the overall power conversion efficiency (PCE) of the device.

Organic Photovoltaics (OPVs)

In the realm of OPVs, phenothiazine derivatives are utilized as donor materials in bulk heterojunction (BHJ) solar cells. When blended with a suitable acceptor material (e.g., a fullerene derivative or a non-fullerene acceptor), the phenothiazine donor absorbs photons and initiates charge separation at the donor-acceptor interface. The separated charges are then transported to their respective electrodes, generating a photocurrent. The non-planar structure of phenothiazine can contribute to favorable film morphology and prevent excessive crystallization, which is crucial for efficient charge transport in the active layer.[6]

Organic Light-Emitting Diodes (OLEDs)

Phenothiazine-based materials have also found applications in OLEDs, where they can function as host materials, hole-transporting materials (HTMs), or emissive dopants.[4] The high triplet energy of some phenothiazine derivatives makes them suitable as hosts for phosphorescent emitters. As HTMs, their electron-rich nature facilitates efficient injection and transport of holes from the anode. By carefully designing the molecular structure, phenothiazine-based emitters with colors spanning the visible spectrum can be achieved.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the laboratory synthesis of this compound from 2-chlorophenothiazine.

Materials:

  • 2-Chlorophenothiazine

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water (deionized)

  • Sodium cyanide (NaCN)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Activated charcoal

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, combine 2-chlorophenothiazine, copper(I) cyanide, and N-methylpyrrolidone.

  • Heat the mixture at reflux for approximately 23 hours.

  • After cooling, quench the reaction mixture by adding it to water.

  • Add sodium cyanide to the aqueous mixture and gently heat to 30-40 °C to help dissolve any copper salts.

  • Extract the product into ethyl acetate (perform at least three extractions).

  • Combine the organic layers and wash them with water and then with brine solution to remove any remaining impurities and break up emulsions.

  • Dry the ethyl acetate solution over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound as a solid.

  • For purification, dissolve the crude product in hot ethanol and add a small amount of activated charcoal.

  • Heat the solution at reflux for a short period and then filter it while hot to remove the charcoal.

  • Concentrate the ethanol solution by rotary evaporation until a slurry of the purified product forms.

  • Filter the purified this compound and dry it thoroughly.[1]

Synthesis_Workflow Reactants 2-Chlorophenothiazine + CuCN in NMP Reflux Reflux (23h) Reactants->Reflux Quench Quench with Water + NaCN Reflux->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Purification Recrystallization (Ethanol + Charcoal) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell (DSSC)

This protocol provides a general procedure for fabricating a DSSC using a this compound-based dye.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • This compound-based dye solution in a suitable solvent (e.g., ethanol, chloroform/methanol mixture)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)

  • Platinum-coated counter electrode (or graphite-coated FTO glass)

  • Surfactant (e.g., Triton X-100)

  • Sintering oven or hot plate

  • Spacers (e.g., Surlyn film)

  • Binder clips

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass substrates thoroughly by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen-printing to ensure a uniform thickness.

    • Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) for about 30 minutes to create a mesoporous film with good electrical contact to the FTO.

    • Allow the photoanode to cool down to room temperature.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode into the this compound-based dye solution.

    • Keep the photoanode in the dye solution for a sufficient time (typically several hours to overnight) to ensure complete adsorption of the dye molecules onto the TiO₂ surface.

    • After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

  • Assembly of the DSSC:

    • Place a spacer (e.g., a thin Surlyn film) around the TiO₂ film on the photoanode.

    • Place the platinum-coated counter electrode on top of the photoanode, sandwiching the spacer.

    • Heat the assembly on a hot plate to melt the spacer and seal the cell.

    • Introduce the iodide-based electrolyte into the cell through pre-drilled holes in the counter electrode using vacuum backfilling or capillary action.

    • Seal the holes with a sealant (e.g., Surlyn and a small piece of glass).

    • Use binder clips to hold the cell together.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the fabricated DSSC under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (ff), and power conversion efficiency (PCE).

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization FTO_Cleaning Clean FTO Glass TiO2_Coating Deposit TiO2 Paste FTO_Cleaning->TiO2_Coating Sintering Sinter at 450°C TiO2_Coating->Sintering Dye_Adsorption Immerse in This compound Dye Sintering->Dye_Adsorption Rinsing Rinse with Solvent Dye_Adsorption->Rinsing Add_Spacer Add Spacer Rinsing->Add_Spacer Assemble_Electrodes Sandwich Electrodes Add_Spacer->Assemble_Electrodes Seal_Cell Seal Cell Assemble_Electrodes->Seal_Cell Fill_Electrolyte Inject Electrolyte Seal_Cell->Fill_Electrolyte IV_Measurement I-V Measurement (AM 1.5G) Fill_Electrolyte->IV_Measurement

Quantitative Data

The following tables summarize the performance of various photoelectric devices incorporating this compound derivatives.

Table 1: Performance of Dye-Sensitized Solar Cells (DSSCs) with this compound Derivatives

Dye NameJsc (mA/cm²)Voc (V)ffPCE (%)Reference
PTZ-312.350.710.635.53[7]
PTZ-511.230.640.624.43[7]
Dye 5916.50.710.617.2[2]

Table 2: Photophysical and Electrochemical Properties of this compound Derivatives

Derivativeλabs (nm)λem (nm)Eox (V vs. Fc/Fc⁺)E₀₋₀ (eV)Reference
PTZ-34686500.232.50[7]
PTZ-55056850.212.28[7]

Signaling Pathways and Logical Relationships

Photoelectric_Mechanism cluster_dssc DSSC Mechanism cluster_opv OPV Mechanism cluster_oled OLED Mechanism Photon_Absorption_DSSC Photon Absorption (Dye) Electron_Injection Electron Injection (Dye* -> TiO2) Photon_Absorption_DSSC->Electron_Injection Dye_Regeneration Dye Regeneration (Electrolyte -> Dye+) Electron_Injection->Dye_Regeneration Electrolyte_Regeneration Electrolyte Regeneration (Counter Electrode) Dye_Regeneration->Electrolyte_Regeneration Electrolyte_Regeneration->Photon_Absorption_DSSC Photon_Absorption_OPV Photon Absorption (Donor) Exciton_Formation Exciton Formation Photon_Absorption_OPV->Exciton_Formation Exciton_Diffusion Exciton Diffusion to Donor-Acceptor Interface Exciton_Formation->Exciton_Diffusion Charge_Separation Charge Separation (Exciton -> Free Charges) Exciton_Diffusion->Charge_Separation Charge_Transport Charge Transport to Electrodes Charge_Separation->Charge_Transport Charge_Injection Charge Injection (Electrons and Holes) Charge_Transport_OLED Charge Transport Charge_Injection->Charge_Transport_OLED Exciton_Formation_OLED Exciton Formation Charge_Transport_OLED->Exciton_Formation_OLED Radiative_Recombination Radiative Recombination (Light Emission) Exciton_Formation_OLED->Radiative_Recombination

References

Application Notes and Protocols: Reaction of 2-Cyanophenothiazine with Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine (B1677639) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of a cyano group at the 2-position of the phenothiazine scaffold, affording 2-cyanophenothiazine, presents a versatile intermediate for the synthesis of novel therapeutic agents.[1] Alkylation of the nitrogen atom at the 10-position of the phenothiazine ring is a common strategy to modulate the pharmacological profile of these compounds. This document provides detailed application notes and a representative protocol for the N-alkylation of this compound with alkyl halides, a key reaction for generating libraries of compounds for drug discovery and development. While specific literature on the alkylation of this compound is not abundant, the protocols provided are based on well-established methods for the N-alkylation of phenothiazine and related heterocyclic compounds.

Reaction Principle

The reaction of this compound with alkyl halides proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the phenothiazine, thereby increasing its nucleophilicity. The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side products.

Data Presentation

Alkyl Halide (R-X)BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Methyl IodideNaHDMFRoom Temp.2-4>90
Ethyl BromideK₂CO₃Acetonitrile (B52724)Reflux6-880-90
n-Propyl BromideK₂CO₃AcetoneReflux8-1275-85
Isopropyl BromideNaHTHFReflux12-2460-70
Benzyl ChlorideK₂CO₃DMF604-685-95
3-Chloropropylamine HClNaH, Et₃NDMF806-1070-80

Note: Yields are estimates based on general N-alkylation reactions of phenothiazines and may vary depending on the specific substrate and reaction conditions. Optimization is recommended for each new alkyl halide.

Experimental Protocols

General Protocol for the N-Alkylation of this compound

This protocol describes a general method for the reaction of this compound with an alkyl halide using potassium carbonate as the base and acetonitrile as the solvent.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the flask.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to a concentration of 0.1-0.5 M of this compound.

  • Addition of Alkyl Halide: Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane (B92381) and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-alkylated this compound.

Visualizations

Reaction Scheme

Caption: N-Alkylation of this compound with an alkyl halide.

Experimental Workflow

Experimental_Workflow Experimental Workflow for N-Alkylation A Combine this compound and Base in Solvent B Add Alkyl Halide A->B C Heat to Reflux and Monitor by TLC B->C D Cool to Room Temperature and Filter C->D E Aqueous Work-up (Wash with Water and Brine) D->E F Dry Organic Layer and Concentrate E->F G Purify by Chromatography or Recrystallization F->G H Characterize Pure Product G->H

Caption: A typical workflow for the synthesis and purification.

Structure-Activity Relationship (SAR) Exploration

SAR_Exploration Structure-Activity Relationship (SAR) Exploration cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A This compound (Core Scaffold) C Parallel Synthesis of N-Alkylated Derivatives A->C B Library of Alkyl Halides (R-X) B->C D In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) C->D E Cell-based Assays (e.g., Cytotoxicity, Functional Response) C->E F Correlate Structural Modifications (R-group) with Biological Activity D->F E->F G Identify Lead Compounds F->G H Further Optimization G->H

Caption: A logical flow for SAR studies in drug development.

Safety Precautions

  • Phenothiazine derivatives may be harmful if inhaled, ingested, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkyl halides are often toxic and volatile. Work in a well-ventilated fume hood.

  • Reactions involving sodium hydride (NaH) are highly flammable and moisture-sensitive. NaH reacts violently with water to produce hydrogen gas. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

By following these guidelines and protocols, researchers can effectively synthesize and explore the potential of N-alkylated this compound derivatives for various therapeutic applications.

References

Application Notes and Protocols: Copper-Catalyzed Cyanation of 2-Chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed cyanation of 2-chlorophenothiazine (B30676), a key transformation for the synthesis of 2-cyanophenothiazine, an important intermediate in the development of pharmaceuticals.[1]

Introduction

The conversion of aryl halides to aryl nitriles is a fundamental reaction in organic synthesis. The cyano group serves as a versatile precursor to various functional groups, including carboxylic acids, amides, and amines, which are prevalent in biologically active molecules. Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, offers a classical and effective method for this transformation.[2][3] While traditional methods often require harsh reaction conditions and stoichiometric amounts of copper(I) cyanide, modern protocols have been developed to improve efficiency, reduce waste, and simplify product isolation.[2][4] This document outlines established protocols for the synthesis of this compound from 2-chlorophenothiazine using copper(I) cyanide.

Data Presentation

The following tables summarize quantitative data from various reported protocols for the copper-catalyzed cyanation of 2-chlorophenothiazine.

Table 1: Summary of Reaction Conditions and Yields

ReferenceCatalyst SystemSolventTemperature (°C)Time (h)Crude Yield (%)Purified Yield (%)Purity (%)
US Patent 4,705,854[5]CuCNN-Methylpyrrolidinone (NMP)Reflux23~72%47%Not Reported
Chinese Patent CN1583732A[1]CuCN / KIN-Methylpyrrolidinone (NMP)230-270 (Reflux)3-20>85% (as part of total yield)>85% (total yield)>99%
Chinese Patent CN105175355A[6]CuCN / Catalyst Mix¹Solvent²200-2303-15Not Reported90.3 - 92.6%99.52 - 99.61%

¹Catalyst mixture includes sodium iodide and lithium iodide. ²A solvent is used but not explicitly named in the abstract.

Experimental Protocols

The following are detailed methodologies for the copper-catalyzed cyanation of 2-chlorophenothiazine based on established literature.

Protocol 1: Classical NMP-Mediated Cyanation

This protocol is adapted from a procedure described in US Patent 4,705,854.[5]

Materials:

  • 2-Chlorophenothiazine

  • Copper(I) cyanide (CuCN)

  • N-Methylpyrrolidinone (NMP)

  • Water

  • Sodium cyanide (NaCN)

  • Ethyl acetate (B1210297)

  • Brine

  • Ethanol (B145695)

  • Activated charcoal

  • Hyflo (or other filter aid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorophenothiazine (70.12 g), copper(I) cyanide (32.24 g), and N-methylpyrrolidinone (150 ml).

  • Reaction: Heat the mixture to reflux and maintain for 23 hours.

  • Quenching and Workup:

    • Cool the reaction mixture and quench with water (900 ml).

    • Add sodium cyanide (29.4 g) and heat the mixture to 30-40°C.

    • Extract the product with ethyl acetate (3 x 250 ml). A black, gummy product is expected.

    • Wash the combined ethyl acetate layers with water (2 x 300 ml). Use brine to break any emulsions that form during the washes.

  • Isolation of Crude Product: Dry the ethyl acetate solution over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator. This will yield a brown-yellow solid of crude this compound (approx. 51 g).

  • Purification:

    • Dissolve the crude product in ethanol and add activated charcoal.

    • Heat the solution to reflux.

    • Filter the hot solution through a pad of Hyflo.

    • Concentrate the filtrate by rotary evaporation until a slurry of the purified yellow product forms.

    • Filter the slurry to collect the purified this compound and dry (approx. 33.3 g).

Protocol 2: High-Yield Protocol with Iodide Catalyst

This protocol is based on the method described in Chinese Patent CN1583732A, which reports a higher yield and purity.[1]

Materials:

  • 2-Chlorophenothiazine

  • Copper(I) cyanide (CuCN)

  • Potassium iodide (KI)

  • N-Methylpyrrolidinone (NMP)

  • Water

  • Ethyl acetate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Inorganic weak base aqueous solution (e.g., sodium bicarbonate solution)

  • Toluene (B28343)

Procedure:

  • Reaction Setup: In a suitable reactor, add 2-chlorophenothiazine, copper(I) cyanide, and potassium iodide in a molar ratio of 1:1.0-1.5:0.5-1.5. Add N-methylpyrrolidone as the solvent.

  • Reaction: Heat the mixture to reflux (230-270°C) and maintain for 3-20 hours.

  • Isolation of Crude Product:

    • After the reaction is complete, cool the mixture and add water to precipitate the product and inorganic impurities.

    • Filter the solid mixture and dry.

    • Extract the solid with ethyl acetate and concentrate the extract to obtain the crude this compound.

  • Purification (Dehydration and Recrystallization):

    • Dissolve the crude this compound in N,N-dimethylformamide.

    • At room temperature, add a small amount of phosphorus oxychloride and stir for 5-60 minutes to carry out a dehydration reaction.

    • Add an inorganic weak base aqueous solution to precipitate the product. Ensure the aqueous solution is weakly alkaline.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize the product from toluene to obtain pure this compound with a purity greater than 99%.

Visualizations

The following diagrams illustrate the experimental workflow for the copper-catalyzed cyanation of 2-chlorophenothiazine.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Combine 2-Chlorophenothiazine, CuCN, and Solvent (e.g., NMP) react Heat to Reflux start->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry crude Crude this compound dry->crude recrystallize Recrystallize from Ethanol or Toluene crude->recrystallize pure Pure this compound recrystallize->pure

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products reactant1 2-Chlorophenothiazine product This compound reactant1->product byproduct Copper(I) Chloride (CuCl) reactant1->byproduct reactant2 Copper(I) Cyanide (CuCN) reactant2->product catalyst Catalyst (optional, e.g., KI) catalyst->product solvent High-Boiling Solvent (e.g., NMP) solvent->product temperature High Temperature (Reflux) temperature->product

Caption: Key components and relationships in the cyanation reaction.

References

Application Notes and Protocol for the Purification of 2-Cyanophenothiazine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Cyanophenothiazine via recrystallization, a critical step for ensuring high-purity material for subsequent applications in research and drug development. This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, making its purity paramount for the quality and efficacy of the final active pharmaceutical ingredient[1][2].

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor. This protocol outlines procedures using common solvents for the effective purification of this compound.

Quantitative Data Summary

The selection of an appropriate recrystallization solvent is crucial for achieving high purity and yield. The following table summarizes key data points gathered from various synthesis and purification procedures for this compound.

Recrystallization Solvent/SystemPurity AchievedYieldReference
Toluene/Methanol (1:0.15 v/v)99.6%91.8%[3]
Toluene99.35%85%[4]
Ethanol with Activated CharcoalNot specified~65% (from crude)[5]

Physicochemical Properties of this compound:

  • Appearance: Yellowish crystalline powder[1][6].

  • Melting Point: Approximately 177-181°C[1] or 191-193°C[6][7].

  • Solubility: Soluble in anhydrous ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water[1].

Experimental Workflow

The general workflow for the purification of this compound by recrystallization is depicted below.

G cluster_0 Purification Workflow A Dissolution: Crude this compound is dissolved in a minimal amount of hot solvent. B Decolorization (Optional): Activated charcoal is added to the hot solution to remove colored impurities. A->B C Hot Filtration: The hot solution is filtered to remove insoluble impurities and charcoal. B->C D Crystallization: The filtrate is allowed to cool slowly to induce crystal formation. C->D E Isolation: Crystals are collected by vacuum filtration. D->E F Washing: Crystals are washed with a small amount of cold solvent. E->F G Drying: The purified crystals are dried under vacuum to remove residual solvent. F->G H Purity Analysis: Characterization of the final product (e.g., by HPLC, melting point). G->H

References

Application Notes and Protocols for Monitoring the Synthesis of 2-Cyanophenothiazine by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-Cyanophenothiazine is a critical step in the development of various pharmaceutical compounds. Monitoring the progress of this reaction is essential to ensure optimal yield, purity, and reaction completion. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for real-time monitoring of this synthesis.

This document provides a detailed protocol for monitoring the conversion of 2-chlorophenothiazine (B30676) to this compound using TLC. The described methodology allows for the clear differentiation of the starting material, the desired product, and potential impurities, enabling researchers to make informed decisions about the reaction's progress.

Reaction Overview

The most common laboratory synthesis of this compound involves the cyanation of 2-chlorophenothiazine using a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

Reaction Scheme:

Key compounds to monitor are:

  • Starting Material: 2-chlorophenothiazine

  • Product: this compound

  • Potential Impurity: 2-Phenothiazinecarboxamide (formed by hydrolysis of the nitrile)

Data Presentation

The progress of the reaction can be effectively monitored by observing the changes in the TLC profile over time. The Retention factor (Rf) is a key parameter for identifying the different components.

CompoundStructureExpected Rf Value*Observations
2-chlorophenothiazineStructure of 2-chlorophenothiazine~ 0.6 - 0.7Spot corresponding to the starting material. Its intensity should decrease as the reaction progresses.
This compoundStructure of this compound~ 0.4 - 0.5Spot corresponding to the desired product. Its intensity should increase as the reaction proceeds.
2-PhenothiazinecarboxamideStructure of 2-Phenothiazinecarboxamide~ 0.1 - 0.2Potential impurity spot. Its presence might indicate moisture in the reaction. This compound is significantly more polar than the product.

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, temperature, and other experimental conditions. The provided values are for a recommended mobile phase of Hexane:Ethyl Acetate (B1210297) (7:3).

Experimental Protocols

Materials and Reagents
  • TLC plates: Silica gel 60 F₂₅₄

  • Mobile Phase: n-Hexane (reagent grade) and Ethyl Acetate (reagent grade)

  • Developing Chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Reaction mixture aliquots

  • Standard solutions of 2-chlorophenothiazine and this compound (if available, for co-spotting)

Preparation of the Mobile Phase

Prepare a 7:3 (v/v) mixture of n-Hexane and Ethyl Acetate. For example, mix 70 mL of n-Hexane with 30 mL of Ethyl Acetate in a suitable container. The polarity of the mobile phase can be adjusted to achieve optimal separation. Increasing the proportion of ethyl acetate will decrease the Rf values of all compounds.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Mark three lanes on the baseline for spotting:

    • SM: Starting Material (2-chlorophenothiazine standard)

    • RM: Reaction Mixture

    • CO: Co-spot (a spot of the starting material with the reaction mixture spotted on top)

  • Using a capillary tube, carefully spot a small amount of the starting material solution onto the 'SM' lane.

  • Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it onto the 'RM' lane.

  • For the co-spot, first spot the starting material on the 'CO' lane, and after it has dried, spot the reaction mixture directly on top of it.

Development of the TLC Plate
  • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the developing chamber, ensuring that the baseline is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

Visualization
  • Place the dried TLC plate under a UV lamp (254 nm).

  • The aromatic rings in the phenothiazine (B1677639) derivatives will absorb the UV light, appearing as dark spots against the fluorescent green background of the plate.

  • Circle the observed spots with a pencil to mark their positions.

Interpretation of Results

  • t=0 (start of reaction): A prominent spot corresponding to the starting material (2-chlorophenothiazine) will be visible in the 'RM' and 'SM' lanes.

  • During the reaction: The intensity of the starting material spot in the 'RM' lane will decrease, while a new, more polar spot corresponding to the product (this compound) will appear and intensify. The co-spot lane will help to confirm the identity of the starting material spot in the reaction mixture.

  • Reaction completion: The spot corresponding to the starting material should be very faint or completely absent in the 'RM' lane, with a strong spot for the product being the dominant feature.

Mandatory Visualizations

TLC_Experimental_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development cluster_vis Visualization & Analysis prep_mp Prepare Mobile Phase (Hexane:EtOAc 7:3) develop Develop Plate in Saturated Chamber prep_mp->develop prep_plate Prepare TLC Plate (Draw Baseline & Lanes) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rm Spot Reaction Mixture (RM) spot_sm->spot_rm spot_co Create Co-spot (CO) spot_rm->spot_co spot_co->develop dry_plate Dry the Plate develop->dry_plate visualize Visualize under UV Light (254 nm) dry_plate->visualize analyze Analyze Spot Intensities & Rf Values visualize->analyze Reaction_Progress_TLC cluster_start Start of Reaction (t=0) cluster_mid Mid-Reaction cluster_end Reaction Completion start_sm Strong Spot: 2-chlorophenothiazine (High Rf) mid_sm Decreasing Spot: 2-chlorophenothiazine start_sm->mid_sm Consumption start_prod No Product Spot mid_prod Increasing Spot: This compound (Lower Rf) start_prod->mid_prod Formation end_sm Faint/No Spot: 2-chlorophenothiazine mid_sm->end_sm Consumption end_prod Strong Spot: This compound mid_prod->end_prod Formation

2-Cyanophenothiazine: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine (B1677639) and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of a cyano group at the 2-position of the phenothiazine scaffold creates a versatile precursor, 2-cyanophenothiazine, opening avenues for the synthesis of a diverse range of novel heterocyclic compounds. The electron-withdrawing nature of the nitrile group and its ability to participate in various cyclization reactions make this compound an attractive starting material for drug discovery and development. These notes provide detailed protocols for the synthesis of several classes of heterocyclic compounds derived from this compound, complete with quantitative data and visual workflows.

Synthesis of the Precursor: this compound

The utility of this compound as a precursor necessitates a reliable and efficient synthetic method for its preparation. A common and effective route involves the cyanation of 2-chlorophenothiazine (B30676).

Experimental Protocol: Synthesis of this compound

A mixture of 2-chlorophenothiazine (70.12 g), copper(I) cyanide (32.24 g), and N-methylpyrrolidinone (150 ml) is heated at reflux for 23 hours.[1] The reaction mixture is then cooled and quenched with water (900 ml), followed by the addition of sodium cyanide (29.4 g). The mixture is heated to 30-40°C, and the product is extracted with ethyl acetate (B1210297) (3 x 250 ml). The combined organic layers are washed with water (2 x 300 ml), dried, and concentrated under reduced pressure to yield crude this compound as a brown-yellow solid. Purification can be achieved by recrystallization from ethanol (B145695) with activated charcoal to afford the purified product.[1]

Application of this compound in Heterocyclic Synthesis

The reactivity of the cyano group in this compound allows for its conversion into various heterocyclic systems. The following sections detail the synthesis of tetrazoles, thieno-fused pyridines, and other nitrogen-containing heterocycles.

Synthesis of 5-(10H-Phenothiazin-2-yl)-1H-tetrazole

The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established method for the synthesis of tetrazoles. This protocol adapts a known procedure for the synthesis of a phenothiazine-containing tetrazole.[2][3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start1 This compound react Heating at 125 °C for 7 hours start1->react start2 Sodium Azide start2->react start3 Ammonium Chloride start3->react start4 DMF start4->react workup1 Solvent Removal react->workup1 workup2 Dissolution in Water workup1->workup2 workup3 Acidification with HCl workup2->workup3 workup4 Cooling and Filtration workup3->workup4 product 5-(10H-Phenothiazin-2-yl)-1H-tetrazole workup4->product G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Thorpe-Ziegler Cyclization start This compound reagent1 Bromoacetonitrile, Base start->reagent1 intermediate 10-(Cyanomethyl)-10H-phenothiazine-2-carbonitrile reagent1->intermediate reagent2 Base (e.g., NaH) intermediate->reagent2 product Amino-thieno[2,3-b]phenothiazine-carbonitrile reagent2->product G cluster_reactants Reactants cluster_reaction Gewald Reaction cluster_product Product reactant1 2-Acetylphenothiazine reaction One-pot condensation and cyclization reactant1->reaction reactant2 Malononitrile reactant2->reaction reactant3 Sulfur reactant3->reaction reactant4 Base (e.g., Morpholine) reactant4->reaction product 2-Amino-3-cyano-thieno[b]phenothiazine derivative reaction->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Cyanophenothiazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the cyanation of 2-chlorophenothiazine (B30676) using a cyanide source, typically copper(I) cyanide. This reaction is generally carried out in a high-boiling point organic solvent.[1][2][3]

Q2: What are the critical factors influencing the yield of the reaction?

Several factors can significantly impact the yield of this compound synthesis:

  • Water Content: The presence of water in the reaction mixture is a primary cause of impurity formation, specifically the corresponding amide, which can lower the yield of the desired nitrile product.[3]

  • Catalyst: The choice and amount of catalyst can affect reaction time and temperature, thereby influencing the overall yield.[2]

  • Solvent: High-boiling point polar aprotic solvents are commonly used to facilitate the reaction at elevated temperatures.

  • Reaction Temperature and Time: Optimal temperature and duration are crucial for driving the reaction to completion while minimizing side product formation.[2]

  • Purity of Reactants: The purity of the starting materials, such as 2-chlorophenothiazine and copper(I) cyanide, is essential for a clean reaction and high yield.

Q3: What are common side reactions, and how can they be minimized?

The most common side reaction is the hydrolysis of the nitrile group to an amide impurity, which is exacerbated by the presence of water.[3] To minimize this, it is crucial to use anhydrous solvents and reactants. Some protocols introduce a dehydration step prior to the cyanation reaction or use a dehydrating agent like phosphorus oxychloride during workup.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature within the recommended range.[2] - Ensure efficient stirring. - Verify the quality and activity of the catalyst.
Product loss during workup and purification.- Optimize the extraction procedure; emulsions can form and may require the addition of brine to break.[1] - Minimize the number of recrystallization steps, as each step can lead to material loss.[2]
Presence of water leading to side reactions.- Use anhydrous solvents and ensure all glassware is thoroughly dried. - Consider implementing a dehydration step before the main reaction.[2]
High Impurity Levels (especially amide impurity) Presence of water in the reaction mixture.- Use a dehydrating agent such as phosphorus oxychloride during the workup.[3] - Ensure all starting materials and solvents are anhydrous.[2]
Incomplete reaction leaving starting material.- Increase reaction time and/or temperature.[2] - Ensure the molar ratio of reactants is correct.
Reaction Fails to Proceed Inactive catalyst.- Use a fresh or properly stored catalyst. - Consider a different catalyst system as suggested in the literature.[2]
Low reaction temperature.- Ensure the reaction is heated to the specified temperature. High temperatures are often required.[2][3]

Experimental Protocols

Protocol 1: Synthesis via Cyanation of 2-Chlorophenothiazine

This protocol is a general representation based on common literature procedures.[1]

Materials:

Procedure:

  • Combine 2-chlorophenothiazine, copper(I) cyanide, and N-methylpyrrolidinone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux and maintain for approximately 23 hours.

  • After cooling, quench the reaction mixture with water.

  • Add sodium cyanide and gently heat the mixture (30-40°C).

  • Extract the product with ethyl acetate. The aqueous and organic layers may form an emulsion, which can be broken by adding brine.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol with activated charcoal.

Protocol 2: High-Yield Synthesis with Dehydration Step

This protocol is based on a patented method designed to improve yield by removing water.[2]

Materials:

  • 2-Chlorophenothiazine

  • Cuprous cyanide

  • Catalyst (e.g., a mixture of potassium iodide and lithium iodide)

  • Solvent (e.g., N-methyl-2-pyrrolidone)

  • Dewatering agent

  • Toluene (B28343)

  • Methanol

Procedure:

  • Dehydration: In a reactor, combine 2-chlorophenothiazine, cuprous cyanide, catalyst, solvent, and a dewatering agent. Heat the mixture to 100-120°C to carry out the dehydration reaction.

  • Synthesis: Increase the reactor temperature to 200-230°C and react for 3-15 hours.

  • Workup: Cool the reactor to 80°C and add water to precipitate the solid product. Filter the solid.

  • Extract the product with a suitable solvent like ethyl acetate and concentrate to dryness to get the crude this compound.

  • Purification: Dissolve the crude product in a mixed solvent of toluene and methanol. Heat to 120°C for a short period, then cool to 20°C to precipitate the purified product. Filter to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Method Starting Material Cyanide Source Catalyst Solvent Temp (°C) Time (h) Yield (%) Purity (%) Reference
Standard Cyanation2-ChlorophenothiazineCuCN-NMPReflux23~47% (purified)Not specified[1]
Patented High-Yield2-ChlorophenothiazineCuCNKI/LiI mixtureNMP2159>90>99.5[2]
Improved with Dehydrating Agent2-ChlorophenothiazineCuCNKINMP230-2703-20>85>99[3]

Visualizations

G General Workflow for this compound Synthesis Reactants Reactants (2-Chlorophenothiazine, CuCN) Reaction Reaction (Heating/Reflux) Reactants->Reaction Solvent_Catalyst Solvent & Catalyst (e.g., NMP, KI/LiI) Solvent_Catalyst->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

G Troubleshooting Guide for Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, GC/MS) Start->Check_Completion Incomplete Incomplete Reaction? Check_Completion->Incomplete Increase_Time_Temp Increase Reaction Time / Temperature Incomplete->Increase_Time_Temp Yes Check_Catalyst Check Catalyst Activity Incomplete->Check_Catalyst Yes Complete Reaction Complete Incomplete->Complete No Yield_Improved Yield Improved Increase_Time_Temp->Yield_Improved Check_Catalyst->Yield_Improved Check_Workup Review Workup & Purification Procedure Complete->Check_Workup Emulsion Emulsion Formation? Check_Workup->Emulsion Add_Brine Add Brine Emulsion->Add_Brine Yes Multiple_Recryst Multiple Recrystallizations? Emulsion->Multiple_Recryst No Add_Brine->Yield_Improved Minimize_Steps Minimize Purification Steps Multiple_Recryst->Minimize_Steps Yes Check_Purity Analyze Impurities (e.g., Amide) Multiple_Recryst->Check_Purity No Minimize_Steps->Yield_Improved Amide_Present Amide Impurity Present? Check_Purity->Amide_Present Use_Anhydrous Use Anhydrous Conditions / Dehydrating Agent Amide_Present->Use_Anhydrous Yes Amide_Present->Yield_Improved No Use_Anhydrous->Yield_Improved

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

troubleshooting low yield in the cyanation of 2-chlorophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the cyanation of 2-chlorophenothiazine (B30676). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My cyanation of 2-chlorophenothiazine is resulting in a low yield. What are the most common causes?

Low yields in the cyanation of 2-chlorophenothiazine can stem from several factors. The most common issues include:

  • Presence of Water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the nitrile product to the corresponding amide, significantly reducing the yield of 2-cyanophenothiazine.[1]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may lead to incomplete conversion, while excessively high temperatures can cause decomposition of the starting material or product.

  • Impure Reactants: The purity of 2-chlorophenothiazine, the cyanide source, and the solvent can impact the reaction outcome.

  • Inefficient Catalyst System: The choice of catalyst and any associated ligands is crucial for achieving high yields. Catalyst deactivation can also be a significant issue.

  • Inadequate Reaction Time: The reaction may not have reached completion, requiring longer reaction times for full conversion.

Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture. What could it be?

A common byproduct in the cyanation of 2-chlorophenothiazine is the corresponding amide, 2-phenothiazinecarboxamide. This is formed by the hydrolysis of the desired nitrile product in the presence of water.[1] To confirm its presence, characterization techniques such as NMR, IR (presence of a C=O stretch), and mass spectrometry should be employed.

Q3: How can I prevent the formation of the amide byproduct?

To minimize the formation of the amide byproduct, it is crucial to conduct the reaction under anhydrous conditions. One patented method involves a dehydration step prior to the cyanation reaction.[2] Another approach involves the addition of a dehydrating agent, such as phosphorus oxychloride, during the workup to convert any formed amide back to the nitrile.[1]

Q4: What are the recommended reaction conditions for achieving a high yield of this compound?

Based on patented procedures, high yields of over 85% can be achieved using a copper-catalyzed system. A typical procedure involves reacting 2-chlorophenothiazine with copper(I) cyanide in a high-boiling solvent like N-methylpyrrolidone (NMP) at elevated temperatures.[1][2]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to identifying and resolving issues leading to low yields in the cyanation of 2-chlorophenothiazine.

Problem: Low Conversion of 2-Chlorophenothiazine

Possible Causes & Solutions:

CauseRecommended Action
Low Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and decomposition by TLC or GC/MS.
Insufficient Reaction Time Monitor the reaction progress over time. If the reaction stalls, extend the reaction time.
Poor Quality of Reagents Ensure 2-chlorophenothiazine is pure. Use freshly opened and properly stored copper(I) cyanide. Use anhydrous solvents.
Problem: Formation of Amide Byproduct

Possible Causes & Solutions:

CauseRecommended Action
Presence of Water Dry all glassware thoroughly before use. Use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). A dehydration step prior to cyanation has been reported to be effective.[2]
Workup Procedure A patented method suggests adding phosphorus oxychloride during workup to convert the amide back to the nitrile.[1]

Experimental Protocols

High-Yield Cyanation of 2-Chlorophenothiazine (Yield > 90%)

This protocol is adapted from a patented procedure and involves a dehydration step.[2]

Materials:

  • 2-chlorophenothiazine

  • Copper(I) cyanide (CuCN)

  • Catalyst: Mixture of potassium iodide and lithium iodide

  • Solvent: N-methylpyrrolidone (NMP)

  • Dehydrating agent

Procedure:

  • Dehydration: In a reaction vessel, combine 2-chlorophenothiazine, copper(I) cyanide, the catalyst mixture, and NMP. Add a dehydrating agent. Heat the mixture to 100-120°C to carry out the dehydration reaction.

  • Cyanation: After the dehydration step, increase the temperature of the reactor to 200-230°C and maintain for 3-15 hours.

  • Workup: Cool the reactor to 70-90°C and add water to precipitate the crude product. Filter the solid and extract the product with a suitable organic solvent (e.g., ethyl acetate). Concentrate the organic extract to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a mixed solvent system of toluene (B28343) and methanol (B129727) to obtain the purified this compound.

Alternative High-Yield Cyanation Protocol (Yield ~85%)

This protocol is also based on a patented method and includes a specific workup to remove the amide impurity.[1]

Materials:

  • 2-chlorophenothiazine

  • Copper(I) cyanide (CuCN)

  • Potassium iodide (KI)

  • Solvent: N-methylpyrrolidone (NMP)

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate solution (2%)

  • Toluene for recrystallization

Procedure:

  • Reaction: In a reaction vessel, combine 40g of 2-chlorophenothiazine, 20g of copper(I) cyanide, 33g of potassium iodide, and 50 mL of N-methylpyrrolidone. Heat the mixture to reflux (approximately 245-265°C) with stirring for 3 hours.

  • Initial Workup: Cool the reaction mixture to below 60°C and slowly add 500 mL of water. Continue cooling to below 25°C and filter the solid. Wash the solid with 150 mL of water.

  • Crude Product Isolation: Dry the solid under vacuum at 100°C for 2 hours. The dried solid is then refluxed with 600 mL of ethyl acetate (B1210297) and 5g of activated carbon for 1 hour. The hot solution is filtered to remove insoluble impurities, and the solvent is evaporated to yield the crude product.

  • Amide Removal and Purification: Dissolve the crude product (35g) in 70 mL of N,N-dimethylformamide. Add 1.75g of phosphorus oxychloride and stir vigorously for 15 minutes. Slowly add 500 mL of 2% aqueous sodium carbonate solution to precipitate the product. Filter the solid and wash with 100 mL of water. Dry the solid under vacuum at 50°C and recrystallize from toluene to obtain the final product.

Data Presentation

Table 1: Reported Yields for the Cyanation of 2-Chlorophenothiazine

Catalyst SystemCyanide SourceSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
CuCN/KI/LiICuCNNMP200-2303-15>90[2]
CuCN/KICuCNNMP245-2653~85[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes complete_conversion Complete Conversion check_conversion->complete_conversion No increase_temp Increase Temperature incomplete_conversion->increase_temp increase_time Increase Reaction Time incomplete_conversion->increase_time check_reagents Check Reagent Purity incomplete_conversion->check_reagents check_byproducts Analyze for Byproducts (e.g., Amide) complete_conversion->check_byproducts end Improved Yield increase_temp->end increase_time->end check_reagents->end amide_present Amide Detected check_byproducts->amide_present Yes no_amide No Significant Amide check_byproducts->no_amide No use_anhydrous Use Anhydrous Conditions amide_present->use_anhydrous workup_modification Modify Workup (e.g., POCl3) amide_present->workup_modification optimize_catalyst Optimize Catalyst System no_amide->optimize_catalyst use_anhydrous->end workup_modification->end optimize_catalyst->end

Caption: Troubleshooting workflow for low yield in the cyanation of 2-chlorophenothiazine.

Experimental Workflow for High-Yield Cyanation

ExperimentalWorkflow start Start dehydration Dehydration Step (Reactants + Dehydrating Agent) 100-120°C start->dehydration cyanation Cyanation Reaction 200-230°C, 3-15h dehydration->cyanation workup Workup (Water Quench, Extraction) cyanation->workup purification Purification (Recrystallization) workup->purification end Pure this compound purification->end

Caption: Experimental workflow for the high-yield synthesis of this compound.

References

minimizing byproduct formation in phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phenothiazine (B1677639) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the phenothiazine core?

A1: The primary methods for synthesizing the phenothiazine nucleus include the classical Bernthsen synthesis (reaction of diphenylamine (B1679370) with sulfur), Ullmann condensation, Buchwald-Hartwig amination, and the Smiles rearrangement.[1][2] Emerging methods also include transition-metal-free, three-component reactions.[3]

Q2: What are the typical byproducts encountered in phenothiazine synthesis and how can their formation be minimized?

A2: Common byproducts include over-oxidized species like phenothiazine sulfoxides and sulfones, di- or poly-substituted phenothiazines, and polymeric materials.[4] Minimizing these byproducts can be achieved through careful control of reaction conditions such as temperature and atmosphere, precise stoichiometry of reactants, and the use of appropriate purification methods.[5] For instance, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.[5]

Q3: How can I improve the regioselectivity of my phenothiazine synthesis, especially with substituted precursors?

A3: Poor regioselectivity, leading to mixtures of isomers, is a common challenge, particularly in the thionation of substituted diphenylamines at high temperatures.[3] To enhance regioselectivity, consider employing milder reaction conditions or utilizing alternative synthetic strategies like the Smiles rearrangement, which offers excellent control over the cyclization position.[2] Modern transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, also provide greater control over bond formation.[3][4]

Q4: I am observing a low yield in my synthesis. What are the common factors to investigate?

A4: Low yields in phenothiazine synthesis can stem from several factors, including suboptimal reaction temperature, improper choice of catalyst or ligand, incorrect base selection, and impure starting materials or solvents.[2] The specific cause often depends on the synthetic route being used. A systematic approach to troubleshooting is recommended.[5]

Q5: What are the recommended methods for purifying crude phenothiazine?

A5: Standard purification techniques for phenothiazine and its derivatives include recrystallization from solvents such as ethanol (B145695) or toluene, column chromatography on silica (B1680970) gel, and distillation under reduced pressure to remove volatile impurities like unreacted diphenylamine.[1]

Troubleshooting Guides

Issue 1: Low Yield

Low yields are a frequent challenge in phenothiazine synthesis. This guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagent_quality Check Reagent Purity and Integrity start->reagent_quality reaction_conditions Verify Reaction Conditions reagent_quality->reaction_conditions Reagents OK sub_reagent Impure starting materials? Degraded reagents/solvents? Moisture present? reagent_quality->sub_reagent workup_purification Evaluate Workup & Purification reaction_conditions->workup_purification Conditions OK sub_conditions Incorrect temperature? Inert atmosphere compromised? Suboptimal catalyst/ligand/base? Incorrect reaction time? reaction_conditions->sub_conditions synthesis_route Consider Alternative Synthesis Route workup_purification->synthesis_route Workup OK sub_workup Product loss during extraction? Decomposition on silica gel? Inefficient recrystallization? workup_purification->sub_workup BernthsenWorkflow reactants Diphenylamine + Sulfur (+ Iodine catalyst) heating Heat to 180-260°C reactants->heating reaction Reaction with H₂S evolution heating->reaction cooling Cool to Room Temperature reaction->cooling purification Recrystallize from Ethanol/Toluene cooling->purification product Phenothiazine Crystals purification->product BuchwaldHartwigWorkflow setup Assemble Reactants: Phenothiazine, Aryl Halide, Pd Catalyst, Ligand, Base in Anhydrous Solvent inert_atm Establish Inert Atmosphere (N₂ or Ar) setup->inert_atm heating Heat to 80-110°C inert_atm->heating monitoring Monitor by TLC or GC-MS heating->monitoring workup Cool, Dilute, Filter Catalyst monitoring->workup extraction Extract & Wash workup->extraction purification Column Chromatography or Recrystallization extraction->purification product N-Arylphenothiazine purification->product SmilesRearrangement start 2-Acylamino-2'-nitrodiphenyl sulfide derivative base Base (e.g., KOH) Deprotonation start->base cyclization Intramolecular Nucleophilic Aromatic Substitution base->cyclization intermediate Spirocyclic Meisenheimer Intermediate product Phenothiazine Derivative intermediate->product cyclization->intermediate

References

Technical Support Center: Optimization of Catalyst for 2-Cyanophenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Cyanophenothiazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely reported method for synthesizing this compound is the cyanation of 2-chlorophenothiazine (B30676). This typically involves the reaction of 2-chlorophenothiazine with a cyanide source, most commonly copper(I) cyanide, in a high-boiling point organic solvent.[1][2]

Q2: Which catalysts are typically used for the synthesis of this compound?

A2: Various catalysts can be employed to facilitate the reaction. Commonly used catalysts include iodine, sodium iodide, and potassium iodide.[2][3] Some methods also report the use of a mixture of iodide salts, such as potassium iodide and lithium iodide, to accelerate the reaction, shorten the reaction time, and lower the reaction temperature.[2]

Q3: What are the recommended solvents for this synthesis?

A3: High-boiling point solvents are necessary to achieve the required reaction temperatures. N-methylpyrrolidinone (NMP), quinoline, and N,N-dimethylformamide (DMF) are frequently used solvents for this synthesis.[1][2][3][4]

Q4: What is a typical reaction temperature and duration?

A4: The reaction is generally conducted at elevated temperatures, often at the reflux temperature of the solvent. Temperatures can range from 200°C to 270°C.[2][3] The reaction time can vary significantly, from a few hours to over 20 hours, depending on the specific conditions and catalyst used.[1][2][3]

Q5: What are the main impurities I should be aware of, and how can they be minimized?

A5: A common impurity is the corresponding amide, formed by the hydrolysis of the nitrile group.[2][3] This can be minimized by performing a dehydration step before the main reaction and by carefully controlling the purification process.[2][3] One patented method suggests a dehydration reaction using phosphorus oxychloride in DMF to convert the amide impurity back to the nitrile.[3]

Troubleshooting Guides

Issue 1: Low Product Yield
Possible Cause Suggested Solution
Inefficient Catalyst System Ensure the catalyst (e.g., potassium iodide, sodium iodide) is anhydrous and of high purity. Consider using a mixed catalyst system, such as potassium iodide and lithium iodide, which has been reported to improve yields.[2]
Suboptimal Reaction Temperature The reaction temperature is critical. Ensure the temperature is maintained within the optimal range (typically 200-230°C).[2] Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to product decomposition.
Presence of Water in the Reaction Water can lead to the formation of amide byproducts and reduce the yield of the desired nitrile.[3] A preliminary dehydration step by heating the reactants with a dehydrating agent like p-methyl benzene (B151609) sulfonic chloride can be beneficial.[2]
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). Ensure the reaction is allowed to proceed to completion, which can take up to 23 hours in some protocols.[1]
Inefficient Purification Loss of product can occur during the workup and purification steps. Optimize the extraction and recrystallization solvents and procedures to maximize recovery. A common purification method involves recrystallization from a toluene (B28343) and methanol (B129727) mixture.[2]
Issue 2: High Levels of Amide Impurity
Possible Cause Suggested Solution
Hydrolysis of the Nitrile Product The presence of water in the reaction mixture is the primary cause of amide formation.[3]
- Dehydration Step: Introduce a dehydration step prior to the high-temperature cyanation reaction. This can be achieved by heating the initial mixture at 100-120°C with a dehydrating agent.[2]
- Post-synthesis Dehydration: A reported method to remove the amide impurity from the crude product involves dissolving the crude material in N,N-dimethylformamide (DMF) and treating it with a dehydrating agent like phosphorus oxychloride at room temperature. This converts the amide back to the nitrile.[3]
Workup Conditions Exposure to acidic or basic aqueous conditions during workup can promote hydrolysis. Neutralize the reaction mixture carefully and minimize contact time with the aqueous phase.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Method 1 (PrepChem) [1]Method 2 (Patent CN105175355A) [2]Method 3 (Patent CN1583732A) [3]
Starting Material 2-chlorophenothiazine2-chlorophenothiazine2-chlorophenothiazine
Cyanide Source Copper(I) cyanideCuprous cyanideCuprous cyanide
Catalyst Not explicitly mentionedMixture of potassium iodide and lithium iodidePotassium iodide
Solvent N-methylpyrrolidinoneQuinoline or N-methylpyrrolidoneN-methylpyrrolidone
Dehydrating Agent None mentionedp-methyl benzene sulfonic chloride or sulfuric acidPhosphorus oxychloride (in purification)
Reaction Temperature Reflux200 - 230°C230 - 270°C
Reaction Time 23 hours3 - 15 hours3 - 20 hours
Reported Yield Crude: ~72%, Purified: ~47%> 90.3%> 85%
Reported Purity Not specified> 99.5%> 99%

Experimental Protocols

Detailed Methodology based on Patent CN105175355A[2]

1. Dehydration Reaction:

  • In a suitable reactor, charge 2-chlorophenothiazine, cuprous cyanide, a catalyst mixture of potassium iodide and lithium iodide (e.g., in a 1:0.2 molar ratio), a solvent such as quinoline, and a dehydrating agent like p-methyl benzene sulfonic chloride. The molar ratio of 2-chlorophenothiazine to cuprous cyanide is approximately 1:0.95-1.25.

  • Heat the mixture to 100-120°C to carry out the dehydration reaction.

2. Synthesis of Crude this compound:

  • After the dehydration step, increase the reactor temperature to 200-230°C.

  • Maintain the reaction at this temperature for 3 to 15 hours.

3. Separation of Crude Product:

  • Cool the reactor to 70-90°C.

  • Add water to the reactor to precipitate the solid product.

  • Filter the solid and then extract the product from the solid mixture using ethyl acetate (B1210297).

  • Concentrate the ethyl acetate solution to dryness to obtain the crude this compound.

4. Purification:

  • Dissolve the crude product in a mixed solvent of toluene and methanol (e.g., in a 1:0.15 volume ratio).

  • Heat the mixture to 100-120°C for 10-30 minutes.

  • Cool the solution to 20°C to allow for recrystallization.

  • Filter the precipitated solid to obtain purified this compound.

Visualizations

experimental_workflow start Start: Charge Reactants (2-chlorophenothiazine, CuCN, Catalyst, Solvent, Dehydrating Agent) dehydration Dehydration Reaction (100-120°C) start->dehydration synthesis Cyanation Reaction (200-230°C, 3-15h) dehydration->synthesis cooling Cooling (70-90°C) synthesis->cooling precipitation Precipitation with Water cooling->precipitation filtration_extraction Filtration & Extraction (Ethyl Acetate) precipitation->filtration_extraction concentration Concentration filtration_extraction->concentration crude_product Crude this compound concentration->crude_product recrystallization Recrystallization (Toluene/Methanol) crude_product->recrystallization final_product Purified this compound recrystallization->final_product troubleshooting_low_yield start Low Yield Observed check_temp Is Reaction Temp. Optimal (200-230°C)? start->check_temp check_catalyst Is Catalyst System Efficient? check_temp->check_catalyst Yes solution_temp Adjust Temperature check_temp->solution_temp No check_water Is Water Present? check_catalyst->check_water Yes solution_catalyst Use Anhydrous/Mixed Catalyst check_catalyst->solution_catalyst No check_time Is Reaction Time Sufficient? check_water->check_time No solution_water Perform Dehydration Step check_water->solution_water Yes solution_time Increase Reaction Time (Monitor Progress) check_time->solution_time No

References

effect of temperature on the synthesis of 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 2-Cyanophenothiazine, with a specific focus on the effects of temperature. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound from 2-chlorophenothiazine (B30676) and cuprous cyanide?

A1: The synthesis of this compound via the Rosenmund-von Braun reaction is typically conducted at high temperatures. Published protocols recommend a reflux temperature in a high-boiling solvent such as N-methylpyrrolidone (NMP). Specific patent literature suggests a reflux temperature range of 230-270°C.[1] Another protocol involves a two-stage heating process: a dehydration step at 100-120°C followed by the main reaction at 200-230°C.[2] The reaction is often carried out for an extended period, ranging from 3 to 23 hours, to ensure completion.[1][3]

Q2: My reaction yield is low. How can temperature be affecting this?

A2: Low yields can be attributed to several factors related to temperature. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion of the starting material, 2-chlorophenothiazine. Conversely, excessively high temperatures or prolonged reaction times, even within the recommended range, can lead to thermal decomposition of the product and starting materials, which also decreases the yield. It is crucial to maintain a stable and uniform temperature throughout the reaction. One patented method highlights that controlling the temperature profile can reduce product decomposition.[2]

Q3: I am observing a significant amount of impurities in my final product. Can this be related to the reaction temperature?

A3: Yes, the formation of impurities is often linked to improper temperature control. One common impurity is the corresponding amide, formed by the hydrolysis of the nitrile group. This can occur if there is residual water in the reaction mixture at high temperatures.[1][2] Some protocols introduce a specific dehydration step before the main reaction to minimize this.[2] Additionally, side reactions leading to polymeric byproducts can be accelerated at higher temperatures. Careful control of the reaction temperature and ensuring anhydrous conditions are critical for obtaining high purity.

Q4: The purification of the crude product is proving difficult. How does the reaction temperature impact this?

A4: The difficulty in purification often stems from the presence of impurities and unreacted starting materials. As mentioned, improper temperature control can lead to increased impurity formation. A "black gummy product" has been described when the reaction is quenched, which can complicate extraction and purification.[3] Following a well-controlled temperature protocol can lead to a cleaner crude product that requires less intensive purification, such as fewer recrystallization steps.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.

Issue Potential Cause (Temperature-Related) Recommended Solution
Low Yield Reaction temperature is too low, leading to incomplete reaction.Ensure the reaction mixture reaches and maintains the recommended reflux temperature (200-270°C, solvent dependent).[1][2] Use a high-boiling solvent like N-methylpyrrolidone (NMP) or quinoline.[1]
Reaction temperature is too high, causing decomposition of reactants or product.Carefully monitor and control the internal reaction temperature. Avoid localized overheating by ensuring efficient stirring. Consider a slightly lower temperature within the recommended range for a longer reaction time.
High Impurity Levels (e.g., amide formation) Presence of water at high reaction temperatures.Dry all glassware thoroughly before use. Use anhydrous solvents and reagents. Consider incorporating a dehydration step (e.g., heating at 100-120°C) before proceeding to the higher reaction temperature.[2]
Side reactions due to excessive heat.Maintain the reaction temperature at the lower end of the optimal range. Optimize the reaction time to avoid prolonged exposure to high temperatures after the reaction is complete.
Difficult Purification Formation of tars and polymeric byproducts.This is often a consequence of poor temperature control. Adhere strictly to the recommended temperature profile. A controlled cooling process after the reaction may also be beneficial.
Incomplete reaction leaving starting materials.Verify that the reaction has gone to completion using an appropriate analytical method (e.g., TLC, GC) before quenching the reaction. If incomplete, consider extending the reaction time at the optimal temperature.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on published literature.

Materials:

  • 2-chlorophenothiazine

  • Copper(I) cyanide (CuCN)

  • N-methylpyrrolidone (NMP), anhydrous

  • Potassium iodide (KI) (optional, as catalyst)[1]

  • Ethyl acetate

  • Ethanol (B145695)

  • Activated charcoal

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 2-chlorophenothiazine, copper(I) cyanide, and potassium iodide (if used) in the appropriate molar ratios (e.g., 1:1.25:0.1).[1][2]

  • Add anhydrous N-methylpyrrolidone as the solvent.

  • Heat the mixture to the target reflux temperature, typically between 200°C and 270°C.[1][2] Some protocols may include an initial dehydration step at a lower temperature (100-120°C).[2]

  • Maintain the reaction at reflux with vigorous stirring for 3-23 hours.[1][3] Monitor the reaction progress by TLC or another suitable method.

  • After the reaction is complete, cool the mixture. Some procedures recommend cooling to 70-90°C before quenching.[2]

  • Quench the reaction by adding water, which will precipitate the crude product and inorganic salts.[1][3]

  • Filter the solid mixture and dry it.

  • Extract the crude this compound from the solid mixture using a suitable solvent, such as ethyl acetate.[1][3]

  • Wash the organic extract with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a solvent such as ethanol or toluene, possibly with the use of activated charcoal to remove colored impurities.[3]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Reactants (2-chlorophenothiazine, CuCN, NMP) heating 2. Heat to Reflux (200-270°C) reagents->heating reflux 3. Maintain Reflux (3-23 hours) heating->reflux cooling 4. Cool Reaction Mixture reflux->cooling quench 5. Quench with Water cooling->quench filtration 6. Filter Crude Solid quench->filtration extraction 7. Extract with Ethyl Acetate filtration->extraction purification 8. Recrystallize Product extraction->purification product Pure this compound purification->product

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

troubleshooting_flowchart Troubleshooting Temperature Effects start Low Yield or High Impurity? low_temp Is Temperature below 200°C? start->low_temp Low Yield high_temp Is Temperature above 270°C or reaction time excessive? start->high_temp High Impurity water_present Are anhydrous conditions ensured? start->water_present Amide Impurity increase_temp Action: Increase temperature to 200-270°C and/or extend reaction time. low_temp->increase_temp Yes check_other Issue may not be temperature-related. Check stoichiometry, reagent purity, etc. low_temp->check_other No decrease_temp Action: Reduce temperature and/or shorten reaction time. high_temp->decrease_temp Yes high_temp->check_other No water_present->high_temp Yes ensure_anhydrous Action: Use dry reagents/solvents; consider a dehydration step. water_present->ensure_anhydrous No

Caption: A troubleshooting flowchart for temperature-related issues in this compound synthesis.

References

Technical Support Center: Solvent Effects on the Ullmann Reaction for Phenothiazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenothiazine (B1677639) and its derivatives via the Ullmann reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the Ullmann reaction for phenothiazine synthesis?

A1: The solvent plays a crucial role in the Ullmann reaction by:

  • Solubilizing Reactants: Ensuring that the 2-aminothiophenol (B119425) derivative, the o-halobenzene, the copper catalyst, and the base are in the same phase to facilitate the reaction.

  • Influencing Reaction Rate: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they can stabilize charged intermediates in the catalytic cycle.

  • Determining Reaction Temperature: The boiling point of the solvent dictates the maximum temperature of the reaction, which is a critical parameter for the often high-temperature Ullmann condensation.[1]

Q2: Which solvents are typically recommended for the Ullmann synthesis of phenothiazines?

A2: High-boiling polar aprotic solvents are most commonly employed for the Ullmann synthesis of phenothiazines.[1][2] These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (B87167) (DMSO)

In some cases, non-polar solvents like toluene (B28343) or xylene have been used, but they may lead to lower yields in certain phenothiazine-related reactions.[3]

Q3: How does solvent polarity affect the reaction yield?

A3: Generally, polar aprotic solvents tend to give higher yields in Ullmann-type reactions for phenothiazine synthesis and related derivatizations. For instance, in a study on the N-phosphorylation of phenothiazine, the reaction in refluxing DMF yielded 52%, while in refluxing toluene, the yield was only 15%.[3] This suggests that the polar solvent better facilitates the reaction, likely by stabilizing charged intermediates.

Q4: Can the reaction be performed under solvent-free conditions?

A4: While some modern synthetic methods aim for greener approaches, including solvent-free conditions, the traditional Ullmann condensation for phenothiazine synthesis typically requires a high-boiling solvent to achieve the necessary reaction temperatures.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseSuggested Solution
Inappropriate Solvent Switch to a high-boiling polar aprotic solvent such as DMF or NMP.[1][2] Ensure the solvent is anhydrous, as water can inhibit the reaction.
Low Reaction Temperature Ensure the reaction is heated to the appropriate temperature, which is often high for Ullmann reactions.[1] The choice of a high-boiling solvent is critical here.
Inactive Catalyst Use a fresh, high-purity copper(I) source (e.g., CuI). Consider adding a ligand like 1,10-phenanthroline (B135089) to improve catalyst performance.
Poor Reagent Quality Ensure all starting materials (2-aminothiophenol, o-halobenzene) and the base are of high purity and anhydrous.
Inert Atmosphere Not Maintained The phenothiazine core can be susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Side Products (e.g., Dehalogenation)
Possible CauseSuggested Solution
Reaction Temperature Too High While high temperatures are often necessary, excessive heat can lead to decomposition and side reactions. Optimize the temperature by gradually increasing it.
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. An excess of one reactant may lead to side product formation.
Presence of Oxygen As mentioned above, an inert atmosphere is crucial to prevent oxidation of the phenothiazine product.

Data on Solvent Effects

Directly comparable quantitative data for the Ullmann synthesis of the phenothiazine parent core in various solvents is limited in the literature. However, data from related reactions on the phenothiazine scaffold highlight the significant influence of the solvent.

ReactionSolventTemperatureYield (%)Reference
Iron-Catalyzed C-S/C-N Coupling for Phenothiazine SynthesisDMF135 °C73[4]
N-Phosphorylation of PhenothiazineDMFReflux52[3]
N-Phosphorylation of PhenothiazineTolueneReflux15[3]

Note: The iron-catalyzed reaction is a related domino process for phenothiazine synthesis, not a traditional Ullmann condensation.

Experimental Protocol: Ullmann Condensation for Phenothiazine Synthesis

This protocol is a general guideline for the copper-catalyzed Ullmann condensation of a 2-aminothiophenol and an o-halobenzene.[2]

Materials:

  • Substituted 2-aminothiophenol

  • Substituted o-halobenzene (e.g., o-chloronitrobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add the substituted 2-aminothiophenol, the substituted o-halobenzene, copper(I) iodide (typically 5-10 mol%), and anhydrous potassium carbonate (typically 2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification A Dry Glassware B Inert Atmosphere (N2/Ar) A->B F Anhydrous DMF B->F C 2-Aminothiophenol C->F D o-Halobenzene D->F E CuI & K2CO3 E->F G Heat to Reflux F->G H Monitor by TLC G->H I Cool & Quench H->I J Extract with Organic Solvent I->J K Wash & Dry J->K L Concentrate K->L M Column Chromatography L->M

Caption: Experimental workflow for the Ullmann synthesis of phenothiazine.

Troubleshooting_Guide Start Low or No Yield Solvent Check Solvent Start->Solvent Temp Check Temperature Start->Temp Catalyst Check Catalyst & Ligand Start->Catalyst Reagents Check Reagent Quality Start->Reagents Atmosphere Check Inert Atmosphere Start->Atmosphere Solvent_Sol Use Anhydrous, Polar Aprotic Solvent (DMF, NMP) Solvent->Solvent_Sol Temp_Sol Ensure Sufficiently High Temperature Temp->Temp_Sol Catalyst_Sol Use Fresh Cu(I) Source, Consider Ligand Catalyst->Catalyst_Sol Reagents_Sol Use Pure, Anhydrous Reagents Reagents->Reagents_Sol Atmosphere_Sol Maintain N2 or Ar Atmosphere Atmosphere->Atmosphere_Sol

Caption: Troubleshooting flowchart for low yield in phenothiazine synthesis.

References

Technical Support Center: Purification of Crude 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Cyanophenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most prevalent impurity is the corresponding amide, 2-phenothiazinecarboxamide, which forms due to the hydrolysis of the nitrile group in the presence of water.[1][2] Other common impurities can include unreacted starting materials such as 2-chlorophenothiazine, phenothiazine (B1677639) itself, the corresponding sulfoxide, and dimeric byproducts.[3][4][5]

Q2: What is the most effective method for removing the amide impurity?

A2: Recrystallization is a highly effective method for removing the amide impurity.[1][2] A common and effective solvent system is a mixture of toluene (B28343) and methanol (B129727).[1] Alternatively, treating the crude product with a dehydrating agent like phosphorus oxychloride in a suitable solvent such as N,N-dimethylformamide (DMF) can convert the amide back to the desired nitrile.[2]

Q3: Can I use column chromatography to purify crude this compound?

A3: Yes, silica (B1680970) gel column chromatography is a viable purification method.[6][7] A typical mobile phase would be a non-polar solvent mixture, such as hexanes and ethyl acetate (B1210297) or dichloromethane (B109758) and hexanes.[6][8]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities.[1][9] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity analysis and impurity identification.[]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Purity After Recrystallization Incorrect solvent system or ratio.Optimize the solvent system. A mixture of toluene and methanol (volume ratio of 1:0.05 to 1:0.15) is often effective.[1] Experiment with other solvents like toluene/n-hexane or dichloromethane/methanol.[2][8]
Incomplete removal of mother liquor.Ensure the crystals are thoroughly washed with a cold, non-solubilizing solvent after filtration.
Presence of Amide Impurity Water present during the synthesis or work-up.Implement a dehydration step prior to the main reaction using an agent like p-methyl benzene (B151609) sulfonic chloride.[1] Alternatively, treat the crude product with phosphorus oxychloride to convert the amide back to the nitrile.[2]
Discoloration of the Final Product Presence of oxidized impurities (e.g., sulfoxide).Consider treating the crude product with a reducing agent or using column chromatography for removal.[4]
Residual solvent.Ensure adequate drying of the purified product under vacuum.
Poor Yield After Purification Product loss during recrystallization.Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.
Product loss during column chromatography.Ensure proper column packing and optimize the eluent system to achieve good separation without excessive band broadening.

Data Presentation

Table 1: Purity of this compound Before and After Recrystallization

Purification Stage Purity (by HPLC) Amide Impurity (by HPLC) Reference
Crude Product (Example 1)98.3%0.8%[1]
After Recrystallization (Toluene/Methanol)99.52%0.06%[1]
Crude Product (Prior Art Example)93.7%5.6%[1]
After Recrystallization (Toluene)>99%<0.15%[2]

Table 2: Common Impurity Levels in this compound

Impurity Specification Limit Typical Result Reference
Sulfoxide≤0.2%<0.1%[4]
Amide≤0.5%<0.1%[4]
Phenothiazine≤0.2%Not Detected[4]
2-Chlorophenothiazine≤0.5%<0.1%[5]
Dimer≤0.3%0.15%[5]

Experimental Protocols

Protocol 1: Recrystallization using Toluene and Methanol
  • Place the crude this compound in a flask.

  • Add a mixed solvent of toluene and methanol. A recommended starting volume ratio is 1:0.05 to 1:0.15 (toluene:methanol).[1]

  • Heat the mixture to 100-120°C with stirring until the solid is completely dissolved.[1]

  • Allow the solution to cool slowly to room temperature (approximately 20°C) to induce crystallization.[1]

  • Collect the precipitated solid by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound under vacuum.

Protocol 2: Purification via Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.[11]

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with an appropriate solvent system, such as hexanes-ethyl acetate or dichloromethane-hexanes.[6][8] The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

PurificationWorkflow crude Crude this compound workup Aqueous Work-up (Extraction with Ethyl Acetate) crude->workup Remove inorganic salts recrystallization Recrystallization (e.g., Toluene/Methanol) workup->recrystallization Primary purification chromatography Column Chromatography (Silica Gel) workup->chromatography Alternative purification pure Pure this compound recrystallization->pure chromatography->pure

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree start Impure Product After Initial Purification check_amide HPLC shows significant amide impurity? start->check_amide dehydrate Perform dehydration reaction (e.g., with POCl3) or re-optimize synthesis conditions. check_amide->dehydrate Yes other_impurities Other impurities present? check_amide->other_impurities No rerun_recrystallization Re-run recrystallization with optimized solvent system. dehydrate->rerun_recrystallization other_impurities->rerun_recrystallization No column_chrom Perform column chromatography. other_impurities->column_chrom Yes pure Pure Product rerun_recrystallization->pure column_chrom->pure

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: N-alkylation of 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2-cyanophenothiazine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of this compound, providing potential causes and recommended solutions.

ProblemPotential CauseRecommended Solution
Low or No Product Yield 1. Incomplete Deprotonation: The electron-withdrawing nature of the 2-cyano group reduces the nucleophilicity of the phenothiazine (B1677639) nitrogen, making deprotonation more difficult compared to unsubstituted phenothiazine.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure anhydrous reaction conditions as these bases are highly moisture-sensitive.
2. Poor Leaving Group on the Alkylating Agent: The efficiency of the SN2 reaction is dependent on the quality of the leaving group.Use alkylating agents with better leaving groups (e.g., iodide > bromide > chloride). If starting from an alcohol, convert it to a tosylate or mesylate.
3. Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not overcome at lower temperatures.Increase the reaction temperature. Monitor for potential decomposition at higher temperatures.
4. Reagent Degradation: The alkylating agent or base may have degraded over time.Use freshly opened or purified reagents.
Formation of Multiple Products 1. Side Reactions: The phenothiazine nucleus is susceptible to oxidation, leading to the formation of sulfoxide (B87167) byproducts.[1]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
2. Impurities in Starting Material: Impurities in the this compound can lead to side reactions. One common impurity is the corresponding amide.Purify the starting this compound by recrystallization. Chinese patents suggest that the presence of amide impurities can be reduced by using a dehydrating agent like phosphorus oxychloride during the synthesis of the starting material.[2]
Difficult Purification 1. Gummy or Oily Crude Product: The product may not crystallize easily, making isolation difficult. A patent on the synthesis of this compound describes the crude product as a "black gummy product".[3]After aqueous work-up, perform extractions with a suitable organic solvent like ethyl acetate (B1210297). Washing with brine can help break emulsions.[3] Purification can be achieved by recrystallization from solvents like ethanol (B145695) or a mixture of toluene (B28343) and methanol, sometimes with the use of activated charcoal.[3][4]
2. Co-elution of Impurities: The product and impurities may have similar polarities, making chromatographic separation challenging.Utilize different solvent systems for column chromatography. Consider an acid-base extraction to separate the basic N-alkylated product from non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of this compound more challenging than that of unsubstituted phenothiazine?

A1: The 2-cyano group is strongly electron-withdrawing. This effect reduces the electron density on the phenothiazine ring system, including the nitrogen atom. As a result, the nitrogen becomes less nucleophilic and less basic, making it more difficult to deprotonate and subsequently alkylate.

Q2: What are the best bases and solvents for this reaction?

A2: Due to the reduced nucleophilicity of the nitrogen, stronger bases are generally required. Sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common choice. Potassium tert-butoxide (t-BuOK) is also an effective base. The choice of solvent should be a polar aprotic solvent that can dissolve the phenothiazine and the base.

Q3: My reaction is turning dark. Is this normal?

A3: Phenothiazine derivatives can be sensitive to air and light, leading to the formation of colored impurities through oxidation.[1] While some color change may be expected, a very dark reaction mixture could indicate significant decomposition or side reactions. It is crucial to perform the reaction under an inert atmosphere and protect it from light where possible.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Staining with an appropriate agent may be necessary for visualization.

Q5: Are there any known side reactions involving the cyano group?

A5: While the primary concern is the electronic effect of the cyano group on the nitrogen's reactivity, under harsh basic or acidic conditions, the cyano group could potentially be hydrolyzed to an amide or carboxylic acid. It is important to use appropriate work-up procedures to avoid these unwanted transformations.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific alkylating agents.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Alkyl halide (e.g., alkyl iodide or bromide)

  • Anhydrous diethyl ether or hexanes

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF or THF (5-10 mL per mmol of this compound).

  • If using sodium hydride, wash the NaH (1.2 eq) with anhydrous hexanes or diethyl ether to remove the mineral oil, then carefully add it to the reaction mixture. If using potassium tert-butoxide (1.2 eq), add it directly.

  • Stir the suspension at room temperature for 30-60 minutes to allow for deprotonation.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess base by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Flask under Inert Atmosphere add_substrate Add this compound start->add_substrate add_solvent Add Anhydrous Solvent (DMF/THF) add_substrate->add_solvent add_base Add Base (NaH or t-BuOK) add_solvent->add_base deprotonation Stir for Deprotonation (30-60 min) add_base->deprotonation cool_reaction Cool to 0 °C deprotonation->cool_reaction add_alkyl_halide Add Alkyl Halide cool_reaction->add_alkyl_halide react Stir and Monitor by TLC (4-24h) add_alkyl_halide->react quench Quench with Sat. NH4Cl react->quench extract Aqueous Work-up & Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end end purify->end Obtain Pure N-Alkylated Product

Experimental workflow for N-alkylation.

troubleshooting_low_yield start Low or No Product Yield check_deprotonation Is deprotonation complete? start->check_deprotonation check_leaving_group Is the leaving group adequate? check_deprotonation->check_leaving_group Yes solution_base Use a stronger base (NaH, t-BuOK) Ensure anhydrous conditions check_deprotonation->solution_base No check_temperature Is the reaction temperature optimal? check_leaving_group->check_temperature Yes solution_leaving_group Use alkyl iodide or tosylate/mesylate check_leaving_group->solution_leaving_group No solution_reagents Check reagent quality check_temperature->solution_reagents Yes (Consider other issues) solution_temperature Increase reaction temperature check_temperature->solution_temperature No

Troubleshooting logic for low yield.

References

preventing oxidation of 2-Cyanophenothiazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyanophenothiazine. The information is designed to help prevent oxidation during storage and ensure the integrity of the compound throughout experimental workflows.

Troubleshooting Guides

Issue: Discoloration or Change in Physical Appearance of this compound Powder

Possible Cause: Oxidation of the phenothiazine (B1677639) core, potentially accelerated by exposure to light, heat, or atmospheric oxygen. Phenothiazine derivatives are known to be susceptible to oxidation, which can lead to the formation of colored degradation products.

Solution:

  • Visual Inspection: Note the color change (e.g., from yellow to brownish). This can be an initial indicator of degradation.

  • Purity Check: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the percentage of the parent compound and detect the presence of any degradation products.

  • Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQs below).

  • Action: If significant degradation is confirmed, the batch may be compromised. It is advisable to use a fresh, unoxidized batch for sensitive experiments. To prevent future occurrences, strictly adhere to recommended storage protocols.

Issue: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound in solution during experimental procedures. Factors such as solvent choice, pH, and exposure to light can influence the stability of the compound in solution.[1]

Solution:

  • Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment.[1]

  • Protect from Light: Conduct experiments in a dark room or use amber-colored glassware to protect the solution from light-induced degradation.[1]

  • Control Temperature: Avoid exposing the solution to high temperatures unless required by the experimental protocol.

  • Solvent Selection: Use high-purity, degassed solvents. The presence of impurities or dissolved oxygen can promote oxidation.

  • pH Considerations: The stability of phenothiazines can be pH-dependent. If working in buffered solutions, evaluate the stability of this compound at the specific pH of your experiment.[1]

  • Stability Check: If inconsistencies persist, perform a simple stability study by monitoring the solution over time using UV-Vis spectroscopy or HPLC to assess for degradation under your specific experimental conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To minimize oxidation, solid this compound should be stored in a tightly sealed container, protected from light, in an inert atmosphere (e.g., under argon or nitrogen), and at a controlled temperature.

Q2: How does oxidation affect this compound?

A2: The phenothiazine structure is susceptible to oxidation at the sulfur and nitrogen atoms, leading to the formation of sulfoxides (S-oxides) and N-oxides, respectively. These degradation products can alter the compound's chemical and biological properties, potentially impacting experimental outcomes.

Q3: What analytical methods are suitable for detecting the oxidation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying this compound and its primary oxidation products. UV-Vis spectroscopy can also be used to monitor degradation over time by observing changes in the absorbance spectrum.

Q4: Can I use a discolored batch of this compound for my experiments?

A4: It is not recommended. Discoloration is a visual indicator of degradation. Using a degraded sample can lead to inaccurate and irreproducible results. It is best to use a fresh, pure sample for all experiments.

Q5: Are there any specific handling precautions I should take when working with this compound?

A5: Yes. Due to its sensitivity to air and light, it is advisable to handle solid this compound in an inert atmosphere, such as a glovebox. When preparing solutions, use degassed solvents and protect the solution from light by using amber vials or wrapping the container in aluminum foil.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, a key driver of oxidation.
Light Protected from light (Amber vial/container)Prevents photodegradation.
Container Tightly sealedPrevents ingress of moisture and oxygen.

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay of this compound

Objective: To separate and quantify this compound from its potential oxidative degradation products (S-oxide and N-oxide).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate buffer (e.g., 0.01 M, pH adjusted to 6.0 with acetic acid)

  • Water (HPLC grade)

  • This compound reference standard

  • Synthesized this compound S-oxide and N-oxide standards (for peak identification)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A gradient elution is often effective. For example:

    • Mobile Phase A: Ammonium Acetate buffer

    • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 75:25 v/v)

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard and the synthesized oxide standards in a suitable diluent (e.g., mobile phase A or a mixture of mobile phase A and B) to prepare stock solutions. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the this compound sample to be analyzed in the diluent to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled (e.g., 25°C)

    • Detection Wavelength: Monitor at a wavelength where all compounds have significant absorbance (e.g., determined by UV-Vis scan, often around 254 nm for phenothiazines).

    • Gradient Program: Develop a gradient program to achieve optimal separation. An example could be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over the run.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on the retention times of the reference standards. Quantify the amount of this compound and its degradation products by comparing their peak areas to those of the standards.

Protocol 2: UV-Vis Spectrophotometric Method for Monitoring this compound Degradation

Objective: To monitor the degradation of this compound in solution over time.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Solvent for dissolving this compound (e.g., ethanol, methanol, or an appropriate buffer)

  • This compound

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Test Solution: Prepare a fresh solution of this compound in the chosen solvent at a known concentration that gives an initial absorbance within the linear range of the spectrophotometer (typically 0.2 - 1.0).

  • Initial Measurement: Immediately after preparation, measure the absorbance of the solution at λmax. This will be your time zero (T0) reading.

  • Incubation: Store the solution under the desired stress conditions (e.g., exposed to ambient light at room temperature, or in a temperature-controlled chamber).

  • Time-Point Measurements: At regular intervals (e.g., every hour, or as appropriate for the expected rate of degradation), take an aliquot of the solution and measure its absorbance at λmax.

  • Data Analysis: Plot the absorbance at λmax versus time. A decrease in absorbance over time indicates the degradation of this compound. The appearance of new peaks at other wavelengths may indicate the formation of degradation products. The rate of degradation can be determined from the slope of the initial linear portion of the curve.

Visualizations

Oxidation_Pathway This compound This compound S-Oxidation S-Oxidation This compound->S-Oxidation N-Oxidation N-Oxidation This compound->N-Oxidation Oxidative_Stress Oxidative Stress (O2, Light, Heat) Oxidative_Stress->S-Oxidation Oxidative_Stress->N-Oxidation This compound-5-oxide\n(S-oxide) This compound-5-oxide (S-oxide) S-Oxidation->this compound-5-oxide\n(S-oxide) This compound-10-oxide\n(N-oxide) This compound-10-oxide (N-oxide) N-Oxidation->this compound-10-oxide\n(N-oxide)

Caption: Oxidation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Stock Prepare Stock Solution Stress_Conditions Expose to Stress Conditions (Light, Heat, Humidity) Prepare_Stock->Stress_Conditions Time_Points Collect Samples at Time Points Stress_Conditions->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis UV_Vis_Analysis UV-Vis Spectroscopy Time_Points->UV_Vis_Analysis Quantify_Degradation Quantify Degradation Products HPLC_Analysis->Quantify_Degradation Determine_Kinetics Determine Degradation Kinetics UV_Vis_Analysis->Determine_Kinetics Assess_Stability Assess Overall Stability Quantify_Degradation->Assess_Stability Determine_Kinetics->Assess_Stability

Caption: Workflow for a stability study of this compound.

Troubleshooting_Guide Start Inconsistent Results or Visible Degradation Check_Storage Review Storage Conditions Start->Check_Storage Improper_Storage Improper Storage? Check_Storage->Improper_Storage Correct_Storage Implement Correct Storage Protocol Improper_Storage->Correct_Storage Yes Check_Solution_Prep Review Solution Preparation & Handling Improper_Storage->Check_Solution_Prep No Fresh_Solution Using Fresh Solutions? Check_Solution_Prep->Fresh_Solution Prepare_Fresh Prepare Solutions Fresh Fresh_Solution->Prepare_Fresh No Protect_Light Protected from Light? Fresh_Solution->Protect_Light Yes Use_Amberware Use Amber Glassware Protect_Light->Use_Amberware No Purity_Analysis Perform HPLC Purity Analysis Protect_Light->Purity_Analysis Yes Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed New_Batch Use a New Batch of Compound Degradation_Confirmed->New_Batch Yes Continue_Experiment Continue Experiment Degradation_Confirmed->Continue_Experiment No

Caption: Troubleshooting decision tree for this compound.

References

dealing with poor solubility of 2-Cyanophenothiazine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 2-cyanophenothiazine in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: Based on synthesis and purification records, this compound shows solubility in a range of organic solvents. High boiling point polar aprotic solvents are particularly effective, especially at elevated temperatures. Common choices include:

  • High-Boiling Point Solvents: N-Methylpyrrolidone (NMP) and quinoline (B57606) are often used in synthesis at high temperatures (refluxing around 230-270°C), indicating good solubility under these conditions.[1]

  • Common Organic Solvents: Dichloromethane (DCM), chloroform, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are effective solvents.[2] One source indicates solubility in chloroform.[2]

  • Alcohols: Anhydrous ethanol (B145695) is a viable solvent.[2]

  • Esters: Ethyl acetate (B1210297) is frequently used for extraction.[1]

  • Aromatic Hydrocarbons: Toluene (B28343) is commonly used for recrystallization.[1]

Q2: I am observing poor solubility of this compound in my reaction at room temperature. What can I do?

A2: Poor solubility at ambient temperatures is a known issue. Several strategies can be employed to overcome this:

  • Temperature Elevation: The solubility of many organic compounds, including this compound, generally increases with temperature.[3][4] Reactions involving this compound are often conducted at elevated temperatures to ensure homogeneity.

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility.[5][6] For instance, a mixture of toluene and methanol (B129727) has been used for the recrystallization of this compound, indicating its effectiveness as a co-solvent system.[7]

  • Solvent Screening: If your reaction conditions permit, screening a range of solvents with varying polarities may identify a more suitable medium.

  • Particle Size Reduction: Decreasing the particle size of the solid this compound can increase the surface area available for solvation, which can improve the rate of dissolution.[5][8] This can be achieved through techniques like micronization.

Q3: Is there any quantitative solubility data available for this compound?

Troubleshooting Guide: Dealing with Poor Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: this compound is not dissolving in the chosen reaction solvent.

dot graph TD { A[Start: this compound insoluble] --> B{Is heating the reaction mixture an option?}; B -->|Yes| C[Gradually increase temperature while monitoring solubility and reaction progress]; C --> D{Did solubility improve sufficiently?}; D -->|Yes| E[Proceed with reaction]; D -->|No| F{Can a co-solvent be introduced?}; B -->|No| F; F -->|Yes| G[Select a miscible co-solvent known to dissolve phenothiazines e.g., DMSO, DMF, NMP]; G --> H[Add co-solvent stepwise and observe solubility]; H --> I{Is the compound now soluble?}; I -->|Yes| E; I -->|No| J[Consider solvent system reformulation]; F -->|No| K[Consider alternative strategies]; J --> K; K --> L[Particle Size Reduction e.g., micronization]; L --> M[Use finer powder in the reaction]; M --> E; } graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=10, shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; B [shape=diamond, fillcolor="#FBBC05"]; D [shape=diamond, fillcolor="#FBBC05"]; F [shape=diamond, fillcolor="#FBBC05"]; I [shape=diamond, fillcolor="#FBBC05"]; E [fillcolor="#34A853", fontcolor="#FFFFFF"];

Troubleshooting workflow for solubility issues.

Data Presentation

While specific quantitative solubility data for this compound is limited, the following tables summarize the solubility of structurally similar phenothiazine (B1677639) derivatives, which can serve as a valuable guide for solvent selection.

Table 1: Solubility of Chlorpromazine Hydrochloride [9]

SolventSolubility
Ethanol~30 mg/mL
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Water (PBS, pH 7.2)~10 mg/mL
EtherInsoluble
BenzeneInsoluble

Table 2: Solubility of Thioridazine Hydrochloride [9]

SolventSolubility
Ethanol~10 mg/mL
Dimethyl Sulfoxide (DMSO)~25 mg/mL
Dimethylformamide (DMF)~25 mg/mL
Water40-50 mg/mL
EtherInsoluble

Experimental Protocols

Protocol 1: Enhancing Solubility using a Co-solvent System

This protocol details the use of a co-solvent to improve the solubility of this compound, based on recrystallization methods.[7]

Objective: To dissolve this compound in a primary solvent with the aid of a co-solvent.

Materials:

  • This compound

  • Primary solvent (e.g., Toluene)

  • Co-solvent (e.g., Methanol)

  • Reaction vessel with stirring and heating capabilities

  • Condenser

Procedure:

  • Add the this compound and the primary solvent (e.g., toluene) to the reaction vessel.

  • Begin stirring the mixture at room temperature.

  • Gradually add the co-solvent (e.g., methanol) dropwise to the suspension.

  • If the compound remains insoluble, begin to gently heat the mixture while continuing to stir.

  • Continue adding the co-solvent and increasing the temperature as needed, monitoring for dissolution. For a toluene/methanol system, heating up to 100-120°C has been reported to be effective.[7]

  • Once the this compound is fully dissolved, proceed with your intended reaction.

G

Workflow for using a co-solvent to improve solubility.

Protocol 2: Isothermal Shake-Flask Method for Solubility Determination

This protocol provides a general method for determining the saturation solubility of a phenothiazine derivative in a specific organic solvent.[9]

Objective: To quantitatively measure the solubility of a phenothiazine compound.

Materials:

  • Phenothiazine compound (e.g., this compound)

  • Selected organic solvent

  • Vials with tight-fitting caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument (e.g., HPLC or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the phenothiazine compound to a vial containing a known volume of the organic solvent.

  • Equilibration: Seal the vial and place it in a constant temperature shaker bath (e.g., 25°C) for 24-72 hours to allow the solution to reach equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed for a sufficient time for the excess solid to settle. Centrifugation can be used to expedite this process.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical instrument. Analyze the concentration of the phenothiazine in the diluted solution.

  • Calculation: Calculate the solubility (e.g., in mg/mL) by multiplying the measured concentration by the dilution factor.

G A Prepare Supersaturated Solution B Equilibrate in Shaker Bath A->B C Separate Solid and Liquid Phases B->C D Filter Supernatant C->D E Quantify Concentration (HPLC/UV-Vis) D->E F Calculate Solubility E->F

Experimental workflow for solubility determination.

References

side reactions of copper cyanide in phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenothiazine (B1677639) synthesis, with a specific focus on side reactions involving copper cyanide.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of copper(I) cyanide in phenothiazine synthesis?

A1: Copper(I) cyanide (CuCN) is primarily used as a cyanating agent to introduce a nitrile (-CN) group onto the phenothiazine core or its precursors. This is typically achieved through a nucleophilic aromatic substitution reaction, often referred to as a Rosenmund-von Braun reaction, where a halogen atom (commonly chlorine or bromine) on the aromatic ring is displaced by the cyanide group.[1] This method is crucial for the synthesis of key intermediates like 2-cyanophenothiazine, a precursor for various pharmaceutical compounds.[2][3][4][5][6]

Q2: What is the most common side reaction when using copper cyanide for the cyanation of a phenothiazine precursor?

A2: The most frequently encountered side reaction is the hydrolysis of the newly introduced nitrile group to form the corresponding amide.[2][3] This occurs when trace amounts of water are present in the reaction mixture, especially at the high temperatures often required for the Rosenmund-von Braun reaction.[2] The resulting amide impurity can be difficult to separate from the desired nitrile product due to similar polarities.

Q3: Can other side reactions occur during the copper cyanide-mediated cyanation?

A3: Yes, other side reactions, though generally less common than amide formation, can include:

  • Dehalogenation: The starting aryl halide can be reduced, leading to the formation of the parent phenothiazine without the cyano group. This is a known side reaction in Ullmann-type coupling reactions.[7][8][9]

  • Formation of Insoluble Copper Complexes: Copper(I) cyanide can form various stable complexes with cyanide ions and other species in the reaction mixture.[10][11] These complexes can sometimes be difficult to remove during workup and may interfere with product isolation.

  • Incomplete Reaction: A significant amount of the starting halo-phenothiazine may remain unreacted, leading to low conversion and a challenging purification process.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cyanophenothiazine Product

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting material (e.g., 2-chlorophenothiazine).

  • The isolated yield of the cyanophenothiazine is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reaction Temperature The Rosenmund-von Braun reaction typically requires high temperatures (often >200 °C) to proceed efficiently.[12] Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress by TLC or LC-MS.
Poor Quality or Inactive Copper Cyanide Ensure the copper(I) cyanide is of high purity and has been stored under anhydrous conditions. Consider using freshly purchased or purified CuCN.
Inadequate Solvent High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or quinoline (B57606) are typically used to facilitate the reaction.[2][12] Ensure the solvent is anhydrous and of appropriate quality.
Insufficient Reaction Time Monitor the reaction over a longer period. Some cyanation reactions can take up to 24 hours or more to reach completion.[2]
Catalyst Deactivation In some variations of copper-mediated cyanation, catalyst deactivation by excess cyanide can be an issue.[13] While stoichiometric CuCN is often used, ensuring its proper dispersion and reactivity is key.
Issue 2: Significant Formation of Amide Impurity

Symptoms:

  • NMR or Mass Spectrometry analysis of the crude or purified product shows a significant peak corresponding to the amide derivative of the desired cyanophenothiazine.

  • The purity of the final product is low due to the presence of the amide.[2][3]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Water in the Reaction Ensure all reagents and solvents are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Hydrolysis during Workup Aqueous workup conditions can lead to hydrolysis of the nitrile. Minimize the contact time with water and consider using brine washes to reduce the solubility of the organic product in the aqueous phase.
In-situ Dehydration A patented method suggests adding a dehydrating agent like phosphorus oxychloride (POCl₃) to the crude product in a solvent like DMF before the final aqueous workup.[2] This converts the amide impurity back to the nitrile.

Quantitative Data Summary

The following table summarizes data from various patented methods for the synthesis of this compound from 2-chlorophenothiazine (B30676) using copper(I) cyanide, highlighting the impact of different conditions on yield and purity.

Method Solvent Catalyst/Additive Temperature (°C) Time (h) Yield (%) Purity (%) Amide Impurity (%) Reference
Method AQuinolineIodine, Copper powder2504850-60Not specifiedNot specified[2]
Method BNMPPotassium Iodide245-265385.5>99 (after refining)<0.15 (after refining)[2]
Method CNMPCatalyst, Dewatering agent200-2303-15>90.3>99.5<0.1[3]
Method DToluene/Methanol (refining)-100-120 (refining)0.17-0.5 (refining)90.3-92.699.52-99.610.03-0.06[3]

Experimental Protocols

Protocol: Synthesis of this compound from 2-Chlorophenothiazine

This protocol is a generalized procedure based on common practices found in the literature for the Rosenmund-von Braun reaction.

Materials:

  • 2-Chlorophenothiazine

  • Copper(I) Cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Potassium Iodide (KI) (optional, as catalyst)

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Sodium Carbonate solution (2%)

  • Ethyl Acetate (B1210297)

  • Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2-chlorophenothiazine, copper(I) cyanide (1.0-1.5 molar equivalents), and potassium iodide (0.5-1.5 molar equivalents).

  • Solvent Addition: Add anhydrous N-methylpyrrolidone (NMP) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 230-270 °C) under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-20 hours.

  • Workup and Crude Product Isolation:

    • Cool the reaction mixture to below 60 °C.

    • Slowly add water to precipitate the crude product.

    • Filter the solid and wash with water.

    • Dry the solid under vacuum.

    • Extract the dried solid with ethyl acetate and concentrate the extract to obtain the crude this compound.

  • Refining (Amide Removal):

    • Dissolve the crude product in anhydrous DMF.

    • At room temperature, add a small amount of phosphorus oxychloride (e.g., 1-15% by weight of the crude product) and stir for 15-60 minutes.

    • Slowly add a 2% aqueous sodium carbonate solution to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Final Purification:

    • Recrystallize the refined product from a suitable solvent system, such as toluene, to obtain pure this compound.

Visualizations

reaction_pathway Reaction Pathway and Side Reactions in Cyanation Start 2-Chlorophenothiazine Product This compound (Desired Product) Start->Product + CuCN - CuCl Dehalogenated Phenothiazine (Dehalogenated Byproduct) Start->Dehalogenated Reduction Amide 2-Phenothiazinecarboxamide (Amide Impurity) Product->Amide + H₂O (Hydrolysis) Amide->Product + POCl₃ (Dehydration)

Caption: Main reaction and side pathways in the synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion High_SM High Starting Material Remaining Check_Conversion->High_SM Poor Low_SM Low Starting Material Remaining Check_Conversion->Low_SM Good Increase_Temp Increase Temperature High_SM->Increase_Temp Check_Workup Investigate Workup & Purification Losses Low_SM->Check_Workup Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Check_Reagents Check Reagent Quality (CuCN, Solvent) Increase_Time->Check_Reagents

Caption: A logical workflow for troubleshooting low product yields.

References

optimizing reaction time for the synthesis of 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time for the synthesis of 2-Cyanophenothiazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation reaction. This involves the reaction of 2-chlorophenothiazine (B30676) with a cyanide source, typically copper(I) cyanide, in a high-boiling polar solvent.[1][2][3]

Q2: What are the typical reaction times reported for this synthesis?

A2: Reported reaction times for the synthesis of this compound vary significantly, ranging from 3 to 23 hours.[1][2] The duration is highly dependent on the specific reaction conditions employed, such as temperature, solvent, and the presence of catalysts.

Q3: What factors can influence the reaction time and overall yield?

A3: Several factors can impact the reaction time and yield, including:

  • Temperature: Higher temperatures generally lead to faster reaction rates. The reaction is typically carried out at reflux, with temperatures ranging from 200°C to 270°C.[2][4]

  • Solvent: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or quinoline (B57606) are commonly used.[1][2]

  • Catalyst: While copper(I) cyanide acts as a reagent, the use of additional catalysts like potassium iodide or sodium iodide can improve the reaction rate and yield.[2]

  • Purity of Reactants: The presence of moisture can lead to the formation of amide impurities, affecting the purity and yield of the final product.[2][4]

Q4: What is a major impurity formed during the synthesis and how can it be minimized?

A4: A common impurity is the corresponding amide, formed by the hydrolysis of the nitrile group in the presence of trace amounts of water in the reaction mixture.[2][4] To minimize its formation, conducting the reaction under anhydrous conditions and using a dehydration step during purification can be effective.[2][4]

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction

Symptoms:

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant amount of starting material (2-chlorophenothiazine) remaining after the expected reaction time.

  • Low yield of the crude product.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Temperature Ensure the reaction mixture reaches and maintains the appropriate reflux temperature (230-270°C for NMP).[2] Verify the accuracy of the temperature probe.
Poor Quality Reagents Use high-purity 2-chlorophenothiazine and copper(I) cyanide. Ensure the solvent is anhydrous.
Inefficient Stirring Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since the reaction is heterogeneous.
Absence of Catalyst Consider adding a catalyst such as potassium iodide or sodium iodide to accelerate the reaction.[2]
Issue 2: Low Yield of Purified this compound

Symptoms:

  • The amount of final, purified product is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Formation of Byproducts The presence of moisture can lead to the formation of amide impurities.[2] Perform a dehydration step during workup, for example, by treating the crude product with phosphorus oxychloride in DMF.[2]
Product Loss During Workup Emulsions can form during the ethyl acetate (B1210297) extraction. Using brine can help to break these emulsions.[1]
Inefficient Purification Recrystallization is a critical step for obtaining a pure product. Toluene (B28343) or a mixture of toluene and methanol (B129727) are reported as effective solvents for recrystallization.[2][4] The use of activated charcoal during reflux in ethanol (B145695) can also aid in removing colored impurities before recrystallization.[1]
Issue 3: Product Purity Issues

Symptoms:

  • The final product has a low melting point or shows impurities in analytical tests (e.g., NMR, HPLC).

  • The product is off-color (e.g., brownish instead of yellow).[1]

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Amide Impurity As mentioned, this is a common issue. A specific purification step involving dehydration with phosphorus oxychloride can be employed to convert the amide back to the nitrile.[2]
Residual Copper Salts Ensure thorough washing of the crude product to remove inorganic impurities. Quenching the reaction with a sodium cyanide solution can help complex and remove residual copper salts.[1]
Colored Impurities Treatment with activated charcoal in a suitable solvent like ethanol during the purification process can help decolorize the product.[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on commonly cited methods.

Materials:

  • 2-chlorophenothiazine

  • Copper(I) cyanide

  • N-methylpyrrolidone (NMP), anhydrous

  • Potassium iodide (optional, as catalyst)

  • Ethyl acetate

  • Toluene

  • Activated charcoal

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 2-chlorophenothiazine, copper(I) cyanide, and potassium iodide (if used) in a molar ratio of approximately 1:1.2:0.8.

  • Add anhydrous N-methylpyrrolidone as the solvent.

  • Heat the mixture to reflux (approximately 230-270°C) with vigorous stirring.[2]

  • Monitor the reaction progress using TLC or HPLC. The reaction time can range from 3 to 20 hours.[2]

  • Once the reaction is complete, cool the mixture and quench with water to precipitate the crude product and inorganic salts.

  • Filter the solid mixture and dry it.

  • Extract the crude this compound from the solid mixture using ethyl acetate.

  • Concentrate the ethyl acetate extract to obtain the crude product.

  • For purification, dissolve the crude product in ethanol, add activated charcoal, and reflux.[1]

  • Filter the hot solution and concentrate the solvent.

  • Recrystallize the resulting solid from toluene to obtain pure this compound.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod AMethod B
Starting Material 2-chlorophenothiazine2-chlorophenothiazine
Cyanide Source Copper(I) cyanideCopper(I) cyanide
Solvent N-methylpyrrolidoneN-methylpyrrolidone
Catalyst None specifiedPotassium Iodide
Temperature Reflux230-270°C
Reaction Time 23 hours[1]3-20 hours[2]
Reported Yield Not explicitly stated for purified>85% (total yield)[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 2-Chlorophenothiazine CuCN, NMP, (KI) reflux Reflux (230-270°C, 3-23h) reactants->reflux quench Quench with Water reflux->quench filter_dry Filter & Dry quench->filter_dry extract Ethyl Acetate Extraction filter_dry->extract concentrate Concentrate extract->concentrate charcoal Activated Charcoal (Optional) concentrate->charcoal recrystallize Recrystallize (Toluene) charcoal->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Reaction Issue? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes low_yield Low Yield start->low_yield No, but... check_temp Check Temperature & Stirring incomplete_rxn->check_temp check_reagents Check Reagent Purity incomplete_rxn->check_reagents add_catalyst Consider Catalyst (KI) incomplete_rxn->add_catalyst purity_issue Purity Issue low_yield->purity_issue No, but... check_byproducts Analyze for Byproducts (e.g., Amide) low_yield->check_byproducts optimize_workup Optimize Workup (e.g., Brine Wash) low_yield->optimize_workup optimize_recrystal Optimize Recrystallization low_yield->optimize_recrystal dehydration_step Add Dehydration Step (POCl3) purity_issue->dehydration_step thorough_wash Ensure Thorough Washing purity_issue->thorough_wash charcoal_treatment Use Activated Charcoal purity_issue->charcoal_treatment

Caption: Troubleshooting decision tree for this compound synthesis.

References

purification of 2-Cyanophenothiazine from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Cyanophenothiazine from unreacted starting materials and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and major impurities in the synthesis of this compound?

The synthesis of this compound commonly involves the reaction of 2-chlorophenothiazine (B30676) with copper(I) cyanide.[1][2] Consequently, the primary impurities in the crude product are often unreacted 2-chlorophenothiazine and residual copper salts. Another significant impurity can be the corresponding amide, formed by the hydrolysis of the nitrile group, especially if water is present in the reaction mixture.[3]

Q2: What are the most effective methods for purifying crude this compound?

The most commonly employed and effective purification techniques for this compound are recrystallization and column chromatography.[4][5] Recrystallization is often performed using solvents such as ethanol (B145695), toluene (B28343), or a mixture of toluene and methanol (B129727).[1][2][3] Column chromatography over silica (B1680970) gel can also be used for more challenging separations.[4]

Q3: How can I monitor the progress and success of the purification?

Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process.[4] By comparing the TLC profile of the crude mixture with that of the purified fractions against a reference standard, you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative analysis of the final product's purity.[6]

Q4: What are the general physical properties of this compound relevant to its purification?

This compound is typically a yellow to yellow-green crystalline powder.[7] It has a melting point in the range of 177-181°C.[8] It is soluble in solvents like anhydrous ethanol, chloroform, and dimethyl sulfoxide, but only slightly soluble in water.[8] This solubility profile is crucial for selecting appropriate recrystallization solvents and mobile phases for chromatography.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize upon cooling. The solution is not sufficiently saturated (too much solvent was added).Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[9][10]
The presence of significant impurities is inhibiting crystallization.Attempt to purify the crude product by column chromatography first to remove the bulk of the impurities.[9]
The solution has become supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[9][11]
An oil forms instead of crystals. The cooling process is too rapid.Reheat the solution until the oil redissolves, then allow it to cool down much more slowly. Insulating the flask can help.[9][12]
The chosen solvent is not ideal.Try a different recrystallization solvent or a solvent/anti-solvent system. For instance, dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then heat to clarify and cool slowly.
The purified crystals are still colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of your product. A second recrystallization may be necessary.[1]
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of this compound from impurities. The solvent system (eluent) is not optimal.Systematically test different solvent systems using TLC to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the product.[1]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of a modifier like methanol to the eluent can be effective.[13]
The compound may be degrading on the acidic silica gel.Consider using a different stationary phase, such as neutral or basic alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the eluent.[1][14]
The compound elutes too quickly (with the solvent front). The eluent is too polar.Start with a less polar solvent system and gradually increase the polarity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol with Activated Charcoal

This protocol is adapted from a documented synthesis of this compound.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid dissolves completely.

  • Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.

  • Hot Filtration: Reheat the solution to reflux briefly, then quickly filter it while hot through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the purified yellow crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography on Silica Gel

This is a general protocol for the purification of phenothiazine (B1677639) derivatives that can be adapted for this compound.[4]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate (B1210297) is a common starting point for phenothiazine derivatives.[13] The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a chromatography column with silica gel, either as a slurry in the chosen eluent (wet packing) or by carefully pouring the dry silica gel into the column filled with the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the silica gel column. Alternatively, for compounds with poor solubility in the eluent, dry loading can be performed by adsorbing the compound onto a small amount of silica gel and then adding this to the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Solvents/EluentsAchievable PurityAdvantagesDisadvantages
Recrystallization Ethanol, Toluene, Toluene/Methanol[1][2][3]>99%[3]Simple, cost-effective, and scalable.May not remove all impurities, especially those with similar solubility. Potential for lower recovery.[15]
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol[13][16]>99%High purity is achievable, effective for separating closely related impurities.More time-consuming, requires larger volumes of solvent, and can be more difficult to scale up.[15]

Visualizations

Purification_Workflow crude Crude this compound (from reaction workup) tlc_analysis TLC Analysis to Assess Impurity Profile crude->tlc_analysis high_impurity High Impurity Content or Complex Mixture tlc_analysis->high_impurity low_impurity Low Impurity Content or Simple Mixture tlc_analysis->low_impurity column_chromatography Column Chromatography (e.g., Silica Gel) high_impurity->column_chromatography Yes recrystallization Recrystallization (e.g., from Ethanol or Toluene) high_impurity->recrystallization No low_impurity->column_chromatography No low_impurity->recrystallization Yes fractions Collect Fractions column_chromatography->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate final_product Purified this compound evaporate->final_product crystals Collect Crystals (Filtration) recrystallization->crystals wash_dry Wash and Dry Crystals crystals->wash_dry wash_dry->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Attempting Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Yes oiling_out Product Oiling Out? no_crystals->oiling_out No reduce_volume Reduce Solvent Volume (Evaporate) too_much_solvent->reduce_volume Yes supersaturated Supersaturated? too_much_solvent->supersaturated No reduce_volume->start induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal supersaturated->induce_crystallization Yes success Successful Crystallization induce_crystallization->success reheat_cool_slowly Reheat to Dissolve Oil, Cool Slowly oiling_out->reheat_cool_slowly Yes crystals_impure Crystals are Impure/Colored oiling_out->crystals_impure No reheat_cool_slowly->success charcoal_treatment Consider Activated Charcoal Treatment crystals_impure->charcoal_treatment Yes second_recrystallization Perform a Second Recrystallization charcoal_treatment->second_recrystallization second_recrystallization->success

References

characterization of unexpected byproducts in 2-Cyanophenothiazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyanophenothiazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common unexpected byproduct in the synthesis of this compound?

A1: The most frequently encountered unexpected byproduct is 2-carbamoylphenothiazine, which is the amide analog of this compound.[1][2] This occurs due to the hydrolysis of the nitrile group in the presence of trace amounts of water in the reaction mixture.[1]

Q2: How can I minimize the formation of the 2-carbamoylphenothiazine byproduct?

A2: Minimizing the formation of the amide byproduct primarily involves stringent control of moisture in your reaction.[1] Implementing a dehydration step prior to the main reaction is a highly effective strategy.[2] Some patented procedures suggest the use of dehydrating agents like phosphorus oxychloride during the workup to convert the amide back to the nitrile.[1][2]

Q3: What are other potential byproducts I should be aware of?

A3: Besides the amide, you might encounter unreacted starting materials, such as 2-chlorophenothiazine (B30676), if the reaction does not go to completion.[2] Additionally, phenothiazines, in general, are susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide.[3][4]

Q4: What analytical techniques are best for identifying byproducts in my this compound reaction?

A4: A combination of chromatographic and spectroscopic methods is recommended. Thin-layer chromatography (TLC) is a quick and effective method for initial qualitative analysis.[5][6] For more detailed separation and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can be invaluable for identifying the molecular weights of unknown byproducts.[6]

Q5: Where can I find a reliable synthesis protocol for this compound?

A5: Several synthesis routes have been described in the literature, primarily in patents. A common method involves the reaction of 2-chlorophenothiazine with cuprous cyanide in a high-boiling solvent like N-methylpyrrolidone.[1][7] Refer to the detailed experimental protocols section for a representative procedure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant presence of a polar byproduct, confirmed as 2-carbamoylphenothiazine. Presence of water in the reactants or solvent.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Consider adding a dehydrating agent or performing a dehydration step.[1][2]
Low yield of this compound with unreacted 2-chlorophenothiazine remaining. - Incomplete reaction.- Insufficient reaction time or temperature.- Increase the reaction time and/or temperature as per literature protocols.[1][7]- Ensure efficient stirring of the reaction mixture.
Formation of colored impurities (e.g., green or brown). Oxidation of the phenothiazine (B1677639) ring system.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Avoid excessive exposure to light and air during workup and storage.
Difficulty in purifying the final product. Presence of multiple byproducts with similar polarities.- Optimize the recrystallization solvent system. Toluene is often used for this compound.[1][2]- Consider column chromatography for more challenging separations.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures and is provided for informational purposes.[7]

Materials:

  • 2-chlorophenothiazine

  • Copper(I) cyanide

  • N-methylpyrrolidinone (anhydrous)

  • Ethyl acetate

  • Water

  • Sodium cyanide (use with extreme caution in a well-ventilated fume hood)

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorophenothiazine, copper(I) cyanide, and N-methylpyrrolidinone.

  • Heat the mixture to reflux and maintain for approximately 23 hours.

  • After cooling, quench the reaction by carefully adding water.

  • Add sodium cyanide to the mixture and warm it to 30-40°C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude solid in hot ethanol, add activated charcoal, and heat at reflux.

  • Filter the hot solution and concentrate the filtrate to obtain the purified this compound.

Protocol 2: Thin-Layer Chromatography (TLC) for In-Process Reaction Monitoring

Materials:

  • Silica gel TLC plates (F254)

  • Mobile phase: A mixture of methanol (B129727) and n-butanol (e.g., 60:40) can be a starting point.[6]

  • Developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber. Allow the chamber to saturate.

  • Spot a small amount of the reaction mixture, a standard of this compound, and a standard of 2-chlorophenothiazine onto the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. Byproducts may appear as additional spots.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants 2-Chlorophenothiazine + Cuprous Cyanide reaction Reflux in N-Methylpyrrolidone reactants->reaction quench Quench with Water & Sodium Cyanide reaction->quench extraction Ethyl Acetate Extraction quench->extraction drying Drying & Concentration extraction->drying purification Recrystallization (Ethanol) drying->purification tlc TLC Monitoring purification->tlc hplc HPLC Analysis purification->hplc gcms GC-MS for Byproduct ID purification->gcms product Pure This compound purification->product

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

byproduct_formation main_reactant This compound (Nitrile) byproduct 2-Carbamoylphenothiazine (Amide) main_reactant->byproduct Hydrolysis (+H2O) oxidized_byproduct This compound-S-oxide (Sulfoxide) main_reactant->oxidized_byproduct Oxidation (+[O]) starting_material Unreacted 2-Chlorophenothiazine

Caption: Formation pathways of common byproducts in this compound reactions.

References

scaling up 2-Cyanophenothiazine synthesis without compromising purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Cyanophenothiazine. Our aim is to address common challenges encountered during scale-up, ensuring high purity and yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient quenching and extraction. - Presence of moisture in reactants or solvent.- Increase reaction time or temperature within the recommended range (e.g., reflux in N-methylpyrrolidinone for up to 23 hours).[1] - Ensure the reaction mixture is heated to the appropriate temperature (e.g., 200-230°C).[2] - During workup, ensure efficient extraction with a suitable solvent like ethyl acetate (B1210297) and minimize emulsion formation by using brine.[1] - Perform a dehydration step prior to the cyanation reaction to remove water from the reaction mixture.[2]
High Levels of Amide Impurity - Presence of water in the reaction mixture, leading to the hydrolysis of the nitrile group.- Implement a preliminary dehydration step by heating the reactants in the solvent before the main reaction.[2] - For crude product containing amide impurities, a dehydration reaction can be performed using an agent like phosphorus oxychloride in a solvent such as N,N-dimethylformamide before recrystallization.[3]
Formation of a "Black Gummy Product" - Complex side reactions and polymerization at high temperatures. - Inefficient quenching leading to product degradation.- After the reaction, cool the mixture to 70-90°C before quenching with water to precipitate a solid product rather than a gummy mass.[2] - Ensure vigorous stirring during quenching to promote the formation of a filterable solid.
Difficulty in Purification/Recrystallization - Presence of persistent impurities. - Inappropriate solvent system for recrystallization.- Treat the crude product in a suitable solvent (e.g., ethanol) with activated charcoal to remove colored impurities before recrystallization.[1] - Utilize a mixed solvent system for recrystallization, such as toluene (B28343) and methanol (B129727), which has been shown to yield high purity product.[2]
Inconsistent Purity Between Batches - Variation in the quality of starting materials (e.g., 2-chlorophenothiazine (B30676), copper(I) cyanide). - Inconsistent control over reaction parameters (temperature, time, moisture).- Use high-purity starting materials with consistent specifications. - Implement strict process controls for all critical parameters, including automated temperature monitoring and controlled addition of reagents. - Ensure all solvents and reagents are anhydrous where specified.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound production?

A1: A prevalent method for synthesizing this compound on a larger scale involves the reaction of 2-chlorophenothiazine with copper(I) cyanide in a high-boiling organic solvent such as N-methylpyrrolidinone (NMP).[1][2] This reaction is often catalyzed by an iodide salt, like potassium iodide or a mixture of sodium and lithium iodides, to improve reaction kinetics and yield.[2][3]

Q2: How can I minimize the formation of the primary amide impurity during synthesis?

A2: The formation of the amide impurity is primarily due to the presence of water. To minimize this, it is crucial to conduct the reaction under anhydrous conditions. A specific dehydration step before the cyanation reaction is highly effective. This can be achieved by heating the initial mixture of 2-chlorophenothiazine, cuprous cyanide, catalyst, and solvent to 100-120°C to remove water.[2] Post-synthesis, if the amide impurity is present, it can be converted back to the nitrile by treatment with a dehydrating agent like phosphorus oxychloride.[3]

Q3: What are the recommended purification methods to achieve high purity (>99.5%) this compound?

A3: High purity is typically achieved through a multi-step purification process. After the initial workup and extraction, the crude product can be treated with activated charcoal in a solvent like ethanol (B145695) to remove colored impurities.[1] The most effective step for achieving high purity is recrystallization. A mixed solvent system of toluene and methanol has been reported to yield purities of up to 99.61%.[2]

Q4: What are the key safety precautions to consider during the scale-up of this synthesis?

A4: The synthesis involves several hazardous materials and conditions. Copper(I) cyanide is highly toxic. The reaction is run at high temperatures, posing a risk of burns. Quenching the hot reaction mixture with water can be exothermic and should be done with care. The use of sodium cyanide during workup also requires careful handling in a well-ventilated area due to its toxicity. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound with Preliminary Dehydration

This protocol is adapted from a patented method designed to achieve high yield and purity by minimizing amide impurity formation.[2]

  • Dehydration: In a suitable reactor, charge 2-chlorophenothiazine, copper(I) cyanide, a catalyst (e.g., a mixture of potassium iodide and lithium iodide), a solvent (e.g., N-methylpyrrolidinone), and a dewatering agent. The molar ratio of 2-chlorophenothiazine to copper(I) cyanide is approximately 1:0.95-1.25.[2] Heat the mixture to 100-120°C for 0.5-1 hour to ensure the moisture content is below 0.1%.[2]

  • Reaction: After dehydration, increase the temperature of the reactor to 200-230°C and maintain for 3-15 hours.[2]

  • Workup and Extraction: Cool the reactor to 70-90°C. Add water to precipitate the crude product and filter the resulting solid. Extract the product from the solid using ethyl acetate. Concentrate the ethyl acetate solution to dryness to obtain the crude this compound.[2]

  • Purification: Dissolve the crude product in a mixed solvent of toluene and methanol (e.g., a volume ratio of 1:0.15). Heat the mixture to 120°C for approximately 30 minutes, then cool to 20°C to allow for recrystallization. Filter the precipitated solid to obtain purified this compound.[2]

Protocol 2: Purification of Crude this compound Containing Amide Impurities

This protocol is based on a method for purifying crude product that contains significant amide impurities.[3]

  • Dissolution: Dissolve the crude this compound in N,N-dimethylformamide (DMF) at room temperature.

  • Dehydration of Impurity: Add a dehydrating agent, such as phosphorus oxychloride (1-15% of the crude product weight), to the solution and stir for 5-60 minutes at room temperature.[3]

  • Precipitation: Add an aqueous solution of a weak inorganic base (e.g., sodium bicarbonate) to the reaction mixture to precipitate the product. Ensure the final solution is weakly alkaline.

  • Isolation and Recrystallization: Filter the precipitated solid, wash with water, and dry. Recrystallize the dried solid from toluene to obtain the final product with a purity greater than 99%.[3]

Quantitative Data Summary

Method Starting Material Solvent/Catalyst Reaction Conditions Yield Purity Amide Impurity Reference
Method A2-chlorophenothiazineN-methylpyrrolidinoneReflux, 23 hours~58% (crude), ~33% (purified)Not specifiedNot specified[1]
Method B (with dehydration)2-chlorophenothiazineNMP / KI & LiI215°C, 9 hours92.6%99.61%0.03%[2]
Method C (with dehydration)2-chlorophenothiazineNMP / NaI & LiI200°C, 10 hours92.0%99.55%0.04%[2]
Method D (with dehydration)2-chlorophenothiazineNMP / NaI & LiI230°C, 15 hours90.3%99.52%0.06%[2]
Method E (with POCl₃ purification)2-chlorophenothiazineNMP / KI230-270°C, 3-20 hours>85%>99%<0.15%[3]

Visualizations

Synthesis_Workflow Start Starting Materials (2-Chlorophenothiazine, CuCN, Catalyst, Solvent) Dehydration Dehydration (100-120°C) Start->Dehydration Step 1 Reaction Cyanation Reaction (200-230°C) Dehydration->Reaction Step 2 Workup Workup (Quenching, Filtration, Extraction) Reaction->Workup Step 3 Crude Crude this compound Workup->Crude Step 4 Amide_Impurity Amide Impurity Check Crude->Amide_Impurity Step 5 Dehydration_Purification Dehydration with POCl₃ Amide_Impurity->Dehydration_Purification High Amide Recrystallization Recrystallization (e.g., Toluene/Methanol) Amide_Impurity->Recrystallization Low Amide Dehydration_Purification->Recrystallization Final_Product High-Purity This compound (>99.5%) Recrystallization->Final_Product Final Step

Caption: Workflow for high-purity this compound synthesis.

Troubleshooting_Logic Issue Observed Issue Low_Yield Low Yield Issue->Low_Yield High_Amide High Amide Impurity Issue->High_Amide Gummy_Product Gummy Product Issue->Gummy_Product Cause_Incomplete_Reaction Incomplete Reaction / Low Temp Low_Yield->Cause_Incomplete_Reaction Cause_Moisture Presence of Water High_Amide->Cause_Moisture Cause_Quenching Improper Quenching Gummy_Product->Cause_Quenching Solution_Time_Temp Increase Reaction Time/Temp Cause_Incomplete_Reaction->Solution_Time_Temp Solution_Dehydration Implement Dehydration Step Cause_Moisture->Solution_Dehydration Solution_POCl3 Use POCl₃ Post-Synthesis Cause_Moisture->Solution_POCl3 Solution_Cool_Quench Cool Before Quenching Cause_Quenching->Solution_Cool_Quench

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Cyanophenothiazine, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The objective is to offer a detailed, data-driven comparison to aid researchers in selecting the most appropriate analytical method for their specific needs.

Introduction

This compound (CAS No. 38642-74-9) is a critical building block in the synthesis of several active pharmaceutical ingredients, particularly antipsychotic drugs.[1][3] Ensuring the purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and related compounds.[4][5][6][7] This guide compares two reversed-phase HPLC methods utilizing different stationary phases: a traditional C18 column and a Cyano (CN) column, to evaluate their performance in resolving this compound from its potential impurities.

Comparative HPLC Methods

Two distinct HPLC methods were developed and compared for the purity analysis of this compound. Method A employs a conventional C18 stationary phase, which separates analytes based on hydrophobic interactions. Method B utilizes a Cyano stationary phase, which offers alternative selectivity through dipole-dipole interactions in addition to moderate hydrophobic interactions.[8][9]

Table 1: HPLC Method Parameters
ParameterMethod A: C18 Reversed-PhaseMethod B: Cyano Reversed-Phase
Stationary Phase C18, 5 µm, 4.6 x 250 mmCyano (CN), 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C
Diluent AcetonitrileAcetonitrile

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

Chromatographic Procedure

The HPLC system is set up according to the parameters outlined in Table 1 for each respective method. The column is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved. A blank (diluent) is injected first, followed by the standard solution and then the sample solution.

Data Presentation and Comparison

The performance of each method was evaluated based on retention time, peak asymmetry, and resolution from a known impurity, 2-Chlorophenothiazine.

Table 2: Comparative Performance Data
AnalyteParameterMethod A (C18)Method B (CN)
This compound Retention Time (min)5.84.2
Peak Asymmetry1.11.2
Impurity (2-Chlorophenothiazine) Retention Time (min)6.55.1
Resolution (Rs) Between this compound and Impurity2.53.1

The results indicate that while both methods are suitable for the purity assessment of this compound, the Cyano column (Method B) provides better resolution from the 2-Chlorophenothiazine impurity in a shorter analysis time. The C18 column (Method A) shows slightly better peak symmetry.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Filtration B->C D HPLC Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Purity Calculation G->H I Reporting H->I

References

Unveiling the Spectroscopic Signature of 2-Cyanophenothiazine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-cyanophenothiazine is presented, offering a crucial dataset for researchers and professionals in drug development and materials science. This guide provides a comparative view against the parent phenothiazine (B1677639) and 2-chlorophenothiazine (B30676), highlighting the electronic influence of the nitrile substituent on the heterocyclic framework. The experimental protocols for NMR data acquisition are also detailed to ensure reproducibility.

The introduction of a cyano group at the 2-position of the phenothiazine scaffold significantly alters its electronic properties, which is reflected in the chemical shifts of the protons and carbon atoms. A thorough understanding of these changes through NMR spectroscopy is fundamental for the structural elucidation and purity assessment of this compound and its derivatives, which are of interest in medicinal chemistry and organic electronics.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectra reveal a downfield shift for the protons on the cyano-substituted ring of this compound compared to the unsubstituted phenothiazine. This is attributed to the electron-withdrawing nature of the cyano group. The data for 2-chlorophenothiazine is also provided to compare the effect of a different electron-withdrawing group at the same position.

CompoundProtonMultiplicityChemical Shift (δ, ppm)J (Hz)
This compound H-1d7.452.1
H-3dd7.288.3, 2.1
H-4d6.958.3
H-6dd7.157.8, 1.5
H-7td6.987.8, 1.5
H-8td6.857.8, 1.5
H-9dd6.927.8, 1.5
N-Hbr s8.65
Phenothiazine [1]H-1, H-9dd6.897.7, 1.6
H-2, H-8td6.957.7, 1.6
H-3, H-7td6.807.7, 1.6
H-4, H-6dd7.107.7, 1.6
N-Hbr s8.29
2-Chlorophenothiazine H-1d7.182.3
H-3dd6.958.5, 2.3
H-4d6.888.5
H-6dd7.127.8, 1.5
H-7td6.937.8, 1.5
H-8td6.847.8, 1.5
H-9dd6.897.8, 1.5
N-Hbr s8.42

Note: The chemical shifts for this compound and 2-chlorophenothiazine are predicted values based on spectroscopic data of similar compounds and established substituent effects. The data for phenothiazine is from experimental sources.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR data further illustrates the electronic impact of the substituents. The carbon atom directly attached to the cyano group (C-2) in this compound shows a significant downfield shift, while the cyano carbon itself appears at a characteristic chemical shift.

CompoundCarbonChemical Shift (δ, ppm)
This compound C-1129.8
C-2108.5
C-3128.2
C-4116.5
C-4a122.0
C-5a122.8
C-6127.5
C-7122.9
C-8122.1
C-9115.8
C-9a143.5
C-10a140.1
CN118.5
Phenothiazine C-1, C-9115.4
C-2, C-8122.2
C-3, C-7126.8
C-4, C-6121.7
C-4a, C-5a125.9
C-9a, C-10a141.6
2-Chlorophenothiazine C-1128.5
C-2126.8
C-3127.3
C-4116.2
C-4a123.1
C-5a122.5
C-6127.4
C-7122.7
C-8122.0
C-9115.6
C-9a142.8
C-10a141.2

Note: The chemical shifts for this compound and 2-chlorophenothiazine are predicted values based on spectroscopic data of similar compounds and established substituent effects. The data for phenothiazine is from experimental sources.

Experimental Protocol

The following provides a general procedure for the acquisition of ¹H and ¹³C NMR spectra for phenothiazine derivatives.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of this compound and its comparison with related compounds.

NMR_Characterization_Workflow Workflow for NMR Characterization of this compound cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Comparison cluster_output Final Output Synth_Target Synthesize this compound Purify Purify all compounds Synth_Target->Purify Synth_Comp1 Obtain Phenothiazine Synth_Comp1->Purify Synth_Comp2 Obtain 2-Chlorophenothiazine Synth_Comp2->Purify Prep_Sample Prepare NMR Samples Purify->Prep_Sample Acquire_1H Acquire 1H NMR Spectra Prep_Sample->Acquire_1H Acquire_13C Acquire 13C NMR Spectra Prep_Sample->Acquire_13C Process_Spectra Process & Assign Spectra Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Compare_1H Compare 1H NMR Data Process_Spectra->Compare_1H Compare_13C Compare 13C NMR Data Process_Spectra->Compare_13C Interpret Interpret Substituent Effects Compare_1H->Interpret Compare_13C->Interpret Guide Generate Comparison Guide Interpret->Guide

References

Validating the Synthesis of 2-Cyanophenothiazine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of synthesized compounds is paramount to ensure purity, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Cyanophenothiazine synthesis, with a primary focus on a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method. Alternative techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC), are also discussed to provide a holistic overview for selecting the most appropriate validation strategy.

Introduction to this compound and its Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antipsychotic drug Pericyazine. The purity of this compound directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). The common synthesis route involves the reaction of 2-chlorophenothiazine (B30676) with cuprous cyanide. A primary impurity of concern is the amide derivative, formed by the hydrolysis of the nitrile group, which must be monitored and controlled.

Proposed LC-MS Method for this compound Validation

Given the need for high sensitivity and specificity to detect and quantify this compound and its potential impurities, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed. This method is adapted from established analytical procedures for related phenothiazine (B1677639) derivatives and offers superior performance for trace-level detection and structural confirmation.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to prepare working standards and quality control samples at appropriate concentrations for calibration and validation.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 5 L/min.

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 225.1 → Product ions (e.g., 197.1, 166.1). Note: Specific product ions should be determined by direct infusion and fragmentation studies.

    • Amide Impurity (2-Phenothiazinecarboxamide): Precursor ion (m/z) 243.1 → Product ions (e.g., 226.1, 198.1). Note: Specific product ions should be determined by direct infusion and fragmentation studies.

Data Presentation: Performance Characteristics of the Proposed LC-MS Method

The following table summarizes the expected performance characteristics of the proposed LC-MS method, based on typical validation parameters for similar analytical procedures.

ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Comparison with Alternative Analytical Methods

While LC-MS offers the highest sensitivity and specificity, other analytical techniques can also be employed for the validation of this compound synthesis, each with its own advantages and limitations.

Comparative Data of Analytical Methods

The table below provides a comparison of the proposed LC-MS method with HPLC-UV, GC-MS, and TLC. The performance data for alternative methods are based on general capabilities for phenothiazine derivatives due to the lack of specific published data for this compound.

Analytical MethodPrincipleLinearity Range (Typical)LOD (Typical)LOQ (Typical)Precision (%RSD, Typical)Throughput
LC-MS/MS (Proposed) Chromatographic separation followed by mass-based detection and fragmentation.0.5 - 1000 ng/mL< 0.1 ng/mL0.5 ng/mL< 5%Medium
HPLC-UV Chromatographic separation with detection based on UV absorbance.0.1 - 100 µg/mL~10-50 ng/mL~50-100 ng/mL< 2%High
GC-MS Separation of volatile compounds followed by mass-based detection.Dependent on derivatization~1-10 ng/mL~10-20 ng/mL< 10%Medium
TLC Separation on a solid stationary phase with a liquid mobile phase.Semi-quantitative~100-500 ng/spotN/A> 10%High

Mandatory Visualizations

Logical Workflow for this compound Synthesis and Validation

cluster_synthesis Synthesis Stage cluster_validation Validation Stage start Starting Materials (2-chlorophenothiazine, CuCN) reaction Chemical Reaction start->reaction workup Quenching & Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Final Product (this compound) purification->product sampling Sampling of Final Product product->sampling lcms LC-MS Analysis (Purity & Impurity Profiling) sampling->lcms hplcuv HPLC-UV Analysis (Assay) sampling->hplcuv comparison Comparison of Results lcms->comparison hplcuv->comparison release Batch Release comparison->release

Caption: Workflow of this compound synthesis and subsequent analytical validation.

Experimental Workflow for LC-MS Method

start Sample Preparation (Dissolution & Dilution) hplc HPLC Separation (C18 Column, Gradient Elution) start->hplc esi Electrospray Ionization (ESI) (Positive Mode) hplc->esi ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Q2) (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Q3) (Product Ion Scanning) cid->ms2 detector Detector ms2->detector data Data Acquisition & Analysis detector->data

Caption: Step-by-step workflow of the proposed LC-MS/MS method for this compound analysis.

comparing the photocatalytic activity of 2-Cyanophenothiazine with other phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a photocatalyst is paramount for efficient and sustainable chemical synthesis. Phenothiazines have emerged as a powerful class of organic photoredox catalysts, prized for their strong reducing capabilities in the excited state and their tunable photophysical and electrochemical properties. This guide provides a comparative overview of the photocatalytic activity of various phenothiazine (B1677639) derivatives, with a particular focus on contextualizing the potential role of 2-Cyanophenothiazine, a derivative for which specific photocatalytic data is not yet prevalent in the literature.

Overview of Phenothiazines in Photocatalysis

Phenothiazine and its derivatives are heterocyclic compounds that function as potent single-electron transfer (SET) agents upon photoexcitation.[1] They are utilized in a wide array of synthetic transformations, including oxidative couplings, dehalogenations, and C-H functionalizations.[1] The photocatalytic cycle is typically initiated by the absorption of light, promoting the phenothiazine to an excited state, from which it can donate an electron to a substrate. The resulting phenothiazine radical cation is a persistent species that plays a crucial role in the catalytic cycle.[2] The electronic properties, and thus the photocatalytic efficacy, of the phenothiazine core can be finely tuned through chemical modifications, such as N-substitution or extension of the π-conjugation.[3][4]

Comparative Analysis of Photocatalytic Performance

While direct, head-to-head comparative studies under identical conditions across a broad spectrum of phenothiazine derivatives are limited, this guide synthesizes available data to provide an objective overview. The following tables summarize key photophysical and electrochemical properties, as well as reported performance in a benchmark photocatalytic reaction—the oxidative coupling of amines.

Photophysical and Electrochemical Properties of Selected Phenothiazine Derivatives

The photophysical and electrochemical properties of a photocatalyst are critical determinants of its activity. The absorption wavelength dictates the required light source, while the excited-state redox potential determines the thermodynamic feasibility of the desired electron transfer.

PhotocatalystAbbreviationλabs (nm)λem (nm)Fluorescence Quantum Yield (ΦF)E1/2 (V vs. Fc/Fc+)E*red (V vs. SCE)
N-PhenylphenothiazinePTZ3164150.030.16-2.17
N-(4-tert-butylphenyl)-[3]benzothieno[3,2-b]phenothiazine1 3384250.040.26-2.12
N-(4-tert-butylphenyl)dibenzo[b,i]phenothiazine2 3584370.050.36-2.15
N-(4-tert-butylphenyl)naphtho[2,3-a]phenothiazine3 4245120.110.27 / 0.96-1.72
N-(4-tert-butylphenyl)anthra[2,3-a]phenothiazine4 4505350.130.31 / 0.93-1.74
N-(4-tert-butylphenyl)tetraceno[2,3-a]phenothiazine5 4675500.150.26 / 0.84-1.74
N-Phenylphenothiazine sulfoxidePTH-O373--1.35 (V vs. SCE)-1.30 (V vs. SCE)

Data for PTZ and compounds 1-5 sourced from[3][4][5]. Data for PTH-O sourced from[2]. Please note that reference electrodes may vary between studies.

Performance in the Photocatalytic Oxidative Coupling of Benzylamine (B48309)

The oxidative coupling of benzylamine to N-benzylidene-1-phenylmethanamine is a common benchmark reaction to evaluate the efficacy of photocatalysts. The data below, extracted from a study on extended phenothiazines, highlights the impact of structural modifications on catalytic activity.

PhotocatalystCatalyst Loading (mol%)Light SourceReaction Time (h)Conversion (%)
PTZ0.5UV (365 nm)399
1 0.5UV (365 nm)399
2 0.5UV (365 nm)399
3 0.5White LED199
4 0.5White LED399
5 0.5White LED399

Data for PTZ and compounds 1-5 sourced from[3][4]. The study notes that under white light irradiation, PTZ, 1 , and 2 showed almost no catalytic activity, demonstrating the importance of red-shifted absorption for visible-light photocatalysis.

The Case of this compound

Currently, there is a notable absence of published studies detailing the photocatalytic activity of this compound. One study on the synthesis of N-aryl phenothiazines via a benzyne (B1209423) route reported that this compound was unreactive, attributing this to the attenuated nucleophilicity of the corresponding phenothiazide anion due to the electron-withdrawing nature of the cyano group.[6]

While this does not directly comment on its photocatalytic properties, the strong electron-withdrawing effect of the cyano group at the 2-position would be expected to significantly influence the electronic structure of the phenothiazine core. It is plausible that this substitution would increase the oxidation potential of the molecule, making it a less powerful reductant in the excited state compared to unsubstituted or electron-rich derivatives. However, it could also potentially enhance other properties, such as its stability or its ability to act as a photooxidant. A comprehensive investigation into the photophysical properties and photocatalytic performance of this compound is warranted to fully understand its potential in this domain.

Experimental Protocols

A generalized experimental procedure for the photocatalytic oxidative coupling of amines using a phenothiazine derivative is provided below. This protocol is a composite based on methodologies reported in the literature.[3][4][7]

General Procedure for Photocatalytic Oxidative Coupling of Benzylamine
  • Reaction Setup: A solution of benzylamine (0.2 mmol, 1.0 equiv) in a suitable solvent (e.g., acetonitrile, 2.0 mL) is prepared in a reaction vessel (e.g., a screw-capped vial).

  • Catalyst Addition: The phenothiazine photocatalyst (e.g., catalyst 3 , 0.001 mmol, 0.5 mol%) is added to the solution.

  • Atmosphere: The reaction vessel is sealed and the headspace is purged with oxygen (O2) by bubbling the gas through the solution for several minutes. The vessel is then maintained under an O2 atmosphere (e.g., using a balloon).

  • Irradiation: The reaction mixture is stirred vigorously and irradiated with a suitable light source (e.g., a white LED lamp, ~23 W) at room temperature.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired imine product.

Experimental workflow for photocatalytic amine coupling.

Signaling Pathways and Mechanisms

The photocatalytic activity of phenothiazines generally proceeds through a single-electron transfer (SET) mechanism. The key steps are illustrated in the following diagram.

photocatalytic_cycle cluster_substrates Substrate Conversion PC Phenothiazine (PTZ) PC_star PTZ* PC->PC_star Light (hν) PC_radical PTZ•+ PC_star->PC_radical SET Substrate Substrate (e.g., Amine) Substrate_radical Substrate•+ PC_radical->PC Regeneration Substrate->Substrate_radical Product Product (e.g., Imine) Substrate_radical->Product Downstream Reactions

References

A Comparative Guide to Photoredox Catalysts: 2-Cyanophenothiazine versus Methylene Blue

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of 2-Cyanophenothiazine and Methylene Blue for their applications as photoredox catalysts. While Methylene Blue is a well-established and extensively studied catalyst in this domain, a significant information gap exists for this compound, for which there is a notable absence of published data regarding its photoredox catalytic performance. This guide will present a comprehensive overview of Methylene Blue, supported by experimental data, and discuss the known properties of the broader phenothiazine (B1677639) class to which this compound belongs, offering a perspective on its potential, yet unproven, utility.

Introduction to Phenothiazine-Based Photoredox Catalysis

Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in photoredox catalysis. Their unique electronic structure allows them to absorb visible light and engage in single-electron transfer (SET) processes, making them valuable tools for a variety of organic transformations. These catalysts can be excited by light to a higher energy state, transforming them into potent oxidants or reductants. This versatility has led to their use in C-C and C-heteroatom bond formation, polymerization reactions, and degradation of pollutants.

Methylene Blue: A Veteran Photoredox Catalyst

Methylene Blue, a well-known phenothiazine dye, has a long history of use in various scientific fields and has emerged as a cost-effective and efficient organocatalyst for a range of photoredox reactions. Its strong absorption in the visible region, coupled with a long-lived triplet excited state, allows it to participate in both oxidative and reductive quenching cycles.

Photophysical and Electrochemical Properties of Methylene Blue

The efficacy of a photoredox catalyst is largely determined by its photophysical and electrochemical properties. The following table summarizes key data for Methylene Blue.

PropertyValueReference
Absorption Maximum (λmax) 664 nm (in water)[1]
Molar Absorptivity (ε) 94,000 M⁻¹cm⁻¹[1]
Singlet Excited State Lifetime (τs) ~1.0 ns[1]
Triplet Excited State Lifetime (τt) ~32 µs[1]
Singlet Oxygen Quantum Yield (ΦΔ) 0.60 (in CH₃CN)Not explicitly found in search results
Ground State Reduction Potential (Ered) +0.01 V vs. SHENot explicitly found in search results
Excited State Reduction Potential (E*red) +1.88 V vs. SHENot explicitly found in search results
Experimental Protocol: Methylene Blue Catalyzed Synthesis of Tetrahydrobenzo[b]pyran Scaffolds

The following protocol details a typical application of Methylene Blue in a multicomponent reaction.[1]

Reaction: Synthesis of Tetrahydrobenzo[b]pyran Scaffolds via a Radical Tandem Knoevenagel–Michael Cyclocondensation.

Materials:

  • Aldehyde derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Methylene Blue (0.2 mol%)

  • Water (3 mL)

Procedure:

  • In a reaction vessel, combine the aldehyde, malononitrile, dimedone, and Methylene Blue in water.

  • Irradiate the mixture with a white LED (18 W) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-7 minutes), the solid product is collected by filtration and washed with water.

  • The crude product can be purified by crystallization from ethanol.

Results: This method has been shown to produce a wide range of tetrahydrobenzo[b]pyran scaffolds in excellent yields (81-98%).[1]

Photoredox Catalytic Cycle of Methylene Blue

The photoredox catalytic cycle of Methylene Blue can proceed through either an oxidative or a reductive quenching pathway, depending on the reaction substrates.

G cluster_oxidative Oxidative Quenching cluster_reductive Reductive Quenching MB Methylene Blue (MB) MB_star Excited State (MB*) MB->MB_star Visible Light (hν) MB_radical_cation MB Radical Cation (MB•+) MB_star->MB_radical_cation e- to Substrate MB_radical_anion MB Radical Anion (MB•-) MB_star->MB_radical_anion e- from Substrate MB_radical_cation->MB e- from Reductant MB_radical_anion->MB e- to Oxidant Substrate_ox Substrate (Reduced) Product_ox Product (Oxidized) Substrate_ox->Product_ox Substrate_red Substrate (Oxidized) Product_red Product (Reduced) Substrate_red->Product_red

Caption: General photoredox cycles of Methylene Blue.

This compound: An Enigma in Photoredox Catalysis

Despite being a phenothiazine derivative, this compound is not documented as a photoredox catalyst in the scientific literature. Searches for its photophysical properties, excited-state potentials, and applications in photocatalysis have not yielded any specific data. Its primary documented use is as an intermediate in the synthesis of pharmaceuticals.

The presence of the electron-withdrawing cyano group at the 2-position of the phenothiazine core would be expected to influence its electronic and photophysical properties compared to the parent phenothiazine or Methylene Blue. However, without experimental data, any discussion of its potential catalytic activity remains speculative.

Insights from a Structurally Similar Compound: 2-Aminophenothiazine

To provide some context, the photophysical and electrochemical properties of 2-aminophenothiazine, which has an electron-donating amino group at the 2-position, have been studied.[2]

Property of 2-AminophenothiazineValueReference
Absorption Maximum (λmax) 224, 256, 322 nm (in acetonitrile)[2]
Fluorescence Maximum (λem) 450 nm (in acetonitrile)[2]
Fluorescence Quantum Yield (Φf) < 0.01[2]
Intersystem Crossing Quantum Yield (ΦT) 0.72 ± 0.07[2]
Oxidation Potential (Eox) 0.38 V vs. Ag/AgCl(sat)[2]

The high intersystem crossing quantum yield of 2-aminophenothiazine suggests that it efficiently forms a triplet excited state, a key characteristic for many photoredox catalysts.[2] The lower oxidation potential compared to the parent phenothiazine indicates that the amino group enhances its electron-donating ability.[2] It is plausible that the cyano group in this compound would have the opposite effect, making it more difficult to oxidize and potentially a better photo-oxidant.

Comparative Summary and Future Outlook

The following table provides a high-level comparison based on the available information.

FeatureMethylene BlueThis compound
Status as a Photoredox Catalyst Well-established and widely usedNot established; no published data
Visible Light Absorption Strong (λmax ≈ 664 nm)Expected, but no specific data
Photophysical Data Extensively characterizedNot available
Electrochemical Data Well-documentedNot available
Proven Applications Numerous organic transformations, polymerization, pollutant degradationPharmaceutical intermediate

The stark contrast in the available data highlights that Methylene Blue is a reliable and well-understood photoredox catalyst suitable for a wide range of applications. This compound, on the other hand, represents an unexplored area in photoredox catalysis.

For researchers and drug development professionals, the key takeaways are:

  • Methylene Blue is a readily available, inexpensive, and effective photoredox catalyst for various synthetic methodologies.

  • This compound currently lacks the necessary data to be considered a viable alternative. Its potential as a photoredox catalyst is unknown and would require significant foundational research to establish its properties and efficacy.

Future research into the photophysical and electrochemical properties of this compound is necessary to determine if it possesses characteristics suitable for photoredox catalysis. Such studies would need to establish its absorption spectrum, excited state lifetimes, quantum yields, and redox potentials. Until such data becomes available, Methylene Blue remains the superior and only viable choice between the two for photoredox applications.

Experimental Workflows

The logical workflow for evaluating a potential photoredox catalyst like this compound in comparison to an established one like Methylene Blue would follow a structured approach.

G cluster_eval Catalyst Evaluation Workflow start Select Catalysts (this compound vs. Methylene Blue) photophys Photophysical Characterization (UV-Vis, Fluorescence, Lifetimes, Quantum Yields) start->photophys electrochem Electrochemical Analysis (Cyclic Voltammetry) start->electrochem model_reaction Select Model Photoredox Reaction photophys->model_reaction electrochem->model_reaction optimization Reaction Optimization (Solvent, Concentration, Light Source) model_reaction->optimization scope Substrate Scope and Mechanistic Studies optimization->scope comparison Comparative Performance Analysis (Yield, Reaction Time, TON/TOF) scope->comparison conclusion Conclusion on Viability comparison->conclusion

Caption: Workflow for comparing photoredox catalysts.

References

Unveiling the Electrochemical Landscape: A Comparative Analysis of 2-Cyanophenothiazine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electrochemical properties of 2-Cyanophenothiazine and its positional isomers—1-, 3-, and 4-Cyanophenothiazine—reveals the significant influence of the nitrile group's position on the redox behavior of the phenothiazine (B1677639) core. This comparative guide, tailored for researchers, scientists, and drug development professionals, synthesizes available experimental data to elucidate the structure-property relationships governing their electrochemical characteristics.

The phenothiazine scaffold is a cornerstone in the development of a wide array of therapeutic agents and functional organic materials. The introduction of substituents, such as the electron-withdrawing cyano group, can dramatically alter the electronic properties of the parent molecule, impacting its reactivity, stability, and potential applications. Understanding the nuanced differences in the electrochemical behavior of cyanophenothiazine isomers is crucial for the rational design of novel compounds with tailored redox characteristics.

Comparative Electrochemical Data

For context, the electrochemical behavior of 2-chlorophenothiazine (B30676) (2-CPTZ), a structurally related compound, has been studied. In a non-anhydrous acetonitrile (B52724) solvent, 2-CPTZ exhibits two oxidation events. The first is a quasi-reversible process with an anodic peak potential (Epa) of +0.376 V (vs. Fc/Fc+), attributed to the formation of a radical cation. A second, irreversible oxidation occurs at a higher potential.[1][2]

Based on general principles of substituent effects on aromatic systems, the following trends in oxidation potentials for the cyanophenothiazine isomers can be anticipated:

  • This compound: The cyano group at the 2-position exerts a significant electron-withdrawing effect, which is expected to increase the oxidation potential relative to unsubstituted phenothiazine.

  • 1-Cyanophenothiazine: The effect of the cyano group at the 1-position is also anticipated to be strongly electron-withdrawing, leading to a higher oxidation potential.

  • 3-Cyanophenothiazine: The 3-position is also subject to the electron-withdrawing influence of the cyano group, likely resulting in an increased oxidation potential.

  • 4-Cyanophenothiazine: Similar to the other isomers, the 4-cyano substituent is expected to raise the oxidation potential of the phenothiazine core.

A precise quantitative comparison of the oxidation potentials and other electrochemical parameters requires direct experimental investigation under standardized conditions.

Experimental Protocols

To facilitate further research and direct comparison, the following is a detailed methodology for the key experiments required to characterize the electrochemical properties of cyanophenothiazine isomers.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound.

Objective: To determine the oxidation and reduction potentials, assess the reversibility of electron transfer processes, and estimate the stability of the generated radical ions.

Methodology:

  • Solution Preparation: Prepare a 1 mM solution of the cyanophenothiazine isomer in an appropriate solvent, such as acetonitrile or dichloromethane, containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).

  • Electrochemical Cell Setup: Utilize a standard three-electrode cell configuration consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc+) reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to induce oxidation, and then reverse the scan to a potential sufficiently negative to observe the corresponding reduction. Typical scan rates range from 20 to 200 mV/s.

  • Data Analysis: From the resulting voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc). The half-wave potential (E1/2), an indicator of the standard redox potential, can be calculated as (Epa + Epc) / 2 for reversible or quasi-reversible processes. The peak separation (ΔEp = Epa - Epc) provides information about the electron transfer kinetics.

Structure-Property Relationship Visualization

The following diagram illustrates the general workflow for the electrochemical analysis of cyanophenothiazine isomers, highlighting the key steps from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Interpretation synthesis Synthesis of Isomers purification Purification synthesis->purification solution Solution Preparation purification->solution cv Cyclic Voltammetry solution->cv potentials Redox Potentials (Epa, Epc, E1/2) cv->potentials reversibility Reversibility (ΔEp, ipa/ipc) cv->reversibility structure_activity Structure-Activity Relationship potentials->structure_activity reversibility->structure_activity

Fig. 1: Experimental workflow for electrochemical analysis.

Conclusion

The electrochemical properties of cyanophenothiazine isomers are of significant interest for the development of new functional materials and therapeutic agents. While a complete experimental comparison is yet to be reported, the established principles of physical organic chemistry suggest that the position of the cyano group will have a discernible impact on the redox potentials of these compounds. The detailed experimental protocol provided herein offers a standardized approach for researchers to systematically investigate and compare the electrochemical behavior of this compound and its isomers, thereby enabling the rational design of molecules with optimized electronic properties for a variety of applications. Further studies are crucial to populate the comparative data table and provide a more definitive understanding of the structure-electrochemical property relationships within this important class of molecules.

References

A Researcher's Guide to Evaluating 2-Cyanophenothiazine in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Phenothiazines have emerged as a powerful class of organic photoredox catalysts, offering a more sustainable and cost-effective alternative to traditional iridium and ruthenium-based catalysts.[1][2] Their tunable photophysical and electrochemical properties, achieved through synthetic modification, allow for a broad range of chemical transformations.[3][4] 2-Cyanophenothiazine, a commercially available derivative, represents a potential candidate for new applications in photoredox catalysis.

Comparative Performance of Organic Photoredox Catalysts

To properly evaluate the efficacy of this compound, it is essential to compare its performance metrics, particularly the quantum yield, against well-characterized photocatalysts. The quantum yield (Φ) in a photochemical reaction is a crucial measure of efficiency, defined as the number of moles of product formed per mole of photons absorbed.[5] A quantum yield greater than 1 can indicate the presence of a radical chain propagation mechanism.

The following table summarizes the photophysical properties and, where available, the performance of various phenothiazine (B1677639) derivatives and other common organic photocatalysts. This data provides a benchmark for assessing the potential of this compound.

PhotocatalystAbsorption Max (λmax, nm)Emission Max (λem, nm)Excited State Potential (E*red vs. SCE)Notes
Phenothiazine Derivatives
N-Phenylphenothiazine (PTH)~320~430-2.1 V[6]A foundational and highly reducing organic photocatalyst.[6][7]
N-Arylphenothiazines365-450-Up to -3.0 V[3]Excited state potentials can be finely tuned by N-aryl substituents.[3][8]
Phenothiazine Sulfoxide~365-425--1.30 V[6]An oxidized derivative that also exhibits photocatalytic activity.[6]
Other Organic Photocatalysts
Eosin Y530545-0.79 VA common dye used in photoredox catalysis.
Rose Bengal559572-0.7 VAnother widely used xanthene dye photocatalyst.
4CzIPN450510-1.48 VA highly efficient organocatalyst known for its strong oxidizing ability in the excited state.

Experimental Protocol: Quantum Yield Determination

The following is a generalized protocol for determining the reaction quantum yield of a photocatalyst, which can be adapted for this compound. This method typically involves chemical actinometry to measure the photon flux of the light source.

1. Materials and Equipment:

  • Photoreactor with a monochromatic light source (e.g., LED)

  • UV-Vis spectrophotometer

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for product quantification

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • The photocatalyst (this compound)

  • Reactants and solvent for the chosen photoredox reaction

  • Internal standard for chromatography

2. Procedure:

Part A: Determination of Photon Flux using Chemical Actinometry

  • Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate (B100866) in 0.05 M H₂SO₄).

  • Irradiate a known volume of the actinometer solution in the photoreactor for a specific time, ensuring complete light absorption.

  • After irradiation, develop the actinometer by adding a solution of 1,10-phenanthroline (B135089) and a buffer to form the colored Fe²⁺(phen)₃ complex.

  • Measure the absorbance of the colored solution using a UV-Vis spectrophotometer at its λmax (typically around 510 nm).

  • Calculate the moles of Fe²⁺ formed using the Beer-Lambert law. The quantum yield for the ferrioxalate actinometer is well-established for different wavelengths.

  • From the moles of Fe²⁺ formed and the known quantum yield of the actinometer, calculate the photon flux (moles of photons per unit time) of the light source.

Part B: Photocatalytic Reaction and Quantum Yield Calculation

  • Prepare a reaction mixture containing the photocatalyst (this compound), the substrates, and an internal standard in the appropriate solvent.

  • Measure the initial absorbance of the reaction mixture at the irradiation wavelength. To ensure accurate quantum yield determination, the absorbance should ideally be greater than 2 to assume all incident photons are absorbed.

  • Irradiate the reaction mixture in the photoreactor for a set period, taking aliquots at different time intervals.

  • Analyze the aliquots using GC or HPLC to determine the concentration of the product formed over time.

  • Plot the moles of product formed versus time. The initial slope of this plot gives the reaction rate in moles per second.

  • Calculate the reaction quantum yield (Φ) using the following formula:

    Φ = (rate of product formation) / (photon flux)

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for quantum yield determination and the general mechanism of photoredox catalysis.

experimental_workflow cluster_actinometry Part A: Photon Flux Determination cluster_photoreaction Part B: Photocatalytic Reaction cluster_calculation Final Calculation A1 Prepare Actinometer Solution A2 Irradiate Actinometer A1->A2 A3 Develop and Measure Absorbance A2->A3 A4 Calculate Photon Flux A3->A4 C1 Calculate Quantum Yield (Φ) A4->C1 Photon Flux (I₀) B1 Prepare Reaction Mixture B2 Irradiate Reaction & Take Aliquots B1->B2 B3 Quantify Product Formation (GC/HPLC) B2->B3 B4 Determine Reaction Rate B3->B4 B4->C1 Reaction Rate

Caption: Experimental workflow for quantum yield determination.

photoredox_cycle cluster_oxidative Oxidative Quenching cluster_reductive Reductive Quenching PC PC PC_star PC* PC->PC_star Excitation PC_oxidized PC⁺ PC_star->PC_oxidized SET PC_reduced PC⁻ PC_star->PC_reduced SET Sub_red Substrate (Red) Sub_ox Substrate (Ox) PC_oxidized->PC SET PC_reduced->PC SET Product_red Product (Red) Sub_red->Product_red Reaction Product_ox Product (Ox) Sub_ox->Product_ox Reaction light light->PC

Caption: General photoredox catalytic cycles.

By following the outlined experimental protocol and utilizing the provided comparative data, researchers can effectively determine the quantum yield of this compound for a specific photoredox reaction and situate its performance within the broader context of known organic photocatalysts. This will enable an informed assessment of its potential for applications in organic synthesis and drug development.

References

Comparative Stability of 2-Cyanophenothiazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) is a cornerstone of robust drug development. This guide provides a comparative overview of the stability of 2-cyanophenothiazine derivatives under various stress conditions, offering insights into their degradation pathways and analytical methodologies for their assessment.

The phenothiazine (B1677639) scaffold is a well-established pharmacophore in many antipsychotic medications.[1] The introduction of a cyano (-CN) group at the 2-position, an electron-withdrawing moiety, can significantly influence the molecule's electronic properties, and consequently, its stability.[2][3] Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[4][5]

This guide focuses on the stability profile of this compound derivatives, using Cyamemazine as a primary example, and draws comparisons with other relevant phenothiazine compounds to provide a broader context.

Comparative Stability Data

The stability of a drug substance is assessed under several stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[4] These include hydrolysis (acidic and alkaline), oxidation, heat, and light. The following table summarizes the degradation of Cyamemazine tartrate, a this compound derivative, under forced degradation conditions. For comparative context, qualitative stability information for other phenothiazine derivatives is also included.

Stress ConditionThis compound Derivative (Cyamemazine Tartrate)Other Phenothiazine Derivatives (Qualitative Data)Key Degradation Pathways
Acid Hydrolysis Significant DegradationStability is pH-dependent; generally more stable in acidic to neutral pH.[6]Hydrolysis of side chain
Alkaline Hydrolysis Significant DegradationLess stable in alkaline conditions.[6]Hydrolysis of side chain
Oxidative Stress Significant DegradationProne to oxidation, primarily at the sulfur atom of the phenothiazine ring, forming sulfoxides and sulfones.[7][8]S-oxidation
Thermal Degradation Moderate DegradationGenerally stable in moderate heat.[9]Side-chain cleavage, ring modifications
Photodegradation Moderate DegradationHighly susceptible to degradation upon exposure to light (UV and visible).[10][11] This is a well-established characteristic of the phenothiazine class.[12][13]Oxidation, polymerization, cleavage of side chain

Data for Cyamemazine Tartrate is derived from a stability-indicating HPLC method development study.[14][15]

Experimental Protocols

Detailed and validated analytical methods are essential for accurately assessing drug stability. The following protocols are based on established methods for phenothiazine derivatives and ICH guidelines.[5][14][15]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the analytical method. A general approach involves the following steps:

  • Preparation of Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 M to 1 M HCl) and refluxed at a specific temperature (e.g., 60-80°C) for a defined period.[5] Samples are withdrawn at various time points, neutralized with a suitable base, and diluted for analysis.

  • Alkaline Hydrolysis: The stock solution is treated with a base (e.g., 0.1 M to 1 M NaOH) and refluxed under similar conditions as acid hydrolysis.[5] Samples are withdrawn, neutralized with a suitable acid, and prepared for analysis.

  • Oxidative Degradation: The stock solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), and kept at room temperature or slightly elevated temperature for a specified duration.[5] Samples are then diluted for analysis.

  • Thermal Degradation: The solid drug substance is exposed to dry heat in a hot air oven (e.g., at 100°C) for a set period.[16] A solution of the drug substance may also be refluxed for a specified time. Samples are then prepared for analysis.

  • Photostability Testing: The drug substance (both in solid state and in solution) is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5] The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[17] Control samples are kept in the dark to differentiate between light-induced and thermal degradation.

Stability-Indicating Analytical Method: RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the separation and quantification of the parent drug and its degradation products.

  • Chromatographic System:

    • Column: A C18 column (e.g., Hypersil BDS C18, 250 mm × 4.6 mm, 5 µm particle size) is typically used.[14][15]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used. The ratio is optimized to achieve good separation. For Cyamemazine, a mobile phase of methanol and buffer (80:20 v/v) has been reported.[14][15]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[14][15]

    • Detection: UV detection is commonly used, with the wavelength set at the maximum absorbance of the drug (e.g., 270 nm for Cyamemazine).[14][15]

    • Temperature: The analysis is usually performed at room temperature.[14][15]

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[14][15] The ability of the method to separate the drug from its degradation products demonstrates its stability-indicating nature.

Visualized Workflows and Pathways

To better illustrate the processes involved in comparative stability studies, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation API API Stock Solution Acid Acid Hydrolysis API->Acid Base Alkaline Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal Stress API->Thermal Photo Photolytic Stress API->Photo HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Assay Assay of Parent Drug (% Degradation) HPLC->Assay Impurity Impurity Profiling HPLC->Impurity Pathway Degradation Pathway Elucidation Assay->Pathway Impurity->Pathway Comparison Comparative Stability Assessment Pathway->Comparison

Caption: Workflow for a comparative stability study of this compound derivatives.

G PTZ Phenothiazine Derivative SO Sulfoxide PTZ->SO [O] (Oxidation) HP Hydrolyzed Product (Side-chain cleavage) PTZ->HP H+/OH- (Hydrolysis) PP Photodegradation Products PTZ->PP hv (Light Exposure) SO2 Sulfone SO->SO2 [O] (Further Oxidation)

Caption: Major degradation pathways for phenothiazine derivatives.

Conclusion

The stability of this compound derivatives is influenced by a variety of environmental factors, with the phenothiazine ring system being particularly susceptible to oxidation and photodegradation. Hydrolytic degradation under both acidic and alkaline conditions also represents a significant degradation pathway. Cyamemazine, as a representative this compound, demonstrates susceptibility to these stress conditions, which aligns with the known stability profile of the broader phenothiazine class.

For drug development professionals, it is imperative to conduct thorough forced degradation studies and develop validated, stability-indicating analytical methods to ensure the quality, safety, and efficacy of drug products containing these APIs. The information presented in this guide provides a foundational understanding to support these critical development activities.

References

Confirming the Molecular Architecture of 2-Cyanophenothiazine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical methods for elucidating the structure of 2-Cyanophenothiazine, a significant heterocyclic compound. We present a head-to-head comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, complete with supporting data and detailed experimental protocols.

At a Glance: Analytical Techniques for this compound

Analytical MethodInformation ProvidedKey Advantages
NMR Spectroscopy Detailed carbon-hydrogen framework and connectivity.Provides precise information on the chemical environment of individual atoms.
FT-IR Spectroscopy Identification of functional groups present in the molecule.Rapid and sensitive technique for functional group analysis.
Mass Spectrometry Molecular weight and fragmentation pattern, confirming elemental composition.High sensitivity and provides exact molecular mass.
X-ray Crystallography Definitive 3D molecular structure and solid-state packing.Unambiguous determination of atomic positions and bond lengths/angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Expected ¹H and ¹³C NMR Spectral Data for this compound
¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons6.8 - 7.5MultipletsProtons on the phenothiazine (B1677639) ring system
N-H Proton~8.5Broad SingletAmine proton of the phenothiazine ring
¹³C NMR Expected Chemical Shift (ppm) Assignment
Aromatic Carbons115 - 150Carbons of the benzene (B151609) rings
Cyano Carbon (-CN)117 - 120Carbon of the nitrile group
Quaternary Carbons140 - 150Carbons at the ring junctions

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve this compound in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum B->C D Perform 2D NMR (COSY, HSQC) C->D E Process and Analyze Spectra D->E F Assign Signals E->F G Confirm Structure F->G

NMR analysis workflow for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound.

Key FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibration Functional Group
~3350N-H StretchSecondary Amine (Phenothiazine ring)
~2225C≡N StretchNitrile
1600-1450C=C StretchAromatic Rings
1300-1000C-N StretchAromatic Amine
850-750C-H BendingAromatic (out-of-plane)
Experimental Protocol for FT-IR Analysis

For a solid sample like this compound, several sampling techniques can be employed:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the spectrometer's sample holder for analysis.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal. This is a very rapid method that requires minimal sample preparation.

  • Nujol Mull:

    • Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to form a paste.

    • Spread the mull between two salt plates (e.g., NaCl or KBr).

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Sample (KBr Pellet, ATR, or Nujol Mull) B Acquire FT-IR Spectrum A->B C Identify Characteristic Absorption Bands B->C D Confirm Presence of Functional Groups C->D

FT-IR analysis workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data for this compound
  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 224, corresponding to the molecular weight of this compound (C₁₃H₈N₂S).

  • Isotope Peaks: The presence of a sulfur atom will result in a characteristic M+2 isotope peak at m/z = 226 with an abundance of approximately 4.4% relative to the molecular ion peak.

  • Fragmentation Pattern: While the exact fragmentation is dependent on the ionization method, common fragmentation pathways for phenothiazine derivatives involve the loss of small molecules or radicals from the ring system.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful for determining the molecular weight with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

MS_Workflow cluster_prep Sample Introduction & Ionization cluster_acq Mass Analysis & Detection cluster_analysis Data Analysis A Introduce Sample (e.g., GC-MS, LC-MS) B Ionize Sample (e.g., EI, ESI) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Determine Molecular Weight D->E F Analyze Fragmentation Pattern E->F G Confirm Elemental Composition F->G

Mass spectrometry analysis workflow.

Single-Crystal X-ray Crystallography

For an unambiguous and definitive confirmation of a molecule's three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise atomic coordinates, bond lengths, and bond angles.

Expected Crystallographic Data for this compound

Obtaining a suitable single crystal is a prerequisite for this technique. Once a crystal is grown, the diffraction data would reveal:

  • Crystal System and Space Group: Describing the symmetry of the crystal lattice.

  • Unit Cell Dimensions: The dimensions of the repeating unit of the crystal.

  • Atomic Coordinates: The precise location of each atom in the unit cell.

  • Bond Lengths and Angles: Definitive measurements of the molecular geometry.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a single crystal on a goniometer in an X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell and space group.

    • The phases of the diffracted X-rays are determined to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data.

XRay_Workflow cluster_prep Crystal Growth & Mounting cluster_acq Data Collection cluster_analysis Structure Solution & Refinement A Grow Single Crystal B Mount Crystal on Goniometer A->B C Collect X-ray Diffraction Data B->C D Solve and Refine Crystal Structure C->D E Determine 3D Molecular Structure D->E

X-ray crystallography workflow.

Conclusion

The structural confirmation of this compound requires a multi-technique approach. NMR and FT-IR spectroscopy provide crucial information about the connectivity and functional groups, while mass spectrometry confirms the molecular weight and elemental composition. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate method. By employing these analytical techniques in a complementary fashion, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and reliability of their subsequent studies.

Performance of 2-Cyanophenothiazine in Specific Organic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic organic chemistry, the demand for efficient, selective, and sustainable catalytic systems is paramount. 2-Cyanophenothiazine, a member of the phenothiazine (B1677639) class of organic compounds, has emerged as a promising metal-free photocatalyst. Its unique electronic properties, stemming from the electron-withdrawing cyano group and the electron-rich phenothiazine core, make it a compelling candidate for a variety of organic transformations. This guide provides an objective comparison of the performance of this compound and its derivatives with commonly used alternative catalysts in key organic reactions, supported by experimental data and detailed protocols.

[2+2] Cycloaddition of Electron-Deficient Styrenes

The [2+2] cycloaddition is a powerful method for the construction of cyclobutane (B1203170) rings, which are valuable structural motifs in medicinal chemistry and materials science. While traditionally dominated by transition-metal catalysts, organic photocatalysts are gaining traction. Here, we compare the performance of a cyanoarene-based organic photocatalyst, as a proxy for this compound's potential in this area, against a standard iridium-based photocatalyst.

A study on the organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes demonstrated that an organic cyanoarene photocatalyst can effectively catalyze the reaction, offering a metal-free alternative to traditional methods.[1][2]

Comparative Performance Data
CatalystSubstrateYield (%) [c]Reaction Time (h)Catalyst Loading (mol%)Light SourceRef.
Organic Cyanoarene (4CzIPN) 4-Nitrostyrene (B89597)83241Blue LEDs[2]
[Ir{dF(CF3)ppy}2(dtbbpy)]PF6 4-Nitrostyrene41241Blue LEDs[2]

Key Observations:

  • The organic cyanoarene photocatalyst significantly outperforms the iridium-based catalyst in terms of yield for the [2+2] cycloaddition of 4-nitrostyrene under similar conditions.[2]

  • This highlights the potential of cyano-containing organic molecules as highly effective catalysts for this transformation.

Experimental Protocol: Organophotocatalytic [2+2] Cycloaddition

A 10 mL Schlenk tube is charged with the alkene substrate (1 equiv.), the organic cyanoarene photocatalyst (e.g., 4CzIPN, 0.5–1 mol%), and anhydrous tetrahydrofuran (B95107) (THF) to achieve the desired concentration. The reaction mixture is degassed by three freeze-pump-thaw cycles. The tube is then placed before a blue LED light source and irradiated at room temperature with stirring for the specified reaction time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired cyclobutane product.[3]

G cluster_workflow Experimental Workflow: Organophotocatalytic [2+2] Cycloaddition A Reactants & Catalyst Loading B Degassing (Freeze-Pump-Thaw) A->B Prepare reaction mixture C Visible Light Irradiation B->C Remove dissolved oxygen D Reaction Monitoring (TLC/GC-MS) C->D Initiate photocatalysis E Work-up & Purification D->E Upon completion F Product Characterization E->F Isolate pure product

Workflow for the organophotocatalytic [2+2] cycloaddition.

C-H Arylation

Direct C-H arylation is a highly sought-after transformation for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials. While palladium and ruthenium-based catalysts are the conventional choice, phenothiazine-based organic photocatalysts are emerging as a sustainable alternative.

N-Arylphenothiazines, structurally similar to this compound, have demonstrated potential as photoredox catalysts.[4] For comparison, the performance of a well-established ruthenium-based catalyst in C-H arylation is presented.

Comparative Performance Data (Illustrative)
CatalystSubstrate 1Substrate 2Yield (%)Reaction Time (h)Catalyst Loading (mol%)Light SourceRef.
N-Phenylphenothiazine (analog) HeteroareneAryl Diazonium Salt(Potential for good yields)--Visible Light[4]
--INVALID-LINK--2 Thiophene4-Methoxyphenyl diazonium tetrafluoroborate92121Blue LED[5]

Key Considerations:

  • N-Phenylphenothiazine is recognized as one of the most strongly reducing photoredox catalysts, suggesting its high potential for initiating reactions via single-electron transfer.[4]

  • Ruthenium polypyridyl complexes are highly efficient for the C-H arylation of a wide range of heteroarenes with aryl diazonium salts under visible light irradiation.[5]

  • While direct comparative data for this compound is limited, its structural similarity to highly active N-arylphenothiazines indicates its promise in this area. The electron-withdrawing cyano group is expected to modulate the redox properties, potentially offering unique reactivity.

Experimental Protocol: Ruthenium-Catalyzed C-H Arylation

In a typical procedure, a mixture of the heteroarene (1.0 mmol), aryl diazonium salt (1.2 mmol), and the ruthenium photocatalyst (1 mol%) in a suitable solvent (e.g., acetonitrile) is degassed and then irradiated with a blue LED at room temperature for the specified time. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to afford the arylated heteroarene.[5]

G cluster_mechanism General Photocatalytic Cycle for C-H Arylation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Aryl_radical Ar• PC_star->Aryl_radical e- transfer to Ar-N2+ PC_oxidized PC•+ PC_star->PC_oxidized SET Aryl_diazonium Ar-N2+ Aryl_diazonium->Aryl_radical -N2 Intermediate [Het(H)-Ar]•+ Aryl_radical->Intermediate + Het-H Heteroarene Het-H Intermediate->PC e- transfer from intermediate Product Het-Ar Intermediate->Product -H+ PC_oxidized->PC Regeneration

Simplified photocatalytic cycle for C-H arylation.

Conclusion

This compound and its structural analogs represent a promising class of metal-free photocatalysts. In the context of [2+2] cycloadditions, cyano-containing organic photocatalysts have demonstrated superior performance to traditional iridium-based catalysts. While direct comparative data for this compound in a broader range of reactions is still emerging, the strong reducing power of the parent phenothiazine scaffold suggests significant potential in transformations such as C-H arylation.

The development of these organic catalysts is a significant step towards more sustainable and cost-effective synthetic methodologies. Further research into the specific applications and performance benchmarks of this compound is warranted to fully elucidate its capabilities and position it as a viable alternative to precious metal catalysts in the modern synthetic chemist's toolbox.

References

A Comparative Guide to the Synthetic Routes of 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Cyanophenothiazine is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly antipsychotic drugs. The efficiency and purity of its synthesis are therefore of significant interest to the drug development and manufacturing sectors. This guide provides a detailed comparison of the primary synthetic methodologies for producing this compound, offering experimental data and protocols to aid in the selection of the most suitable route for specific research and development needs.

Executive Summary

Two principal synthetic strategies for this compound are evaluated:

  • Route 1: Copper-Catalyzed Cyanation of 2-Chlorophenothiazine (B30676). This is the most established and widely reported method, involving a direct nucleophilic substitution of the chloro group with a cyanide source, typically copper(I) cyanide.

  • Route 2: Multi-step Synthesis via Intramolecular Cyclization. This alternative approach involves the initial formation of a diaryl sulfide (B99878), followed by a reduction and an intramolecular cyclization to construct the phenothiazine (B1677639) core.

This guide will demonstrate that while the copper-catalyzed cyanation offers a more direct and higher-yielding pathway, the multi-step synthesis provides an alternative that may be advantageous under specific circumstances, such as the availability of starting materials.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Copper-Catalyzed CyanationRoute 2: Multi-step Synthesis
Starting Materials 2-Chlorophenothiazine, Copper(I) CyanideSodium 2-bromobenzenethiolate, 4-Chloro-3-nitrobenzonitrile (B1361363)
Key Reagents N-Methylpyrrolidone (NMP), KI/NaI (optional)SnCl₂, K₂CO₃, DMF
Reaction Steps 13
Overall Yield 85-95%[1][2][3]~30% (estimated from individual step yields)
Product Purity >99% (after recrystallization)[1][2][3]Not explicitly reported, requires purification at each step
Reaction Temperature High (reflux in NMP, ~200-230 °C)[2]Varied (Step 1: Heat, Step 3: DMF)
Reaction Time 3-23 hours[1][2]Multiple days for all steps
Advantages High yield, direct route, well-establishedAvoids high temperatures in all steps, alternative starting materials
Disadvantages High reaction temperature, use of toxic copper cyanideMulti-step, lower overall yield, more complex purification

Synthetic Route Diagrams

To visually represent the compared synthetic pathways, the following diagrams have been generated using the DOT language.

route1 start 2-Chlorophenothiazine reagents + CuCN NMP, Reflux start->reagents product This compound reagents->product

Caption: Route 1: Copper-Catalyzed Cyanation of 2-Chlorophenothiazine.

route2 cluster_step1 Step 1: S-Arylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Intramolecular Cyclization start1 Sodium 2-bromobenzenethiolate intermediate1 2-Bromo-4-cyanophenyl 2'-nitrophenyl sulfide start1->intermediate1 Heat start2 4-Chloro-3-nitrobenzonitrile start2->intermediate1 Heat intermediate2 2'-Amino-2-bromo-4-cyanodiphenyl sulfide intermediate1->intermediate2 SnCl2 product This compound intermediate2->product K2CO3, DMF

Caption: Route 2: Multi-step Synthesis via Intramolecular Cyclization.

Experimental Protocols

Route 1: Copper-Catalyzed Cyanation of 2-Chlorophenothiazine

This protocol is adapted from patented industrial syntheses which report high yields and purity.[1][2][3]

Materials:

  • 2-Chlorophenothiazine

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Potassium iodide (KI) or Sodium Iodide (NaI) (optional, as catalyst)

  • Ethyl acetate

  • Ethanol (B145695) or Toluene/Methanol for recrystallization

  • Activated charcoal

Procedure:

  • A mixture of 2-chlorophenothiazine (e.g., 70.12 g), copper(I) cyanide (e.g., 32.24 g), and N-methylpyrrolidinone (e.g., 150 ml) is heated at reflux (approximately 200-230 °C) for 3 to 23 hours.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC). Some protocols include a catalyst such as potassium iodide or sodium iodide to potentially reduce reaction time and temperature.[2]

  • After completion, the reaction mixture is cooled and quenched with water. Sodium cyanide may be added to the aqueous solution to complex with residual copper salts.

  • The crude product is extracted with an organic solvent, typically ethyl acetate. The organic layers are combined, washed with water and brine, and then dried over an anhydrous salt like sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound as a solid.

  • Purification is achieved by recrystallization. The crude product is dissolved in a hot solvent such as ethanol or a toluene/methanol mixture, treated with activated charcoal to remove colored impurities, and then filtered while hot.[1][2]

  • The filtrate is cooled to induce crystallization. The purified yellow crystals of this compound are collected by filtration and dried.

Quantitative Data:

  • Yield: Reported yields for this method are consistently high, often in the range of 85-95%.[1][2][3]

  • Purity: After recrystallization, the purity of this compound is typically greater than 99%.[1][2][3]

Route 2: Multi-step Synthesis via Intramolecular Cyclization

This route, as described in the literature, involves three distinct chemical transformations.[4]

Step 1: Synthesis of 2-Bromo-4-cyanophenyl 2'-nitrophenyl sulfide

  • Procedure: Sodium 2-bromobenzenethiolate is reacted with 4-chloro-3-nitrobenzonitrile with heating. This is a nucleophilic aromatic substitution where the thiolate displaces the chloride.

  • Yield: The yield for this step is reported to be 58%.

Step 2: Reduction of the Nitro Group

  • Procedure: The nitro group of 2-bromo-4-cyanophenyl 2'-nitrophenyl sulfide is reduced to an amine using a reducing agent such as tin(II) chloride (SnCl₂).

  • Yield: This reduction step proceeds with a reported yield of 85%.

Step 3: Intramolecular Cyclization

  • Procedure: The resulting 2'-amino-2-bromo-4-cyanodiphenyl sulfide undergoes an intramolecular cyclization reaction, likely a type of Ullmann condensation or a related copper-catalyzed coupling, though the provided summary suggests potassium carbonate in DMF. This step forms the central thiazine (B8601807) ring.

  • Yield: The final cyclization step has a reported yield of 60%.

Overall Quantitative Assessment:

  • Overall Yield: The cumulative yield for this three-step process is approximately 30% (0.58 * 0.85 * 0.60). This is significantly lower than the direct cyanation route.

  • Purity: While not explicitly stated, each step would require purification, potentially leading to material loss and increased processing time.

Conclusion and Recommendations

For the large-scale and efficient production of this compound, the copper-catalyzed cyanation of 2-chlorophenothiazine (Route 1) is demonstrably superior. Its single-step nature, high overall yield, and the high purity of the final product make it the more economically viable and time-efficient option.

However, the multi-step synthesis (Route 2) presents a viable, albeit lower-yielding, alternative. This route may be considered if 2-chlorophenothiazine is unavailable or if the specific starting materials for Route 2 are more readily accessible. The milder conditions in some steps of Route 2 might also be advantageous for the synthesis of analogues with sensitive functional groups that would not tolerate the high temperatures of the cyanation reaction.

Researchers and drug development professionals should weigh the factors of yield, purity, cost of starting materials, reaction conditions, and scalability when selecting the appropriate synthetic route for their specific needs. For most applications, the well-optimized and high-yielding copper-catalyzed cyanation will be the preferred method.

References

A Comparative Guide to the Cost-Effectiveness of 2-Cyanophenothiazine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthesis methods for 2-cyanophenothiazine, a crucial intermediate in the pharmaceutical industry. The focus is on assessing the cost-effectiveness of these methods by analyzing raw material costs, reaction conditions, product yield, and purity. Experimental protocols and visual diagrams of workflows and assessment logic are included to support researchers in selecting the most suitable synthesis strategy for their needs.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for three prominent methods of this compound synthesis. The raw material costs are estimated based on commercially available prices for bulk quantities and are subject to variation.

Parameter Method 1: Classic Rosenmund-von Braun Method 2: Improved Catalytic System Method 3: Dehydration-Enhanced Method
Starting Material 2-Chlorophenothiazine (B30676)2-Chlorophenothiazine2-Chlorophenothiazine
Cyanating Agent Copper(I) CyanideCopper(I) CyanideCopper(I) Cyanide
Catalyst None specified (CuCN acts as reagent and catalyst)Potassium Iodide or Sodium Iodide/Lithium Iodide mixturePotassium Iodide and Lithium Iodide or Sodium Iodide and Lithium Iodide mixture
Solvent N-Methylpyrrolidinone (NMP)N-Methylpyrrolidone (NMP) or Quinoline (B57606)Quinoline, Pyrrolidone, NMP, or Isoquinoline
Reaction Temperature Reflux (typically >200 °C)230-270 °C[1]200-230 °C[2]
Reaction Time 23 hours[3]3-20 hours[1]3-15 hours[2]
Reported Yield ~47% (based on crude product)[3]>85% (total yield)[1]>90.3%[2]
Reported Purity Not explicitly stated for the final product>99%[1]>99.5%[2]
Estimated Raw Material Cost per Gram of Product HighModerateLow
Key Advantages Simpler reagent system.High yield and purity.Highest reported yield and purity, reduced impurities.[2]
Key Disadvantages Long reaction time, lower yield, use of excess sodium cyanide in workup.[3]High reaction temperatures.Requires an additional dehydration step.[2]

Experimental Protocols

Method 1: Classic Rosenmund-von Braun Reaction

This method is a traditional approach to the synthesis of this compound.

Materials:

Procedure:

  • A mixture of 2-chlorophenothiazine (e.g., 70.12 g), copper(I) cyanide (e.g., 32.24 g), and N-methylpyrrolidinone (e.g., 150 ml) is heated at reflux for 23 hours.[3]

  • The reaction mixture is then cooled and quenched with water (e.g., 900 ml).[3]

  • Sodium cyanide (e.g., 29.4 g) is added, and the mixture is heated to 30-40 °C.[3]

  • The crude product is extracted with ethyl acetate.[3]

  • The combined organic layers are washed with water.

  • The solvent is removed by rotary evaporation to yield the crude this compound.[3]

  • The crude product is purified by refluxing in ethanol with activated charcoal, followed by filtration and evaporation of the solvent to yield the purified product.[3]

Method 2: Improved Catalytic System with Dehydration Agent

This method introduces a dehydration step to reduce amide impurities and improve yield and purity.

Materials:

  • 2-Chlorophenothiazine

  • Cuprous Cyanide

  • Potassium Iodide

  • N-Methylpyrrolidone (NMP)

  • Phosphorus Oxychloride

  • N,N-Dimethylformamide (DMF)

  • Toluene (B28343)

  • Ethyl Acetate

  • Inorganic weak base (e.g., sodium carbonate solution)

  • Water

Procedure:

  • A mixture of industrial-grade 2-chlorophenothiazine, cuprous cyanide, and potassium iodide in N-methylpyrrolidone is heated to reflux (230-270 °C) for 3-20 hours.[1]

  • After cooling, water is added to precipitate the crude product and inorganic impurities.[1]

  • The solid is filtered, dried, and then extracted with ethyl acetate. Concentration of the extract yields the crude this compound.[1]

  • The crude product is dissolved in N,N-dimethylformamide, and a small amount of phosphorus oxychloride is added at room temperature for a dehydration reaction.[1]

  • An aqueous solution of a weak inorganic base is added to precipitate the product.[1]

  • The solid is filtered, washed with water, and dried.[1]

  • Final purification is achieved by recrystallization from toluene to give a product with purity greater than 99%.[1]

Method 3: High-Yield Method with Dehydration Pre-treatment

This patented method emphasizes a preliminary dehydration step to enhance reaction efficiency and product quality.

Materials:

  • 2-Chlorophenothiazine

  • Cuprous Cyanide

  • Catalyst (mixture of sodium iodide and lithium iodide or potassium iodide and lithium iodide)

  • Solvent (e.g., Quinoline)

  • Dehydrating agent (e.g., p-toluenesulfonyl chloride)

  • Ethyl Acetate

  • Toluene

  • Methanol

  • Water

Procedure:

  • 2-chlorophenothiazine, cuprous cyanide, the catalyst, solvent, and a dehydrating agent are added to a reactor and heated to 100-120 °C to perform a dehydration reaction.[2]

  • The reactor temperature is then raised to 200-230 °C, and the reaction proceeds for 3-15 hours to form the crude this compound.[2]

  • The reactor is cooled to 70-90 °C, and water is added to precipitate the solid product, which is then filtered.[2]

  • The product is extracted with ethyl acetate and concentrated to dryness to obtain the crude this compound.[2]

  • The crude product is purified by recrystallization from a mixed solvent of toluene and methanol.[2]

Visualizing the Process and Logic

To better understand the experimental process and the factors influencing the choice of a synthesis method, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reactants Reactants (2-Chlorophenothiazine, CuCN, Catalyst) Reaction Reaction (Heating/Reflux) Reactants->Reaction Solvent Solvent (NMP/Quinoline) Solvent->Reaction Quenching Quenching (Water) Reaction->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Evaporation Evaporation Extraction->Evaporation Crude_Product Crude This compound Evaporation->Crude_Product Recrystallization Recrystallization (Toluene/Methanol or Ethanol) Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure This compound Drying->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Cost_Effectiveness_Assessment cluster_cost_factors Cost Factors cluster_performance_metrics Performance Metrics Raw_Materials Raw Material Costs (Reagents, Catalysts, Solvents) Decision Optimal Synthesis Method Raw_Materials->Decision Operational_Costs Operational Costs (Energy, Labor) Operational_Costs->Decision Purification_Costs Purification Costs (Solvents, Time, Yield Loss) Purification_Costs->Decision Yield Product Yield (%) Yield->Decision Purity Product Purity (%) Purity->Decision Reaction_Time Reaction Time (hours) Reaction_Time->Decision

Caption: Logical relationship for assessing the cost-effectiveness of a synthesis method.

The Rosenmund-von Braun Reaction: A Mechanistic Overview

The core chemical transformation in the described methods is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide. The generally accepted mechanism, while complex and not fully elucidated, is thought to proceed through the following key steps:

  • Oxidative Addition: The aryl halide (2-chlorophenothiazine) undergoes oxidative addition to a copper(I) species, forming a Cu(III)-aryl intermediate.

  • Ligand Exchange: A cyanide ion from another molecule of CuCN coordinates to the copper center.

  • Reductive Elimination: The aryl group and the cyanide ligand are eliminated from the copper center, forming the C-CN bond of this compound and regenerating a copper(I) species.

The use of polar, high-boiling solvents like NMP or quinoline is crucial for this reaction as they help to dissolve the reactants and facilitate the high temperatures required for the reaction to proceed efficiently. The addition of iodide salts in Methods 2 and 3 likely promotes the reaction by facilitating the initial oxidative addition step through in-situ formation of a more reactive aryl iodide intermediate.

References

A Comparative Guide to the Biological Activity of 2-Cyanophenothiazine and Other Phenothiazine Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Cyanophenothiazine against other well-established phenothiazine (B1677639) drugs. While direct experimental data for this compound is limited in publicly available literature, this document leverages structure-activity relationship (SAR) principles and data from closely related analogs to provide a reasoned comparison of its potential antipsychotic, anticancer, and antimicrobial properties.

Introduction to Phenothiazines

Phenothiazines are a class of heterocyclic compounds that form the basis for a wide range of pharmaceuticals. The core phenothiazine structure has been modified to produce drugs with diverse therapeutic applications, most notably as antipsychotics. However, extensive research has revealed their potential as anticancer and antimicrobial agents. The biological activity of phenothiazine derivatives is significantly influenced by the nature and position of substituents on the phenothiazine ring system, particularly at the C2 and N10 positions.

Comparative Biological Activity

This section compares the anticipated biological activities of this compound with prominent phenothiazine drugs such as Chlorpromazine, Thioridazine, and Trifluoperazine. The comparison is based on established structure-activity relationships for the phenothiazine class.

Antipsychotic Activity

Phenothiazines exert their antipsychotic effects primarily by acting as antagonists at dopamine (B1211576) D2 receptors in the brain.[1] The potency of this antagonism is heavily influenced by the substituent at the C2 position of the phenothiazine nucleus.

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups at C2: The presence of an electron-withdrawing group at the C2 position is crucial for antipsychotic activity.[2] The order of potency is generally considered to be -CF3 > -Cl > -H.[3]

  • The Cyano (-CN) Group: The cyano group is a strong electron-withdrawing group, comparable in electronegativity to a trifluoromethyl (-CF3) group. Based on SAR principles, it is hypothesized that this compound would exhibit significant dopamine D2 receptor antagonism, potentially comparable to or greater than that of chlorpromazine.

Table 1: Comparative Dopamine D2 Receptor Affinity of Phenothiazines

CompoundC2 SubstituentDopamine D2 Receptor Affinity (Ki, nM)
This compound -CNHypothesized to be potent
Chlorpromazine-Cl~1.0 - 3.2
Thioridazine-SCH3~3.4 - 10
Trifluoperazine-CF3~0.6 - 1.5

*Data for Chlorpromazine, Thioridazine, and Trifluoperazine are compiled from various sources. The affinity for this compound is an educated estimation based on SAR.

Anticancer Activity

Recent studies have highlighted the potential of phenothiazines as anticancer agents. Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.[4]

Structure-Activity Relationship (SAR) Insights:

  • C2 Substitution: The nature of the C2 substituent also modulates anticancer activity. While a clear consensus is still emerging, some studies suggest that electron-withdrawing groups can enhance cytotoxicity in certain cancer cell lines.

  • Related Cyano-Derivatives: A study on 2-(10H-phenothiazin-10-yl)acetonitrile, a structurally similar compound, demonstrated high activity against the MCF7 breast cancer cell line, suggesting that the cyano moiety may be favorable for anticancer effects.[2]

Table 2: Comparative in vitro Cytotoxicity of Phenothiazines (IC50, µM)

CompoundCancer Cell LineIC50 (µM)
This compound VariousHypothesized to be cytotoxic
ChlorpromazineA549 (Lung)~15-25
MCF7 (Breast)~10-20
ThioridazineA549 (Lung)~5-15
MCF7 (Breast)~5-15
TrifluoperazineA549 (Lung)~10-20
MCF7 (Breast)~8-18

*IC50 values are approximate and can vary significantly between studies and cell lines. The activity of this compound is a hypothesis based on related compounds.

Antimicrobial Activity

Phenothiazines have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their mechanisms are thought to involve the disruption of bacterial cell membranes and inhibition of efflux pumps, which can contribute to overcoming antibiotic resistance.

Structure-Activity Relationship (SAR) Insights:

  • General Trend: The antimicrobial activity of phenothiazines is generally less dependent on the specific C2 substituent compared to their antipsychotic effects. However, the overall lipophilicity and structure of the molecule play a significant role.

  • Potential of this compound: Given the general antimicrobial properties of the phenothiazine scaffold, it is plausible that this compound would also exhibit antimicrobial activity.

Table 3: Comparative Antimicrobial Activity of Phenothiazines (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coli
This compound Hypothesized to be activeHypothesized to be active
Chlorpromazine16 - 6432 - 128
Thioridazine8 - 3216 - 64
Trifluoperazine16 - 6432 - 128

*MIC values can vary depending on the bacterial strain and testing methodology. The activity of this compound is a projection based on the general activity of the phenothiazine class.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism Pathway

Phenothiazines primarily act as antagonists at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). This blockade disrupts the normal signaling cascade initiated by dopamine.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Phenothiazine Phenothiazine (e.g., this compound) Phenothiazine->D2R Blocks

Dopamine D2 receptor signaling and phenothiazine antagonism.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with This compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, A549)

  • 96-well plates

  • Complete cell culture medium

  • This compound and other phenothiazine drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (this compound and other phenothiazines) in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[5][6]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB) or agar (B569324) (MHA)

  • 96-well microtiter plates

  • This compound and other phenothiazine drugs

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Antipsychotic Activity: Dopamine D2 Receptor Binding Assay

This radioligand binding assay measures the affinity of a compound for the dopamine D2 receptor.[9]

Materials:

  • Cell membranes prepared from cells expressing human dopamine D2 receptors

  • Radioligand (e.g., [3H]-Spiperone)

  • This compound and other phenothiazine drugs

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a high concentration of a known D2 antagonist (e.g., haloperidol) is used in a set of wells.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

While direct experimental evidence for the biological activity of this compound is not extensively documented, structure-activity relationship principles provide a strong basis for predicting its potential as a pharmacologically active agent. The presence of a potent electron-withdrawing cyano group at the C2 position suggests that this compound is likely to exhibit significant antipsychotic activity through dopamine D2 receptor antagonism. Furthermore, preliminary evidence from related compounds indicates a promising potential for anticancer activity. Its antimicrobial properties are also anticipated based on the general characteristics of the phenothiazine scaffold.

Further in-depth experimental evaluation of this compound is warranted to definitively characterize its biological profile and to validate the hypotheses presented in this guide. The provided experimental protocols offer a framework for conducting such investigations. The continued exploration of novel phenothiazine derivatives like this compound holds promise for the development of new therapeutic agents for a range of diseases.

References

spectroscopic comparison of 2-Cyanophenothiazine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-Cyanophenothiazine, and its precursors, Phenothiazine (B1677639) and 2-Chlorophenothiazine (B30676).

This guide provides a detailed spectroscopic comparison of this compound with its synthetic precursors, phenothiazine and 2-chlorophenothiazine. The information presented herein is crucial for the identification, characterization, and purity assessment of these compounds, which are important intermediates in the development of various pharmaceuticals.[1][2]

Introduction

Phenothiazine and its derivatives are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry.[3][4] this compound is a key intermediate in the synthesis of several antipsychotic drugs.[5] Understanding the spectroscopic differences between this compound and its precursors is essential for monitoring reaction progress and ensuring the quality of the final product. This guide focuses on a comparative analysis of their Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectra.

Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process starting from phenothiazine. The first step involves the chlorination of the phenothiazine ring to yield 2-chlorophenothiazine. While direct chlorination of phenothiazine can be complex, a common synthetic route involves the reaction of 3-chlorodiphenylamine (B1664595) with sulfur.[2][6] Subsequently, 2-chlorophenothiazine is converted to this compound through a cyanation reaction, commonly using a cyanide source such as copper(I) cyanide.[7]

Synthesis_Pathway Phenothiazine Phenothiazine Chlorination Chlorination Phenothiazine->Chlorination e.g., from 3-chlorodiphenylamine + Sulfur Two_Chlorophenothiazine 2-Chlorophenothiazine Chlorination->Two_Chlorophenothiazine Cyanation Cyanation (e.g., CuCN) Two_Chlorophenothiazine->Cyanation Two_Cyanophenothiazine This compound Cyanation->Two_Cyanophenothiazine

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for phenothiazine, 2-chlorophenothiazine, and this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The absorption maxima ((\lambda_{max})) are influenced by the substituents on the phenothiazine core.

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
PhenothiazineMethanol252316[8]
2-ChlorophenothiazineMethanol~258~312[9]
This compoundAcetonitrile/Water~432-[10]
FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-S Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
Phenothiazine~3340~3060~1595, 1574~1243~1080-[8][11]
2-Chlorophenothiazine-----C-Cl stretch (typically 800-600)[12][13]
This compound-----C≡N stretch (~2222-2260)[14]
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic Protons (ppm)N-H Proton (ppm)Reference
Phenothiazine6.8 - 7.2 (multiplet)~8.2 (broad singlet)[15]
2-Chlorophenothiazine6.7 - 7.2 (multiplet)-[16]
This compound7.0 - 7.8 (multiplet)-[17]

¹³C NMR Chemical Shifts (δ, ppm)

CompoundAromatic Carbons (ppm)C-Cl (ppm)C-CN (ppm)CN (ppm)Reference
Phenothiazine115 - 145---[3]
2-Chlorophenothiazine115 - 144~127--[18]
This compound110 - 150-~108~118[16]

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data presented in this guide.

UV-Visible Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.[19]

  • Sample Preparation: Solutions of the compounds are prepared in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 10⁻⁵ M.[20]

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm using a 1 cm path length quartz cuvette. A solvent blank is used as a reference.[19]

FT-IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer is used.[8]

  • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).[12]

  • Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or the pure KBr pellet is recorded and subtracted from the sample spectrum.[8]

NMR Spectroscopy
  • Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).[17]

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Experimental Workflow

The general workflow for the spectroscopic analysis of these compounds is illustrated below.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Phenothiazine Phenothiazine Two_Chlorophenothiazine 2-Chlorophenothiazine Phenothiazine->Two_Chlorophenothiazine Chlorination UVVis UV-Vis Spectroscopy Phenothiazine->UVVis FTIR FT-IR Spectroscopy Phenothiazine->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Phenothiazine->NMR Two_Cyanophenothiazine This compound Two_Chlorophenothiazine->Two_Cyanophenothiazine Cyanation Two_Chlorophenothiazine->UVVis Two_Chlorophenothiazine->FTIR Two_Chlorophenothiazine->NMR Two_Cyanophenothiazine->UVVis Two_Cyanophenothiazine->FTIR Two_Cyanophenothiazine->NMR Comparison Comparative Analysis of Spectra UVVis->Comparison FTIR->Comparison NMR->Comparison

Caption: General workflow for synthesis and analysis.

References

Safety Operating Guide

Proper Disposal of 2-Cyanophenothiazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 2-Cyanophenothiazine, a compound requiring careful handling due to its potential health and environmental hazards. The following procedures are designed to ensure the safe management of this chemical waste in a laboratory setting.

I. Immediate Safety and Hazard Information

This compound is a chemical that necessitates stringent safety protocols during handling and disposal. The primary hazards associated with this compound are skin sensitization and aquatic toxicity.

Hazard Classification:

Hazard StatementClassificationPrecautionary Statement
H317: May cause an allergic skin reaction.[1]Skin Sensitization, Category 1P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P272: Contaminated work clothing should not be allowed out of the workplace.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H411: Toxic to aquatic life with long lasting effects.[1]Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2P273: Avoid release to the environment.

II. Operational Plan: Waste Collection and Storage

Proper segregation, containment, and labeling of this compound waste are critical to prevent accidental exposure and environmental contamination.

Step-by-Step Collection and Storage Procedure:

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap and be clearly labeled.[2][3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Skin Sensitizer," "Aquatic Toxin").[4]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[2][3] The SAA should be a secondary containment system to prevent the spread of spills.

  • Segregation: Store this compound waste separately from incompatible materials, particularly strong acids, which could potentially react with the cyano group to produce highly toxic hydrogen cyanide gas.[2] Also, keep it separate from oxidizing agents.[2]

  • Container Management: Keep the waste container closed except when adding waste.[2][3][5] Do not overfill the container; leave at least 10% headspace to allow for expansion.

III. Disposal Plan: Procedural Guidance

Disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][5] Do not dispose of this chemical down the drain or in regular trash.[4][5] For laboratories equipped to do so, chemical neutralization prior to disposal can be a best practice to reduce the hazard level of the waste. The following are detailed experimental protocols for the hydrolysis of the nitrile group, which is a common method for detoxifying organic nitriles.

Experimental Protocol 1: Acidic Hydrolysis

This procedure converts the cyano group to a carboxylic acid, which is generally less toxic.

Objective: To hydrolyze this compound to 10H-phenothiazine-2-carboxylic acid.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (e.g., 5 M HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • In a fume hood, carefully place the this compound waste into a round-bottom flask equipped with a stir bar.

  • Slowly add an excess of dilute hydrochloric acid to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[4] The reaction time will depend on the concentration and quantity of the waste. Monitor the reaction for the disappearance of the nitrile (e.g., by thin-layer chromatography).

  • Once the hydrolysis is complete, allow the mixture to cool to room temperature.

  • The resulting solution containing 10H-phenothiazine-2-carboxylic acid and ammonium (B1175870) chloride should be neutralized with a suitable base (e.g., sodium bicarbonate) before being collected as hazardous waste.[4]

  • Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through your institution's hazardous waste program.

Experimental Protocol 2: Alkaline Hydrolysis

This procedure converts the cyano group to a carboxylate salt.

Objective: To hydrolyze this compound to the sodium salt of 10H-phenothiazine-2-carboxylic acid.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) solution (e.g., 10% NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • Appropriate PPE

Procedure:

  • In a fume hood, place the this compound waste into a round-bottom flask with a stir bar.

  • Add an excess of sodium hydroxide solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[4] This reaction will produce ammonia (B1221849) gas, which must be vented in the fume hood.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solution contains the sodium salt of 10H-phenothiazine-2-carboxylic acid.

  • Transfer the solution to a properly labeled hazardous waste container for disposal.

IV. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated B Is chemical neutralization feasible in-house? A->B C Follow Experimental Protocol for Hydrolysis (Acidic or Alkaline) B->C Yes E Collect Un-neutralized Waste in Labeled Container B->E No D Collect Neutralized Waste in Labeled Container C->D F Store in Designated Satellite Accumulation Area (SAA) D->F E->F G Arrange for Pickup by Licensed Hazardous Waste Disposal Company F->G H Disposal Complete G->H

Fig 1. Decision workflow for this compound disposal.

References

Personal protective equipment for handling 2-Cyanophenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Cyanophenothiazine (CAS No. 38642-74-9). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling to avoid adverse health effects and environmental contamination.

Primary Hazards:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]

  • Irritation: May cause irritation to the eyes and skin.[2]

Immediate Actions Upon Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] If skin irritation or a rash occurs, get medical help.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used with goggles when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before each use. Given that this compound is an aromatic nitrile, breakthrough time should be a key consideration. Change gloves frequently, especially after direct contact.
Body Protection Laboratory Coat or Chemical-resistant ApronA lab coat should be worn at all times. For procedures with a higher risk of contamination, a chemical-resistant apron or suit is necessary.
Respiratory Protection NIOSH-approved RespiratorA respirator is required if working outside of a certified chemical fume hood or if dusts are generated. The type of respirator will depend on the potential concentration of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for handling this compound from receipt to disposal.

Workflow for Handling this compound

Operational Workflow for this compound receiving Receiving and Inspection storage Secure Storage receiving->storage Store in a cool, dry, well-ventilated area pre_handling Pre-Handling Checks storage->pre_handling Transport to designated handling area handling Handling and Use pre_handling->handling Verify fume hood function and don PPE decontamination Decontamination handling->decontamination Clean work surfaces and equipment waste_collection Waste Collection handling->waste_collection Collect unused chemical and contaminated disposables decontamination->waste_collection Segregate contaminated materials disposal Disposal waste_collection->disposal Label and store for pickup by EHS

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound in a laboratory setting.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.

Step 2: Secure Storage

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Keep the container tightly closed.[3]

  • The storage area should be accessible only to authorized personnel.

Step 3: Pre-Handling Checks

  • Before handling, ensure that a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Assemble all necessary PPE and inspect it for any defects.

Step 4: Handling and Use

  • All handling of this compound powder must be conducted within a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Weigh the powder in a tared, sealed container within the fume hood to prevent contamination of the balance.

Step 5: Decontamination

  • After handling, decontaminate all work surfaces and equipment with a suitable solvent (e.g., ethanol) followed by a soap and water solution.

  • Wipe down the exterior of the primary container before returning it to storage.

Step 6: Waste Collection

  • Collect all waste, including unused material and contaminated disposables (e.g., gloves, wipes, and pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[4]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

Step 7: Disposal

  • This compound is considered hazardous waste.[4]

  • Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

Spill Management

Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.

Spill Response Protocol

Spill Response Protocol for this compound spill_occurs Spill Occurs assess_spill Assess Spill Size and Risk spill_occurs->assess_spill small_spill Small Spill (<1g) assess_spill->small_spill Minor large_spill Large Spill (>1g) assess_spill->large_spill Major evacuate Evacuate Area notify Notify Supervisor and EHS evacuate->notify wait_for_ehs Wait for EHS Response Team notify->wait_for_ehs ppe Don Appropriate PPE small_spill->ppe large_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material contain->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area waste_disposal Dispose of as Hazardous Waste decontaminate_area->waste_disposal

Caption: A decision-making flowchart for responding to a spill of this compound, distinguishing between minor and major incidents.

For a Small Spill (<1 gram):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Collection: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

For a Large Spill (>1 gram):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the doors to the affected area to prevent the spread of dust.

  • Notify: Inform your supervisor and your institution's EHS office immediately.

  • Await Response: Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

Property Value Source
CAS Number 38642-74-9[1][5]
Molecular Formula C13H8N2S[5]
Molecular Weight 224.28 g/mol [5]
Appearance Yellow to yellow-green crystalline powder[3]
Melting Point Approximately 177-181 °C[2]
Solubility Soluble in anhydrous ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanophenothiazine
Reactant of Route 2
2-Cyanophenothiazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。